S-Nitroso-N-acetylcysteine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56577-02-7 |
|---|---|
Molecular Formula |
C5H8N2O4S |
Molecular Weight |
192.20 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-nitrososulfanylpropanoic acid |
InChI |
InChI=1S/C5H8N2O4S/c1-3(8)6-4(5(9)10)2-12-7-11/h4H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m0/s1 |
InChI Key |
QTJKCQPXTOYYHJ-BYPYZUCNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSN=O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSN=O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
S-Nitroso-N-acetylcysteine; S-Nitrosoacetylcysteine; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of S-Nitroso-N-acetylcysteine (SNAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Nitroso-N-acetylcysteine (SNAC) is a small molecule S-nitrosothiol that serves as a significant nitric oxide (NO) donor. As a derivative of the amino acid L-cysteine, SNAC plays a crucial role in various physiological and pathophysiological processes through its ability to release NO and participate in S-nitrosylation reactions. This technical guide provides a comprehensive overview of the core chemical properties of SNAC, detailed experimental protocols for its synthesis and analysis, and an exploration of its key signaling pathways, tailored for professionals in research and drug development.
Core Chemical Properties
This compound is characterized by the presence of a nitroso group attached to the sulfur atom of N-acetylcysteine. This S-NO bond is the key to its biological activity, allowing for the controlled release of nitric oxide.
| Property | Value | Source |
| Molecular Formula | C5H8N2O4S | PubChem |
| Molecular Weight | 192.19 g/mol | [1] |
| Predicted pKa | 2.99 ± 0.10 | [1] |
| Predicted Density | 1.53 ± 0.1 g/cm³ | [1] |
| Melting Point of N-acetylcysteine (precursor) | 109-110 °C | [2] |
| Solubility of N-acetylcysteine (precursor) | Soluble in water and alcohol; practically insoluble in chloroform and ether. |
Experimental Protocols
Synthesis of this compound (SNAC)
A common method for the synthesis of SNAC involves the S-nitrosation of N-acetylcysteine (NAC) using an acidified nitrite source.
Materials:
-
N-acetylcysteine (NAC)
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl), 2 M
-
Deionized water
-
Ice bath
Procedure:
-
Dissolve a desired amount of N-acetylcysteine in deionized water.
-
Cool the NAC solution in an ice bath for 30 minutes.
-
Slowly add an equimolar amount of 2 M HCl to the cooled NAC solution while stirring.
-
In a separate container, dissolve an equimolar amount of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution to the acidified NAC solution while maintaining the temperature on the ice bath and stirring continuously. The solution will turn a characteristic ruby-red color, indicating the formation of SNAC.
-
The reaction is typically rapid. The resulting SNAC solution should be kept on ice and protected from light to minimize degradation.
Purification (Optional): For many applications, the freshly synthesized SNAC solution can be used directly. If a purified solid is required, precipitation can be achieved by adding a cold non-polar solvent like acetone or ether, followed by filtration and drying under vacuum. However, solid SNAC is less stable than its aqueous solution.
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
The analysis of SNAC can be adapted from established HPLC methods for its precursor, N-acetylcysteine. The key is to use a mobile phase and conditions that preserve the labile S-NO bond.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 95:5 (v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 213 nm.[3]
-
Injection Volume: 20 µL.[3]
Sample Preparation:
-
Prepare a stock solution of SNAC in the mobile phase.
-
Create a series of dilutions to generate a standard curve.
-
Filter all samples through a 0.45 µm filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the unknown SNAC samples.
-
Quantify the SNAC concentration in the samples by comparing their peak areas to the calibration curve.
In Vivo Model: SNAC Treatment in a Rat Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
This protocol describes the induction of NAFLD in rats and subsequent treatment with SNAC.
Animal Model:
-
Male Wistar rats.
Induction of NAFLD:
-
Feed the rats a choline-deficient diet for four weeks to induce fatty liver.
Treatment Protocol:
-
Divide the animals into three groups:
-
Control Group: Continue on the choline-deficient diet and receive oral administration of a vehicle (e.g., 0.5 mL of PBS).
-
SNAC Group: Continue on the choline-deficient diet and receive oral administration of a SNAC solution (e.g., 1.4 mg/kg/day).
-
NAC Group (for comparison): Continue on the choline-deficient diet and receive oral administration of a NAC solution (e.g., 7 mg/kg/day).
-
-
Administer the treatments daily for a specified period (e.g., four weeks).
-
At the end of the treatment period, sacrifice the animals and collect liver tissue and blood samples for histological and biochemical analysis.
Signaling Pathways and Mechanisms of Action
SNAC exerts its biological effects primarily through two interconnected signaling pathways: the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and the cGMP-independent pathway of S-nitrosylation.
NO/cGMP Signaling Pathway
As a potent NO donor, SNAC activates the canonical NO/cGMP signaling cascade.
NO/cGMP Signaling Pathway
This pathway is initiated by the release of NO from SNAC, which then diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] cGMP, in turn, acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[5][6] PKG then phosphorylates a variety of downstream protein targets, leading to a cascade of events that culminate in physiological responses such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[6]
S-Nitrosylation Signaling Pathway
In addition to the cGMP-dependent pathway, the nitroso group from SNAC can be directly transferred to the thiol groups of cysteine residues in target proteins, a post-translational modification known as S-nitrosylation. This process can also occur through a cascade of transnitrosylation reactions.
S-Nitrosylation Signaling Pathway
S-nitrosylation is a dynamic and reversible modification that can alter a protein's function, stability, or subcellular localization.[7] This cGMP-independent mechanism allows for a distinct layer of cellular regulation by nitric oxide. The process can be propagated through transnitrosylation, where an S-nitrosylated protein transfers its nitroso group to another thiol-containing protein, creating a signaling cascade analogous to phosphorylation cascades.[8]
Experimental Workflow: Synthesis and In Vivo Testing of SNAC
The following diagram illustrates a typical experimental workflow for synthesizing SNAC and evaluating its efficacy in a preclinical model.
References
- 1. A nanoparticle delivery vehicle for S-nitroso-N-acetyl cysteine: Sustained vascular response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ajpp.in [ajpp.in]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein S-Nitrosylation: Determinants of Specificity and Enzymatic Regulation of S-Nitrosothiol-Based Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
S-Nitroso-N-acetylcysteine (SNAC): A Technical Guide to a Potent Nitric Oxide Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Nitroso-N-acetylcysteine (SNAC) is a small molecule S-nitrosothiol that serves as a potent donor of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathophysiological processes. This technical guide provides an in-depth overview of SNAC, covering its synthesis, mechanisms of NO release, stability, and its role in modulating key signaling pathways. This document is intended to be a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical research.
Chemical Properties and Synthesis
This compound is the S-nitroso derivative of the widely used antioxidant, N-acetylcysteine (NAC). The covalent bond between the nitrosyl group and the sulfur atom of the cysteine residue is relatively labile, allowing for the controlled release of NO.
Detailed Synthesis Protocol
The synthesis of SNAC is typically achieved through the S-nitrosation of N-acetylcysteine using an acidified nitrite solution.
Materials:
-
N-acetyl-L-cysteine (NAC)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
-
Spectrophotometer
-
NMR spectrometer
Procedure:
-
Preparation of N-acetylcysteine Solution: Prepare a stock solution of N-acetyl-L-cysteine in deionized water.
-
Acidification: Cool the NAC solution in an ice bath and slowly add concentrated hydrochloric acid with constant stirring to lower the pH.
-
Nitrosation: While maintaining the low temperature and stirring, add an equimolar solution of sodium nitrite dropwise. The reaction mixture will typically develop a characteristic pink or red color, indicating the formation of the S-nitrosothiol.
-
Neutralization and Dilution: After the addition of sodium nitrite is complete, allow the reaction to proceed for a specified time (e.g., 30 minutes) on ice. Subsequently, neutralize the solution to pH 7.4 by the addition of a suitable base, such as sodium hydroxide, and dilute to the desired concentration with PBS.
-
Characterization:
-
UV-Visible Spectroscopy: Confirm the formation of SNAC by measuring its absorbance spectrum. SNAC exhibits characteristic absorbance peaks around 335 nm and 545 nm.
-
¹H NMR Spectroscopy: The formation of the S-NO bond can be confirmed by the downfield shift of the proton signals of the N-acetylcysteine backbone.
-
Note: SNAC is sensitive to light and temperature, so it is crucial to perform the synthesis in a light-protected environment and maintain low temperatures. The synthesized SNAC solution should be used fresh or stored appropriately.
Mechanism of Nitric Oxide Release
The release of nitric oxide from SNAC can occur through several mechanisms:
-
Thermal Decomposition: SNAC can spontaneously decompose to release NO, a process that is accelerated at higher temperatures.
-
Photolytic Decomposition: Exposure to light, particularly in the UV range, can induce the homolytic cleavage of the S-N bond, leading to the release of NO.
-
Catalysis by Metal Ions: Trace amounts of transition metal ions, particularly copper(I) (Cu⁺), can significantly catalyze the decomposition of SNAC to release NO. The catalytic cycle involves the reduction of Cu²⁺ to Cu⁺ by endogenous reducing agents like thiols, followed by the reaction of Cu⁺ with SNAC.
-
Transnitrosation: SNAC can transfer its nitrosyl group to other thiol-containing molecules, such as cysteine residues in proteins, in a process called transnitrosation. This results in the formation of a new S-nitrosothiol and can be a key mechanism for the targeted delivery of NO to specific proteins.
Quantitative Data on SNAC Stability and NO Release
The stability of SNAC and the kinetics of its NO release are influenced by various factors, including temperature, pH, and the presence of catalysts.
| Parameter | Condition | Value | Reference |
| Half-life (t½) | 1 mM solution, 25°C, in the dark, protected from metal ions | 76 days | [1] |
| Apparent Activation Energy | Thermal decomposition | 90 ± 6 kJ mol⁻¹ | [1] |
| Optimal pH for Stability | 5-7 | [1][2] | |
| NO Release Rate | 600 µM SNAC solution, 37°C | 0.3 nmol·mL⁻¹·min⁻¹ | [3] |
| NO Release Rate | 12 mM SNAC solution, 37°C | 14 nmol·mL⁻¹·min⁻¹ | [3] |
Experimental Protocols for Measuring Nitric Oxide Release
The release of NO from SNAC can be quantified using various methods, with the Griess assay and chemiluminescence being the most common.
Griess Assay for Indirect NO Quantification
The Griess assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water
-
-
Sodium nitrite (NaNO₂) standard solutions (for calibration curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare SNAC solutions of known concentrations in a suitable buffer (e.g., PBS, pH 7.4). Incubate the solutions under the desired experimental conditions (e.g., 37°C) to allow for NO release and subsequent oxidation to nitrite.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the same buffer as the samples.
-
Griess Reaction: a. To each well of a 96-well plate, add 50 µL of the sample or standard. b. Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance of the resulting azo dye at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Chemiluminescence for Direct NO Quantification
Chemiluminescence detection offers a highly sensitive and real-time method for the direct measurement of NO gas. This technique is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state.
Materials:
-
Chemiluminescence NO analyzer
-
Reaction chamber/purge vessel
-
Inert gas (e.g., nitrogen or argon)
-
SNAC solution
Procedure:
-
Instrument Setup: Calibrate the chemiluminescence NO analyzer according to the manufacturer's instructions using a certified NO gas standard.
-
Sample Preparation: Prepare a solution of SNAC in a deoxygenated buffer within the reaction chamber. The chamber should be sealed and continuously purged with an inert gas to carry the released NO to the detector.
-
Initiation of NO Release: Initiate NO release from SNAC by the desired method (e.g., by increasing the temperature, adding a catalyst like copper ions, or exposing to light).
-
Data Acquisition: The chemiluminescence detector will measure the light emitted from the NO-O₃ reaction in real-time. The signal is directly proportional to the concentration of NO in the gas phase.
-
Data Analysis: The rate of NO release can be calculated from the real-time data, and the total amount of NO released can be determined by integrating the signal over time.
Signaling Pathways Modulated by SNAC-Derived Nitric Oxide
The biological effects of SNAC are primarily mediated by the nitric oxide it releases. NO influences cellular function through two main signaling pathways: the cGMP-dependent pathway and the cGMP-independent pathway (S-nitrosylation).
cGMP-Dependent Signaling Pathway
-
Activation of Soluble Guanylate Cyclase (sGC): NO diffuses across cell membranes and binds to the heme prosthetic group of soluble guanylate cyclase (sGC), a cytosolic enzyme.
-
Conversion of GTP to cGMP: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Downstream Effects of cGMP: cGMP acts as a second messenger and activates cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates various downstream targets, leading to a range of physiological responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.
cGMP-Independent Signaling: S-Nitrosylation
S-nitrosylation is the covalent modification of a cysteine thiol group in a protein by a nitric oxide group to form an S-nitrosothiol. This reversible post-translational modification can alter the protein's function, localization, and stability. SNAC can directly S-nitrosylate proteins via transnitrosylation.
Key Protein Targets of S-Nitrosylation:
-
Enzymes: Caspases, metalloproteinases, and kinases.
-
Transcription Factors: NF-κB.
-
Ion Channels: NMDA receptors.
-
Structural Proteins: Actin.
Therapeutic Applications
The ability of SNAC to deliver nitric oxide makes it a promising therapeutic agent for a variety of conditions, including:
-
Cardiovascular Diseases: Its vasodilatory effects are beneficial in treating hypertension and ischemia-reperfusion injury.[1]
-
Respiratory Disorders: SNAC has been investigated as a bronchodilator.
-
Cystic Fibrosis: SNAC may help to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[4]
-
Neuroprotective Agent: The antioxidant properties of the N-acetylcysteine backbone, combined with the signaling functions of NO, suggest potential applications in neurodegenerative diseases.
Conclusion
This compound is a versatile and potent nitric oxide donor with significant potential in both basic research and clinical applications. Its well-defined chemical properties, coupled with its ability to modulate key physiological signaling pathways, make it an invaluable tool for investigating the diverse roles of nitric oxide in health and disease. This technical guide provides a foundational understanding of SNAC, offering detailed protocols and data to support its use in the laboratory and in the development of novel therapeutic strategies.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. Protein S-nitrosylation in health and disease: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGMP upregulates nitric oxide synthase expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Nitroso-N-acetylcysteine (SNAC): A Comprehensive Technical Guide on its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Nitroso-N-acetylcysteine (SNAC) is a small S-nitrosothiol that serves as a significant donor of nitric oxide (NO), a ubiquitous signaling molecule with diverse physiological roles. This technical guide provides an in-depth exploration of the multifaceted biological functions of SNAC, focusing on its mechanisms of action, therapeutic potential, and the experimental methodologies used to investigate its effects. Through its ability to release NO and participate in transnitrosation reactions, SNAC influences a wide array of cellular processes, including vasodilation, neurotransmission, and the inflammatory response. Its antioxidant properties further contribute to its protective effects in various pathological conditions. This document summarizes key quantitative data, details experimental protocols for its study, and provides visual representations of the signaling pathways it modulates, offering a valuable resource for professionals in the fields of pharmacology, biochemistry, and drug development.
Core Biological Functions and Mechanisms of Action
This compound's biological activities are primarily centered around its identity as an S-nitrosothiol (RSNO). These compounds are characterized by a nitroso group (-NO) covalently attached to a sulfur atom of a thiol-containing molecule, in this case, N-acetylcysteine (NAC). This chemical structure endows SNAC with two principal mechanisms of action: the release of nitric oxide and the transfer of the nitroso group to other molecules via transnitrosation.
1.1. Nitric Oxide (NO) Donor
SNAC is a potent donor of nitric oxide, a key signaling molecule involved in numerous physiological and pathophysiological processes. The release of NO from SNAC can occur spontaneously, particularly in the presence of light or metal ions, and this free NO can then activate downstream signaling cascades. One of the most well-characterized targets of NO is soluble guanylate cyclase (sGC). The activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of the physiological effects of NO, including smooth muscle relaxation and inhibition of platelet aggregation.[1][2][3][4]
1.2. Transnitrosation Reactions
Beyond the direct release of NO, SNAC can participate in S-transnitrosation reactions, which involve the transfer of its nitroso group to other thiol-containing molecules, such as cysteine residues on proteins or low-molecular-weight thiols like glutathione.[5][6][7] This process, also known as S-nitrosylation, is a critical post-translational modification that can modulate the function of a wide range of proteins, thereby influencing numerous cellular signaling pathways. Transnitrosation reactions allow for a more targeted and regulated delivery of the biological effects of NO compared to its free diffusion. The rate of these reactions can vary significantly depending on the specific thiols involved.[7][8]
1.3. Antioxidant Properties
SNAC also exhibits significant antioxidant activity. This can be attributed to both the direct scavenging of reactive oxygen species (ROS) by the NO moiety and the antioxidant properties of its precursor, N-acetylcysteine (NAC).[9] By mitigating oxidative stress, SNAC can protect cells and tissues from damage in various disease models, such as nonalcoholic fatty liver disease (NAFLD) and ischemia-reperfusion injury.[9]
Quantitative Data on Biological Effects
The biological effects of SNAC have been quantified in various experimental models. The following tables summarize key data on its efficacy in preclinical studies and its pharmacokinetic properties.
Table 1: Efficacy of this compound in Preclinical Models
| Pathological Model | Animal Model | Dosage | Key Finding | Quantitative Result | Reference |
| Nonalcoholic Fatty Liver Disease (NAFLD) | Rats on a choline-deficient diet | 1.4 mg/kg/day (oral) | Prevention of NAFLD onset | Blocked the rise of liver lipid hydroperoxide (LOOH) concentration. | [9] |
| Liver Fibrosis | Rats with secondary biliary cirrhosis | 6.0 µmol/kg/day | Attenuation of liver fibrosis | Significant decrease in the area of liver fibrosis. | [10] |
| Ischemia-Reperfusion Injury (Skeletal Muscle) | Rat extensor digitorum longus muscle | Combination therapy with 1400W | Improved contractile function | Further improvement in functional recovery compared to individual treatments. | [5] |
| Gastric Mucosal Blood Flow | Sprague-Dawley rats | 600 µM and 12 mM (luminal) | Increased gastric mucosal blood flow | Rapid threefold increase in blood flow. | [11] |
| Clostridial Growth Inhibition | In vitro (meat products) | 0.5–2.5 mM | Bacteriostatic against Clostridium sporogenes | Similar anti-clostridial effect to nitrite without heating. | [7][12] |
Table 2: Pharmacokinetic Parameters of N-acetylcysteine (NAC), the Precursor to SNAC
| Parameter | Administration Route | Dose | Value | Reference |
| Oral Bioavailability (Reduced NAC) | Oral | 400 mg | 4.0% | [13] |
| Oral Bioavailability (Total NAC) | Oral | 400 mg | 9.1% | [13] |
| Peak Plasma Concentration (Cmax) | Oral (600 mg) | 600 mg | 1950.9 ± 1026.1 ng/mL (Chinese) / 2743.9 ± 985.2 ng/mL (Caucasian) | [14] |
| Time to Peak (Tmax) | Oral (600 mg) | 600 mg | 45 min (Chinese) / 1.0 h (Caucasian) | [14] |
| Terminal Half-life (t½) (Reduced NAC) | Intravenous | 200 mg | 1.95 h | [13] |
| Terminal Half-life (t½) (Total NAC) | Oral | 400 mg | 6.25 h | [13][15] |
| Volume of Distribution (Vd) | Intravenous | 200 mg | 0.47 L/kg (Total NAC) | [13][15] |
| Renal Clearance | Not specified | Not specified | 0.190 to 0.211 L/h/kg | [15] |
Note: Pharmacokinetic data for SNAC itself is limited; the data presented here for its precursor, NAC, provides an indication of its potential absorption and distribution characteristics.
Key Signaling Pathways Modulated by this compound
SNAC exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points at which SNAC intervenes.
3.1. Nitric Oxide - Soluble Guanylate Cyclase - cGMP Pathway
SNAC, as an NO donor, directly activates the NO-sGC-cGMP signaling cascade. This pathway is fundamental to many of SNAC's vasodilatory and anti-platelet aggregation effects.
3.2. Inhibition of NF-κB Signaling
SNAC has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This inhibition is thought to be mediated by the S-nitrosylation of components of the NF-κB signaling pathway.
3.3. Modulation of STAT3 Signaling
SNAC can also modulate the activity of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in cell proliferation and survival. S-nitrosylation of STAT3 by NO donors like SNAC can inhibit its phosphorylation and subsequent activation.[1][16]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of this compound.
4.1. Synthesis of this compound (SNAC)
This protocol describes the synthesis of SNAC through the S-nitrosation of N-acetyl-L-cysteine.[9]
-
Materials:
-
N-acetyl-L-cysteine (NAC)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
-
Spectrophotometer
-
pH meter
-
-
Procedure:
-
Prepare a stock solution of NAC in deionized water.
-
Prepare a stock solution of NaNO₂ in deionized water.
-
In a light-protected container (e.g., an amber vial) on ice, mix an equimolar amount of NAC and NaNO₂.
-
Acidify the solution by adding a small volume of concentrated HCl dropwise while stirring until the pH reaches approximately 2.0. The solution should turn a characteristic pink/red color, indicating the formation of SNAC.
-
Allow the reaction to proceed on ice for approximately 30 minutes.
-
Neutralize the solution to pH 7.4 by adding PBS.
-
Confirm the synthesis and determine the concentration of SNAC spectrophotometrically by measuring the absorbance at its characteristic wavelength (around 335 nm). The molar extinction coefficient for SNAC at this wavelength is approximately 900 M⁻¹cm⁻¹.
-
Store the SNAC solution on ice and protected from light, and use it fresh for experiments as it is relatively unstable.
-
4.2. In Vitro Low-Density Lipoprotein (LDL) Oxidation Assay
This protocol outlines a method to assess the antioxidant effect of SNAC by measuring its ability to inhibit the copper-induced oxidation of LDL.[9]
-
Materials:
-
Human LDL, isolated and purified
-
This compound (SNAC) solution
-
Copper (II) chloride (CuCl₂) solution
-
Phosphate buffered saline (PBS), pH 7.4, EDTA-free
-
Thiobarbituric acid reactive substances (TBARS) assay kit or spectrophotometer for measuring conjugated diene formation.
-
Incubator at 37°C
-
-
Procedure:
-
Dilute the purified LDL to a final concentration of 100-200 µg/mL in EDTA-free PBS.
-
Prepare different concentrations of SNAC to be tested.
-
In a multi-well plate or microcentrifuge tubes, set up the following reaction mixtures:
-
Control: LDL solution + PBS
-
Oxidation Control: LDL solution + CuCl₂
-
Test: LDL solution + CuCl₂ + SNAC (at various concentrations)
-
-
Initiate the oxidation by adding CuCl₂ to a final concentration of 5-10 µM.
-
Incubate the reaction mixtures at 37°C for a specified period (e.g., 2-4 hours).
-
Stop the reaction by adding EDTA to chelate the copper ions.
-
Measure the extent of LDL oxidation. This can be done by:
-
Conjugated Diene Formation: Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
-
TBARS Assay: Measure the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using a TBARS assay kit according to the manufacturer's instructions.
-
-
Calculate the percentage inhibition of LDL oxidation by SNAC compared to the oxidation control.
-
4.3. Assessment of Liver Fibrosis in an Animal Model
This protocol describes a general method for inducing liver fibrosis in rodents and assessing the therapeutic effect of SNAC.
-
Materials:
-
Rodents (e.g., rats or mice)
-
Fibrosis-inducing agent (e.g., carbon tetrachloride (CCl₄) or thioacetamide (TAA))
-
Vehicle for the inducing agent (e.g., corn oil or saline)
-
This compound (SNAC) solution for administration
-
Histology equipment and reagents (formalin, paraffin, microtome)
-
Stains for collagen (e.g., Picrosirius Red or Masson's trichrome)
-
Microscope with an imaging system
-
Image analysis software
-
-
Procedure:
-
Induction of Fibrosis:
-
Administer the fibrosis-inducing agent (e.g., intraperitoneal injections of CCl₄ in corn oil) to the animals for a specified duration (e.g., 4-8 weeks) to establish a model of liver fibrosis. Include a control group that receives only the vehicle.
-
-
SNAC Treatment:
-
Concurrently with or after the induction of fibrosis, treat a group of animals with SNAC at a predetermined dose and route of administration (e.g., oral gavage). Include a vehicle-treated fibrosis group.
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the animals and carefully dissect the livers.
-
Fix a portion of the liver in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut thin sections (e.g., 4-5 µm) using a microtome.
-
-
Histological Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with Picrosirius Red or Masson's trichrome to visualize collagen fibers.
-
-
Quantification of Fibrosis:
-
Capture images of the stained liver sections under a microscope.
-
Use image analysis software to quantify the area of collagen deposition relative to the total tissue area. This is often expressed as the collagen proportional area (CPA).
-
Compare the CPA between the different experimental groups (control, fibrosis + vehicle, fibrosis + SNAC) to assess the anti-fibrotic effect of SNAC.
-
-
Conclusion and Future Directions
This compound is a promising therapeutic agent with a diverse range of biological functions stemming from its ability to donate nitric oxide and participate in transnitrosation reactions. Its well-documented effects on the cardiovascular, hepatic, and inflammatory systems, supported by a growing body of preclinical evidence, highlight its potential for the treatment of a variety of diseases. The antioxidant properties of SNAC further enhance its therapeutic profile.
Future research should focus on several key areas to facilitate the clinical translation of SNAC. More comprehensive pharmacokinetic and pharmacodynamic studies in humans are needed to establish optimal dosing regimens and to fully understand its metabolic fate. Further elucidation of the specific protein targets of SNAC-mediated S-nitrosylation will provide deeper insights into its mechanisms of action and may reveal novel therapeutic targets. The development of more stable formulations of SNAC could also improve its clinical utility. Continued investigation into the synergistic effects of SNAC with other therapeutic agents may lead to the development of novel combination therapies for complex diseases. Overall, this compound represents a versatile molecule with significant potential for drug development, and further research is warranted to fully explore its therapeutic applications.
References
- 1. STAT3 Regulation By S-Nitrosylation: Implication In Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-Nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) and N-acetyl-L-cysteine ethyl ester (NACET)–Cysteine-based drug candidates with unique pharmacological profiles for oral use as NO, H2S and GSH suppliers and as antioxidants: Results and overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Nitroso- N-acetyl-L-cysteine ethyl ester (SNACET) and N-acetyl-L-cysteine ethyl ester (NACET)-Cysteine-based drug candidates with unique pharmacological profiles for oral use as NO, H2S and GSH suppliers and as antioxidants: Results and overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? [mdpi.com]
- 7. The Chemical Biology of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-Transnitrosation reactions are involved in the metabolic fate and biological actions of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral administration of this compound prevents the onset of non alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Transient micro-elastography: A novel non-invasive approach to measure liver stiffness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (NAC–SNO) vs. nitrite as an anti-clostridial additive for meat products - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. jvsmedicscorner.com [jvsmedicscorner.com]
- 14. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. S-Nitrosoglutathione-mediated STAT3 regulation in efficacy of radiotherapy and cisplatin therapy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of S-Nitroso-N-acetylcysteine (SNAC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of S-Nitroso-N-acetylcysteine (SNAC), a potent nitric oxide (NO) donor with significant therapeutic potential. This document details experimental protocols, quantitative data, and key signaling pathways, offering a valuable resource for researchers in drug discovery and development.
Introduction
This compound (SNAC) is a primary S-nitrosothiol that serves as a carrier and donor of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.[1] The therapeutic potential of SNAC is vast, with research indicating its efficacy as a vasodilator, an antioxidant, and an antifibrotic agent.[2][3] Its ability to modulate cellular signaling pathways makes it a compound of interest for conditions such as non-alcoholic fatty liver disease (NAFLD), liver fibrosis, and cardiovascular disorders. This guide outlines the fundamental procedures for the synthesis and rigorous characterization of SNAC, essential for its preclinical and clinical development.
Synthesis of this compound (SNAC)
The synthesis of SNAC is primarily achieved through the S-nitrosation of its precursor, N-acetyl-L-cysteine (NAC). Two common methods are detailed below.
Method 1: Aqueous Acidification of Sodium Nitrite
This is the most widely employed method for SNAC synthesis, involving the reaction of NAC with sodium nitrite in an acidic medium.[2]
Experimental Protocol:
-
Preparation of Reactants:
-
Prepare a solution of N-acetyl-L-cysteine (NAC) in deionized water.
-
Prepare an equimolar solution of sodium nitrite (NaNO₂) in deionized water.
-
-
Reaction:
-
Cool both solutions in an ice bath to 0-4 °C.
-
Slowly add the sodium nitrite solution to the NAC solution with continuous stirring.
-
Acidify the reaction mixture by the dropwise addition of a suitable acid (e.g., hydrochloric acid or sulfuric acid) until the pH is in the acidic range. The formation of SNAC is indicated by the appearance of a characteristic pink or red color.
-
-
Purification:
-
The resulting SNAC solution can be used directly for many applications. For higher purity, purification can be performed using techniques such as precipitation with a non-polar solvent or by preparative high-performance liquid chromatography (HPLC).
-
-
Storage:
-
SNAC is sensitive to light and temperature. Store the synthesized compound in a dark, airtight container at low temperatures (-20 °C to -80 °C) to prevent decomposition.
-
Quantitative Data:
| Parameter | Value/Range |
| Reactant Molar Ratio (NAC:NaNO₂) | 1:1 |
| Reaction Temperature | 0 - 4 °C |
| pH | Acidic |
| Expected Yield | Variable, dependent on reaction conditions and purification method. |
Method 2: Shock-Freezing Synthesis at Neutral pH
An alternative, acid-free method involves the shock-freezing of a buffered solution of NAC and sodium nitrite in liquid nitrogen. This method can be advantageous when acidic conditions are to be avoided.
Experimental Protocol:
-
Preparation of Reactants:
-
Prepare a buffered solution (e.g., phosphate buffer, pH 7.4) containing equimolar concentrations of NAC and sodium nitrite.
-
-
Reaction:
-
Rapidly freeze the solution by immersing the reaction vessel in liquid nitrogen for approximately 1 minute.
-
Thaw the frozen mixture to room temperature.
-
The process can be repeated to increase the yield of SNAC.
-
-
Purification and Storage:
-
Purification and storage procedures are similar to those for Method 1.
-
Quantitative Data:
| Parameter | Value/Range |
| Reactant Molar Ratio (NAC:NaNO₂) | 1:1 |
| pH | Neutral (e.g., 7.4) |
| Reaction Temperature | Liquid Nitrogen (-196 °C) followed by thawing |
| Expected Yield | Dependent on the number of freeze-thaw cycles. |
Characterization of this compound (SNAC)
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized SNAC. The following are key analytical techniques employed for this purpose.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary method for the identification and quantification of S-nitrosothiols due to their characteristic absorption spectra.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of SNAC in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Analysis: Scan the absorbance of the solution over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer.
-
Data Interpretation: SNAC exhibits a characteristic absorption maximum (λmax) in the ultraviolet region around 332-335 nm and a weaker, secondary peak in the visible region around 545 nm.[4] The concentration can be determined using the Beer-Lambert law if the molar extinction coefficient is known.
Quantitative Data:
| Parameter | Value | Reference |
| Primary λmax | ~332-335 nm | [4] |
| Secondary λmax | ~545 nm | [4] |
| Molar Extinction Coefficient (ε) at 545 nm | ~15 M⁻¹cm⁻¹ | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of SNAC, confirming the formation of the S-NO bond.
Experimental Protocol:
-
Sample Preparation: Dissolve the purified SNAC in a suitable deuterated solvent (e.g., D₂O).
-
Analysis: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Data Interpretation: Compare the obtained spectra with the known spectra of the starting material, NAC. The formation of SNAC will result in characteristic shifts in the signals corresponding to the protons and carbons near the sulfur atom. For NAC in D₂O, the following chemical shifts are observed: ¹H NMR (400 MHz, D₂O): δ 4.63 (m, 1H, NHCH), 2.99 (m, 2H, CH₂SH), 2.08 (s, 3H, CH₃). ¹³C NMR (400 MHz, D₂O): δ 176.89 (COOH), 173.66 (CH₃C=O), 57.51 (NHCH), 27.41 (CH₂SH), 23.45 (CH₃).[5] Upon S-nitrosation, shifts in the signals for the CH₂ and CH groups adjacent to the sulfur are expected.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of SNAC.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of SNAC in a suitable solvent for the chosen ionization technique (e.g., electrospray ionization - ESI).
-
Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern.
-
Data Interpretation: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of SNAC (C₅H₈N₂O₄S, MW: 192.19 g/mol ). A characteristic fragmentation pattern for S-nitrosothiols is the neutral loss of the NO radical (30 Da).[6]
Quantitative Data:
| Parameter | Expected Value |
| Molecular Weight | 192.19 g/mol |
| Expected Molecular Ion [M+H]⁺ | m/z 193.03 |
| Key Fragmentation | Neutral loss of 30 Da (NO) |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized SNAC and to quantify it in various matrices.
Experimental Protocol:
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the sample in the mobile phase and filter it before injection.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Interpretation: The purity of SNAC can be determined by the relative area of its peak. Quantification can be achieved by creating a calibration curve with standards of known concentrations.
Quantitative Data (Example HPLC Method for NAC): [8]
| Parameter | Value |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer pH 3-Acetonitrile (95:5) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 213 nm |
| Retention Time for NAC | ~4.2 min |
Signaling Pathways of this compound
SNAC exerts its biological effects through various signaling pathways, primarily as an NO donor.
The NO/cGMP Signaling Pathway
A major mechanism of action for SNAC is the activation of the soluble guanylate cyclase (sGC) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral administration of this compound prevents the onset of non alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (NAC–SNO) vs. nitrite as an anti-clostridial additive for meat products - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time insight into in vivo redox status utilizing hyperpolarized [1-13C] N-acetyl cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.insights.bio [cdn.insights.bio]
- 8. ajpp.in [ajpp.in]
- 9. archives.ijper.org [archives.ijper.org]
The Discovery and Enduring Significance of S-Nitrosothiols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cellular signaling and post-translational modifications, the discovery of S-nitrosothiols (SNOs) represents a paradigm shift in our understanding of nitric oxide (NO) biology. Initially recognized for over a century as chemically labile "thionitrites," their profound physiological relevance was largely unappreciated until the seminal discoveries of the early 1990s.[1][2] This technical guide provides an in-depth exploration of the history, discovery, and core methodologies related to S-nitrosothiols, tailored for professionals in research and drug development.
A Historical Timeline of S-Nitrosothiol Research
The journey from simple chemical curiosities to key biological mediators has been marked by several pivotal milestones:
-
Early Chemical Era (pre-1980s): S-nitrosothiols were known to chemists as transient, colored compounds formed from the reaction of thiols with nitrous acid.[1] Their inherent instability, particularly in the presence of light and metal ions, limited their study.[3]
-
The "Endothelium-Derived Relaxing Factor" (EDRF) and NO (1980s): The identification of NO as the EDRF set the stage for understanding its biological signaling. However, the short half-life of free NO posed a conceptual challenge for its action at a distance from its site of synthesis.[4]
-
The Landmark Discovery of Endogenous SNOs (1992): A significant breakthrough came from the laboratory of Jonathan S. Stamler, who first demonstrated that S-nitroso-proteins could form under physiological conditions and possessed EDRF-like activity, such as vasodilation and inhibition of platelet aggregation.[4][5] This foundational work proposed that S-nitrosylation of proteins could serve as a stable carrier and transducer of NO bioactivity.[4][6]
-
Identification of Circulating SNOs: Shortly after, Stamler and colleagues identified S-nitrosoalbumin as a major circulating pool of NO in plasma and S-nitrosoglutathione (GSNO) in the airway lining fluid, solidifying the existence and physiological relevance of endogenous SNOs.[2][6]
-
Elucidation of S-nitrosylation as a Post-Translational Modification: Subsequent research has established S-nitrosylation as a ubiquitous post-translational modification analogous to phosphorylation, regulating the function of a vast array of proteins involved in diverse cellular processes.[7]
The Chemical Biology of S-Nitrosothiols: Formation, Stability, and Reactivity
S-nitrosothiols are formed through the covalent attachment of a nitroso group to the sulfur atom of a cysteine residue. Their formation in biological systems is a complex process that can occur through several mechanisms:
-
Reaction with N₂O₃: Nitric oxide can be oxidized to dinitrogen trioxide (N₂O₃), which then readily reacts with thiolates to form SNOs.[8]
-
Radical Recombination: The reaction between a thiyl radical (RS•) and nitric oxide (NO•) can also lead to the formation of an S-nitrosothiol.[8]
-
Metal-Catalyzed Reactions: Transition metals, such as iron and copper, can facilitate the formation of SNOs.[9]
-
Transnitrosation: This is a crucial mechanism for the transfer of the nitroso group from one thiol to another, allowing for the propagation of S-nitrosylation signals between different molecules.[7]
The stability of S-nitrosothiols is highly dependent on their chemical structure and the surrounding environment. Factors such as pH, temperature, light exposure, and the presence of metal ions can significantly influence their decomposition rates.[10][11]
Quantitative Data on S-Nitrosothiol Properties
The following tables summarize key quantitative data regarding the stability and reactivity of common S-nitrosothiols.
| S-Nitrosothiol | Half-life (t½) | Conditions | Reference(s) |
| S-nitrosoglutathione (GSNO) | 49 days | 1 mM, 25°C, pH 7.4, dark, metal-free | [3] |
| ~3 hours | Intracellular (LPS-stimulated RAW 264.7 cells) | ||
| S-nitroso-N-acetylcysteine (SNAC) | 76 days | 1 mM, 25°C, pH 7.4, dark, metal-free | [3] |
| S-nitrosocysteine (CysNO) | 3.75 days | 1.9 mM, pH 7.2, 23°C, dark, metal-free | [3] |
| < 30 minutes | In the presence of light or metals | [3] | |
| Protein SNOs | ~1 hour | In endothelial cells | [1] |
| Factor | Effect on S-Nitrosothiol Stability | Details | Reference(s) |
| Temperature | Inverse relationship | Refrigeration significantly extends shelf-life. | [10][11] |
| pH | Increased stability at pH 5-7 | Decomposition increases at higher pH. | [3][10] |
| Light | Promotes decomposition | Exposure to room light can increase decomposition rates 5-fold. | [3] |
| Metal Ions | Catalyze decomposition | GSNO is less sensitive than SNAC to metal-catalyzed decomposition. | [3] |
| S-Nitrosothiol | Vasodilatory Potency (EC₅₀) | Experimental System | Reference(s) |
| S-nitroso-L-cysteine (L-CysNO) | Potent local vasodilator | Infused into sheep femoral artery | [12] |
| S-nitroso-D-cysteine (D-CysNO) | No local vasodilation | Infused into sheep femoral artery | [12] |
| S-nitrosoglutathione (GSNO) | No local vasodilation | Infused into sheep femoral artery | [12] |
| S-nitroso-N-acetylpenicillamine (SNAP) | Induces rapid, transient relaxation | U46619-contracted bovine coronary artery rings | [13] |
| This compound (SNAC) | Induces rapid, transient relaxation (longer duration than SNAP) | U46619-contracted bovine coronary artery rings | [13] |
Key Experimental Protocols
The detection and quantification of S-nitrosothiols in biological samples are challenging due to their low abundance and lability. Several methods have been developed, each with its own advantages and limitations.
The Saville-Griess Assay
This colorimetric method is one of the earliest techniques used for SNO detection.
Principle: The assay is based on the cleavage of the S-NO bond by mercuric chloride (HgCl₂) to release nitrite (NO₂⁻). The resulting nitrite is then quantified using the Griess reaction, where it reacts with sulfanilamide to form a diazonium salt, which in turn couples with N-(1-naphthyl)ethylenediamine to produce a colored azo dye that can be measured spectrophotometrically.
Protocol Outline:
-
Sample Preparation: Prepare protein extracts or biological fluids. It is crucial to include controls without HgCl₂ to measure baseline nitrite levels.
-
S-NO Bond Cleavage: Incubate the sample with a solution of mercuric chloride.
-
Griess Reaction: Add sulfanilamide solution followed by N-(1-naphthyl)ethylenediamine solution.
-
Spectrophotometric Measurement: Measure the absorbance at approximately 540 nm after a short incubation period.
-
Quantification: The concentration of S-nitrosothiols is determined by subtracting the absorbance of the control (without HgCl₂) from the absorbance of the sample with HgCl₂ and comparing it to a standard curve of known nitrite concentrations.
Chemiluminescence Detection
This is a highly sensitive method for the quantification of NO and its derivatives.
Principle: S-nitrosothiols are chemically reduced to release NO gas. The liberated NO is then reacted with ozone (O₃) in a reaction chamber. This reaction produces nitrogen dioxide in an excited state (NO₂*), which upon returning to its ground state, emits light (chemiluminescence). The amount of light produced is directly proportional to the amount of NO released.
Protocol Outline:
-
Sample Injection: Inject the sample into a purge vessel containing a reducing agent (e.g., copper(I) in the presence of cysteine or iodide/triiodide).
-
NO Release and Purging: The reducing agent cleaves the S-NO bond, releasing NO gas, which is carried by an inert gas stream (e.g., helium or argon) to the reaction chamber.
-
Reaction with Ozone: In the reaction chamber, the NO gas mixes with ozone.
-
Detection: A photomultiplier tube detects the light emitted from the decay of excited NO₂*.
-
Quantification: The signal is integrated, and the amount of S-nitrosothiol is quantified by comparison to a standard curve generated with known concentrations of an S-nitrosothiol standard, such as GSNO.
The Biotin-Switch Technique
This method is widely used for the specific detection and identification of S-nitrosylated proteins.
Principle: The biotin-switch technique is a three-step process:
-
Blocking: Free thiol groups in the sample are blocked with a thiol-modifying agent, such as methyl methanethiosulfonate (MMTS).
-
Reduction: The S-nitrosothiol bonds are selectively reduced to free thiols using ascorbate.
-
Labeling: The newly formed free thiols are then labeled with a biotinylating reagent, such as N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (biotin-HPDP). The biotinylated proteins can then be detected by western blotting with an anti-biotin antibody or purified using avidin-affinity chromatography for identification by mass spectrometry.
Protocol Outline:
-
Protein Extraction: Lyse cells or tissues in a buffer containing a chelating agent and a detergent.
-
Blocking of Free Thiols: Incubate the protein extract with MMTS to block all free cysteine residues.
-
Removal of Excess MMTS: Precipitate the proteins with cold acetone to remove excess MMTS.
-
Selective Reduction of SNOs: Resuspend the protein pellet in a buffer containing ascorbate to reduce the S-nitrosylated cysteines to free thiols.
-
Biotinylation: Add biotin-HPDP to the sample to label the newly exposed thiol groups.
-
Detection/Purification: The biotinylated proteins can be detected by western blot using an anti-biotin antibody or enriched using streptavidin-agarose beads for subsequent analysis, such as mass spectrometry-based proteomic identification.
S-Nitrosothiol Signaling Pathways
S-nitrosylation has been shown to regulate a multitude of signaling pathways. Below are two prominent examples.
Regulation of the NF-κB Signaling Pathway
S-nitrosylation plays a complex modulatory role in the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. Several key components of this pathway are targets of S-nitrosylation, often leading to an overall inhibition of NF-κB activity.
Caption: S-nitrosylation of IKK, p50, and p65 inhibits NF-κB signaling.
Modulation of the Ryanodine Receptor and Calcium Signaling
The ryanodine receptor (RyR), a major calcium release channel in the sarcoplasmic reticulum, is a key target of S-nitrosylation, which has profound implications for excitation-contraction coupling in muscle cells.
Caption: S-nitrosylation of the ryanodine receptor modulates Ca²⁺ release.
Conclusion and Future Directions
The discovery of S-nitrosothiols as stable, bioactive carriers of nitric oxide has fundamentally reshaped our understanding of redox signaling. From their humble beginnings as chemical curiosities, SNOs are now recognized as central players in a vast array of physiological and pathophysiological processes. For researchers and drug development professionals, the continued elucidation of S-nitrosothiol biology presents exciting opportunities. The development of more specific and sensitive detection methods will be crucial for unraveling the complexities of the S-nitrosoproteome. Furthermore, the therapeutic potential of modulating S-nitrosothiol levels, either through the development of novel S-nitrosothiol-based drugs or by targeting the enzymes that regulate their metabolism, holds great promise for the treatment of a wide range of diseases, including cardiovascular, inflammatory, and neurodegenerative disorders. The in-depth understanding of the principles and methodologies outlined in this guide is essential for advancing this dynamic and impactful field of research.
References
- 1. researchgate.net [researchgate.net]
- 2. S-Nitrosothiol - Wikipedia [en.wikipedia.org]
- 3. Decomposition of S-nitrosocysteine via S- to N-transnitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-nitrosylation of proteins with nitric oxide: synthesis and characterization of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. The Chemical Biology of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Local and Systemic Vasodilatory Effects of Low Molecular Weight S-nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. S-nitrosothiols as vasodilators: implications regarding tolerance to nitric oxide-containing vasodilators - PMC [pmc.ncbi.nlm.nih.gov]
S-Nitroso-N-acetylcysteine: A Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-Nitroso-N-acetylcysteine (SNAC) is a promising therapeutic agent with significant antioxidant properties. Its mechanism of action is primarily centered on its role as a nitric oxide (NO) donor and its metabolic conversion to N-acetylcysteine (NAC), a precursor to the endogenous antioxidant glutathione (GSH). This guide provides an in-depth technical overview of the antioxidant characteristics of SNAC, including its mechanisms of action, relevant signaling pathways, and the experimental protocols used to elucidate these properties. Quantitative data from relevant studies are summarized, and key molecular pathways and experimental workflows are visualized to support further research and development.
Core Antioxidant Mechanisms of this compound
The antioxidant capacity of SNAC is multifaceted, stemming from both direct and indirect actions upon its decomposition.
-
Glutathione Precursor: SNAC is readily metabolized to N-acetylcysteine (NAC). NAC is a well-established precursor for the synthesis of glutathione (GSH), one of the most important intracellular antioxidants.[1] GSH directly neutralizes reactive oxygen species (ROS) and is a critical cofactor for antioxidant enzymes such as glutathione peroxidase.[1]
-
Nitric Oxide Donor: As an S-nitrosothiol, SNAC serves as a donor of nitric oxide (NO). NO has a dual role in the context of oxidative stress. It can directly scavenge certain free radicals. More significantly, NO and related reactive nitrogen species can modulate signaling pathways that control the expression of antioxidant genes.
-
Inhibition of Lipid Peroxidation: SNAC has been demonstrated to be a potent inhibitor of lipid peroxidation. In a study on non-alcoholic fatty liver disease (NAFLD) in rats, oral administration of SNAC was associated with a significant decrease in lipid hydroperoxides (LOOH) in liver homogenates.[2] In vitro experiments have also confirmed SNAC's ability to prevent the oxidation of linoleic acid and low-density lipoproteins (LDL).[2] Compared to nitrite, this compound has been found to be a more effective antioxidant in preventing lipid peroxidation in meat products.[3]
-
Direct Radical Scavenging: While the primary antioxidant effects of SNAC are indirect, its parent compound, NAC, and related derivatives have shown direct radical scavenging capabilities in various in vitro assays.[4]
Signaling Pathway: Nrf2-ARE Activation
A pivotal mechanism underlying the antioxidant effects of SNAC is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5]
S-nitrosothiols, such as SNAC, release NO, which can lead to the S-nitrosylation of specific cysteine residues on Keap1.[6][7][8] This modification, particularly on Cys151, induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[7][9] This prevents the degradation of Nrf2, allowing it to translocate to the nucleus.
In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective genes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, with biliverdin and its subsequent product, bilirubin, being potent antioxidants.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and other electrophilic compounds.
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione.
A recent study has shown that SNAC treatment in AML12 hepatocytes leads to an increased expression of the Nrf2-related genes HO-1 and GSTA1, providing direct evidence for SNAC's role in activating this protective pathway.[9]
Caption: Nrf2-ARE Pathway Activation by SNAC
Quantitative Data on Antioxidant Properties
While direct quantitative data for SNAC in standardized radical scavenging assays are limited in the literature, studies on its parent compound, NAC, and its amide derivative, NACA, provide valuable insights.
Table 1: In Vitro Radical Scavenging and Reducing Power
| Compound | Assay | IC50 / Activity | Reference Compound | Notes |
| N-acetylcysteine amide (NACA) | DPPH Radical Scavenging | Higher scavenging ability than NAC at all concentrations tested. | N-acetylcysteine (NAC) | NACA is a derivative of NAC.[4][10] |
| N-acetylcysteine amide (NACA) | Reducing Power | Higher reducing power than NAC at all concentrations tested. | N-acetylcysteine (NAC) | [4][10] |
| N-acetylcysteine amide (NACA) | H₂O₂ Scavenging | Greater capacity at high concentrations, but lower than NAC at lower concentrations. | N-acetylcysteine (NAC) | [4][10] |
Table 2: Inhibition of Lipid Peroxidation
| Compound | Model System | Parameter Measured | Result | Notes |
| This compound (SNAC) | Choline-deficient diet-fed rats (NAFLD model) | Lipid Hydroperoxides (LOOH) in liver | LOOH reduced to 0.7±0.2 nmol/mg protein from 3.2±0.4 nmol/mg in control. | Oral administration of 1.4 mg/kg/day.[2] |
| This compound (SNAC) | In vitro LDL oxidation | Fluorescence intensity | Prevention of CuCl₂-induced LDL oxidation. | [2] |
| This compound (SNAC) | Cured meat product | Thiobarbituric acid reactive substances (TBARS) | ~4-fold better antioxidant than nitrite at pH 6.2 and 3.0. | [3] |
Table 3: Effects on Antioxidant Enzymes
Direct quantitative studies on the effect of SNAC on antioxidant enzyme activity were not identified in the reviewed literature. The following data pertains to the parent compound, N-acetylcysteine (NAC).
| Compound | System | Enzyme | Effect | Notes |
| N-acetylcysteine (NAC) | Healthy individuals (in vivo) | Glutathione Peroxidase (GPx) in thrombocytes | Increased activity after 2 weeks of 600 mg/day oral administration. | [11] |
| N-acetylcysteine (NAC) | SARS-CoV-2 patients (in vivo) | GPx, GST, GR, TrxR, ecSOD | Treatment with NAC may contribute to restoring the activity of these enzymes. | [12] |
| N-acetylcysteine (NAC) | Lead-exposed workers (in vivo) | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx) | NAC treatment restored the expression and activities of these enzymes. |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the antioxidant properties of compounds like SNAC.
In Vitro Antioxidant Capacity Assays
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (SNAC) in a suitable solvent.
-
In a microplate or cuvette, mix a fixed volume of the DPPH solution with a small volume of the test compound solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at ~517 nm.
-
A control is prepared with the solvent instead of the test compound.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the concentration.
-
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at ~734 nm.
-
Protocol:
-
Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a working solution with a specific absorbance at 734 nm.
-
Add a small volume of the test compound (SNAC) at various concentrations to the ABTS•+ working solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by absorbance at 593 nm.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound (SNAC) to the FRAP reagent.
-
Record the absorbance at 593 nm after a specified incubation time (e.g., 4 minutes).
-
A standard curve is typically generated using a known antioxidant, such as FeSO₄ or Trolox, and the results are expressed as equivalents of the standard.
-
Lipid Peroxidation Assay (TBARS Method)
-
Principle: This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic, high-temperature conditions to form a colored MDA-TBA adduct, which can be measured spectrophotometrically or fluorometrically.
-
Protocol:
-
Homogenize the tissue sample or prepare the cell lysate.
-
Add an acidic reagent (e.g., trichloroacetic acid) to precipitate proteins and release MDA.
-
Centrifuge the sample and collect the supernatant.
-
Add the TBA reagent to the supernatant.
-
Incubate the mixture at high temperature (e.g., 95°C) for a set time (e.g., 60 minutes) to allow for the formation of the MDA-TBA adduct.
-
Cool the samples on ice to stop the reaction.
-
Measure the absorbance of the supernatant at ~532 nm.
-
Quantify the MDA concentration using a standard curve prepared with an MDA standard.
-
Caption: TBARS Assay Workflow for MDA Quantification
Assessment of Nrf2 Nuclear Translocation by Western Blot
-
Principle: This method determines the activation of the Nrf2 pathway by measuring the increase in Nrf2 protein levels in the nuclear fraction of cells after treatment with an activator like SNAC.
-
Protocol:
-
Culture cells to the desired confluency and treat with SNAC for various time points.
-
Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear fractions using a specialized kit or protocol.
-
Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each fraction by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Use loading controls (e.g., Lamin B for the nuclear fraction, β-actin or GAPDH for the cytoplasmic fraction) to ensure equal protein loading.[6]
-
Conclusion and Future Directions
This compound demonstrates significant antioxidant potential through well-defined biochemical pathways. Its ability to serve as a precursor to glutathione and to activate the protective Nrf2-ARE signaling pathway makes it a compound of high interest for conditions associated with oxidative stress. While its efficacy in inhibiting lipid peroxidation is established, further research is warranted to quantify its direct radical scavenging capacity using standardized in vitro assays such as DPPH, ABTS, and FRAP. Additionally, studies directly measuring the impact of SNAC on the activity of key antioxidant enzymes like SOD, catalase, and GPx would provide a more complete profile of its antioxidant actions. The existing evidence strongly supports the continued investigation of SNAC as a therapeutic agent for mitigating oxidative damage in a variety of pathological contexts.
References
- 1. Current Understanding of Sodium N-(8-[2-Hydroxylbenzoyl] Amino) Caprylate (SNAC) as an Absorption Enhancer: The Oral Semaglutide Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNAC for Enhanced Oral Bioavailability: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylation-Deacetylation of the Transcription Factor Nrf2 (Nuclear Factor Erythroid 2-related Factor 2) Regulates Its Transcriptional Activity and Nucleocytoplasmic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population: A Preliminary Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro generation and decomposition of S-nitrosothiols from direct and indirect nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DMF-Activated Nrf2 Ameliorates Palmitic Acid Toxicity While Potentiates Ferroptosis Mediated Cell Death: Protective Role of the NO-Donor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Therapeutic Potential of S-Nitroso-N-acetylcysteine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Nitroso-N-acetylcysteine (SNAC) is a promising therapeutic agent that has garnered significant interest in the scientific community. As an S-nitrosothiol, it functions as a potent nitric oxide (NO) donor, a critical signaling molecule involved in a myriad of physiological processes. This technical guide provides a comprehensive overview of the core therapeutic potential of SNAC, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action
SNAC's primary therapeutic effects stem from its ability to release nitric oxide (NO), a key signaling molecule with diverse physiological roles. NO activates soluble guanylate cyclase (sGC) in target cells, leading to an increase in cyclic guanosine monophosphate (cGMP).[1] This second messenger, in turn, activates protein kinase G (PKG), which mediates a variety of downstream effects, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[2]
Beyond direct NO donation, SNAC participates in S-nitrosation and transnitrosation reactions. S-nitrosation is the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue on a protein, a post-translational modification that can alter protein function, localization, and stability.[3][4] Transnitrosation is the transfer of a nitroso group from one thiol-containing molecule to another, allowing for the propagation of NO-based signaling.[5]
Therapeutic Applications
Cardiovascular Diseases
Preclinical studies have demonstrated the potent vasodilatory and hypotensive effects of SNAC. In both normotensive and hypertensive rat models, SNAC administration led to a dose-dependent reduction in mean arterial pressure.[6] The vasodilatory effect of SNAC was found to be more potent and prolonged compared to sodium nitroprusside, a conventional NO donor.[6] The mechanism of this vasodilation is attributed to both cGMP-dependent and independent pathways.[6]
Antimicrobial Activity
The precursor to SNAC, N-acetylcysteine (NAC), has shown significant antimicrobial properties against a range of pathogens. Studies have reported its efficacy in inhibiting the growth of and disrupting biofilms formed by clinically relevant bacteria. While specific minimum inhibitory concentration (MIC) data for SNAC is less abundant, the known release of NO, a molecule with inherent antimicrobial activity, suggests a similar or enhanced potential.
Other Potential Applications
The antioxidant properties of the N-acetylcysteine backbone, coupled with the signaling capabilities of nitric oxide, position SNAC as a candidate for a variety of other therapeutic areas. These include neurodegenerative diseases, where oxidative stress and impaired NO signaling are implicated, and inflammatory conditions. Research in these areas is ongoing.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies investigating the therapeutic effects of this compound and its precursor, N-acetylcysteine.
Table 1: Preclinical Hypotensive Effects of this compound (SNAC) and N-acetylcysteine (NAC) in Animal Models
| Compound | Animal Model | Administration Route | Dose | Change in Blood Pressure (mmHg) | Reference |
| SNAC | Normotensive Rats | Intravenous | EC50 | Dose-dependent reduction in mean arterial pressure | [6] |
| SNAC | Hypertensive Rats | Intravenous | EC50 | Dose-dependent reduction in mean arterial pressure | [6] |
| NAC | Young Spontaneously Hypertensive Rats (SHRs) | Drinking Water | 20 g/l for 8 weeks | Attenuated rise in BP (179±6 vs 210±8 in untreated) | [7] |
| NAC | Adult Spontaneously Hypertensive Rats (SHRs) | Drinking Water | 20 g/l for 8 weeks | No significant effect on BP | [7] |
Table 2: Antimicrobial Activity of N-acetylcysteine (NAC)
| Organism | Strain | MIC (mg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolates | 5 - 20 | [8] |
| Pseudomonas aeruginosa | Clinical Isolates | 5 - 20 | [8] |
| Salmonella enterica | - | 3 | [9] |
Table 3: Pharmacokinetic Parameters of N-acetylcysteine (NAC) in Humans
| Parameter | Administration Route | Value | Reference |
| Bioavailability | Oral | 4.0% (reduced NAC), 9.1% (total NAC) | [10] |
| Terminal Half-life | Intravenous | 5.58 h | [10] |
| Terminal Half-life | Oral | 6.25 h | [10] |
| Renal Clearance | - | 0.190 to 0.211 L/h/kg | [11] |
Experimental Protocols
Synthesis of this compound (SNAC)
This protocol describes a common laboratory-scale synthesis of SNAC from its precursor, N-acetylcysteine (NAC).
Materials:
-
N-acetylcysteine (NAC)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter
-
Spectrophotometer
Procedure:
-
Prepare an aqueous solution of N-acetylcysteine.
-
Cool the NAC solution in an ice bath to 0-4 °C.
-
While stirring, slowly add an equimolar amount of sodium nitrite solution.
-
Carefully add concentrated HCl dropwise to acidify the reaction mixture to a pH of approximately 2. The solution should turn a characteristic ruby-red color, indicating the formation of SNAC.
-
Maintain the reaction on ice with continuous stirring for approximately 30 minutes.
-
Confirm the formation and concentration of SNAC spectrophotometrically by measuring the absorbance at its characteristic wavelengths (around 335 nm and 545 nm).
In Vivo Measurement of Vasodilation in Rats using Doppler Ultrasound
This protocol outlines a non-invasive method to assess vasodilation in the femoral artery of anesthetized rats.[12][13]
Materials:
-
High-frequency ultrasound system with a vascular probe (e.g., 30-40 MHz)
-
Anesthesia machine with isoflurane
-
Heating pad to maintain body temperature
-
Intravenous catheter setup
-
Vasodilator agent (e.g., SNAC solution)
-
Data acquisition and analysis software
Procedure:
-
Anesthetize the rat with isoflurane and place it in a supine position on the heating pad.
-
Remove the fur over the femoral artery area using a depilatory cream.
-
Apply ultrasound gel and position the high-frequency probe to obtain a clear longitudinal view of the femoral artery.
-
Record baseline measurements of the femoral artery diameter and blood flow velocity using B-mode and pulsed-wave Doppler imaging.
-
Administer the vasodilator agent (e.g., SNAC) via the intravenous catheter.
-
Continuously record the changes in femoral artery diameter and blood flow velocity for a defined period post-administration.
-
Analyze the recorded images and Doppler waveforms to quantify the percentage change in arterial diameter from baseline, representing the degree of vasodilation.
Signaling Pathway and Experimental Workflow Diagrams
Nitric Oxide (NO) / cGMP Signaling Pathway
Caption: The Nitric Oxide (NO) / cGMP signaling cascade initiated by SNAC.
Protein S-Nitrosation and Transnitrosation
Caption: Mechanisms of protein S-nitrosation and transnitrosation by SNAC-derived NO.
Experimental Workflow for Vasodilation Measurement
Caption: Workflow for in vivo measurement of SNAC-induced vasodilation.
Conclusion and Future Directions
This compound holds considerable promise as a therapeutic agent, primarily due to its role as a nitric oxide donor and its inherent antioxidant properties. Preclinical evidence strongly supports its efficacy in cardiovascular applications, particularly in vasodilation and blood pressure reduction. Its potential as an antimicrobial agent is also an area of active investigation.
While the therapeutic potential of SNAC is evident, further research is required to fully elucidate its clinical utility. The ongoing clinical trial investigating sublingually generated SNAC for hypertension (NCT05798481) is a critical step in this direction, and its results are eagerly awaited.[14] Future research should also focus on optimizing drug delivery systems to enhance the stability and bioavailability of SNAC, as well as exploring its therapeutic efficacy in other disease models, including neurodegenerative and inflammatory disorders. The continued investigation of SNAC and its derivatives is poised to open new avenues for the treatment of a wide range of diseases.
References
- 1. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the hypotensive effect of this compound in normotensive and hypertensive conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of chronic N-acetylcysteine treatment on the development of spontaneous hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.plos.org [journals.plos.org]
- 10. jvsmedicscorner.com [jvsmedicscorner.com]
- 11. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo measurement of flow-mediated vasodilation in living rats using high-resolution ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
S-Nitroso-N-acetylcysteine vs. N-acetylcysteine: A Core Technical Guide for Researchers
An In-depth Examination of Two Cysteine Derivatives for Drug Development Professionals, Researchers, and Scientists
This technical guide provides a comprehensive analysis of the fundamental differences between S-Nitroso-N-acetylcysteine (SNAC) and N-acetylcysteine (NAC). Both molecules are derivatives of the amino acid cysteine and have garnered significant interest in the pharmaceutical and research communities for their distinct therapeutic potentials. This document outlines their core chemical and pharmacological distinctions, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Core Differences: Chemical Structure and Primary Mechanism of Action
The fundamental difference between SNAC and NAC lies in a single functional group, which dramatically alters their primary mechanism of action and pharmacological profile.
-
N-acetylcysteine (NAC) is the N-acetylated form of the amino acid L-cysteine. Its primary roles are to act as a precursor to L-cysteine and, subsequently, the major intracellular antioxidant, glutathione (GSH).[1] NAC also possesses mucolytic properties by reducing disulfide bonds in mucus glycoproteins.
-
This compound (SNAC) is an S-nitrosothiol, where a nitroso group (-NO) is covalently attached to the sulfur atom of the cysteine residue in NAC.[2] This structural modification makes SNAC a potent nitric oxide (NO) donor, a signaling molecule with a vast array of physiological effects, including vasodilation and neurotransmission.
Quantitative Comparison of Pharmacological Properties
The distinct chemical natures of SNAC and NAC translate into significant differences in their biological activities. The following tables summarize key quantitative data from various studies.
Table 1: Comparative Antioxidant and Radical Scavenging Activity
| Parameter | This compound (SNAC) | N-acetylcysteine (NAC) | Key Findings |
| DPPH Radical Scavenging | Higher scavenging ability at all concentrations tested compared to NAC.[3] | Lower scavenging ability compared to SNAC.[3] | SNAC demonstrates superior direct radical scavenging activity in this assay. |
| H₂O₂ Scavenging | Greater scavenging capacity at higher concentrations.[3] | Better scavenging capacity at lower concentrations.[3] | The relative efficacy in scavenging hydrogen peroxide is concentration-dependent. |
| Lipid Peroxidation Inhibition (β-carotene bleaching) | 55% higher ability to prevent bleaching compared to control.[3] | 60% higher ability to prevent bleaching compared to control.[3] | Both compounds show significant lipid peroxidation inhibitory effects, with NAC being slightly more effective in this specific assay. |
| Metal Chelating Activity | Showed significant metal chelating capacity. | Showed significant metal chelating capacity. | Both molecules possess the ability to chelate metal ions, a mechanism contributing to their antioxidant effects. |
Table 2: Nitric Oxide Donation and Glutathione Precursor Activity
| Parameter | This compound (SNAC) | N-acetylcysteine (NAC) | Key Findings |
| Nitric Oxide (NO) Donation | Potent NO donor. | Not a direct NO donor. | SNAC's primary pharmacological action is the release of NO, a function NAC does not possess. |
| Intracellular Glutathione (GSH) Replenishment | Indirectly and to a lesser extent than NAC. | Directly serves as a precursor for cysteine and subsequently GSH synthesis.[1] | NAC is the superior agent for replenishing intracellular glutathione stores. |
Table 3: Comparative Stability
| Condition | This compound (SNAC) | N-acetylcysteine (NAC) | Key Findings |
| Aqueous Solution (Room Temperature) | Relatively unstable, prone to decomposition and NO release. | Stable for extended periods. A solution of 60 mg/mL is stable for at least 72 hours at 25°C.[4] | NAC exhibits significantly greater stability in solution compared to SNAC. |
| In the presence of light | Susceptible to photolytic decomposition, leading to NO release. | A 3% decrease in content was observed after 4 weeks of sunlamp irradiation.[5] | Both are sensitive to light, but SNAC is particularly labile. |
| In the presence of metal ions | Decomposition is catalyzed by metal ions like copper. | Can be degraded by metal ions, but generally more stable than SNAC. | The presence of metal ions accelerates the degradation of both compounds, with a more pronounced effect on SNAC. |
Signaling Pathways and Mechanisms of Action
The distinct chemical properties of SNAC and NAC lead to their involvement in different cellular signaling pathways.
This compound (SNAC) Signaling
The primary signaling mechanism of SNAC is through the release of nitric oxide (NO). NO is a highly reactive signaling molecule that can diffuse across cell membranes and interact with various intracellular targets. A key pathway activated by NO is the soluble guanylyl cyclase (sGC) pathway.
N-acetylcysteine (NAC) Signaling
NAC exerts its effects through multiple pathways, primarily related to its antioxidant and glutathione-replenishing properties. Two of the most well-characterized pathways influenced by NAC are the Nrf2 and NF-κB signaling pathways.
Nrf2 Pathway Activation:
Under conditions of oxidative stress, NAC increases the intracellular levels of cysteine, which promotes the synthesis of glutathione (GSH). GSH is a critical cofactor for glutathione peroxidase (GPx), an enzyme that reduces oxidative stress. This reduction in oxidative stress can lead to the activation of the transcription factor Nrf2, which upregulates the expression of numerous antioxidant genes.
NF-κB Pathway Inhibition:
The transcription factor NF-κB plays a central role in inflammatory responses. Its activation is often triggered by oxidative stress. By reducing reactive oxygen species (ROS), NAC can inhibit the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and characterization of SNAC and NAC.
Synthesis of N-acetylcysteine (NAC)
This protocol describes a common laboratory-scale synthesis of NAC from L-cysteine.
Materials:
-
L-cysteine
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Rectified spirit (ethanol)
-
Water (cold)
-
Conical flask
-
Stirring rod
-
Water bath
-
Filtration apparatus
Procedure:
-
Weigh 1 g of L-cysteine and transfer it to a conical flask.
-
Carefully add a few drops of concentrated sulfuric acid to the L-cysteine.
-
Add acetic anhydride dropwise while stirring the mixture.
-
Heat the reaction mixture in a water bath maintained at 60°C for approximately 20 minutes with intermittent stirring.
-
After 20 minutes, cool the flask and scratch the inside with a glass rod to induce crystallization.
-
Filter the crude product and wash it thoroughly with cold water.
-
Recrystallize the crude product from a 1:1 mixture of rectified spirit and water to obtain pure, white, crystalline NAC.[7]
Synthesis of this compound (SNAC)
This protocol describes a method for the synthesis of SNAC from NAC and sodium nitrite under acidic conditions.
Materials:
-
N-acetylcysteine (NAC)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), diluted
-
Phosphate buffer (pH 7.4)
-
Liquid nitrogen
-
Spectrophotometer
Procedure:
-
Prepare equimolar aqueous solutions of NAC and NaNO₂ in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4, containing 100 µM Na₄EDTA).[8]
-
Cool the solutions on ice.
-
Slowly add the NaNO₂ solution to the NAC solution while stirring in an acidic environment (e.g., in the presence of diluted HCl). The reaction is typically rapid.
-
For an alternative acid-free synthesis, after mixing equimolar NAC and NaNO₂ in the buffer, the sample can be shock-frozen in liquid nitrogen for 1 minute and then thawed. This process may need to be repeated to achieve a higher yield.[8]
-
The formation of SNAC can be monitored spectrophotometrically by measuring the absorbance at approximately 334-336 nm.[8]
-
The resulting SNAC solution should be kept on ice and protected from light to minimize degradation.
Measurement of Nitric Oxide Release from SNAC using Chemiluminescence
This protocol outlines the measurement of NO release from a SNAC solution using a nitric oxide analyzer (NOA).
Materials and Equipment:
-
This compound (SNAC) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitric Oxide Analyzer (NOA) with a purge vessel
-
Nitrogen gas (for purging)
-
Ozone generator (part of the NOA)
Procedure:
-
Set up the NOA according to the manufacturer's instructions. Ensure the reaction chamber is clean and the ozone generator is functioning correctly.
-
Add a known volume of PBS (e.g., 5 mL) to the purge vessel and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Purge the PBS with an inert gas, such as nitrogen, to remove any dissolved oxygen, which can react with NO.
-
Establish a stable baseline reading on the NOA.
-
Inject a known volume and concentration of the SNAC solution into the purge vessel.
-
Record the chemiluminescence signal over time as NO is released from the SNAC and reacts with ozone in the analyzer.
-
The concentration of NO released can be quantified by integrating the area under the curve of the signal and comparing it to a standard curve generated with known concentrations of an NO donor or a nitrite standard.[9][10]
Quantification of Intracellular Glutathione (GSH) after NAC Treatment using HPLC
This protocol describes the measurement of intracellular GSH levels in cultured cells following treatment with NAC.
Materials and Equipment:
-
Cultured cells (e.g., PC-12)
-
N-acetylcysteine (NAC)
-
Cell culture medium (e.g., DMEM)
-
Trichloroacetic acid (TCA), ice-cold
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C8 or C18 HPLC column
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of NAC for a specified period (e.g., 24 hours). Include an untreated control group.
-
Sample Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold 10% TCA to precipitate proteins.
-
Centrifuge at high speed (e.g., 9,000 x g) for 15 minutes to pellet the precipitated proteins.
-
Collect the supernatant, which contains the intracellular GSH.[11]
-
-
Derivatization:
-
Mix an aliquot of the supernatant with Ellman's reagent. This reaction forms a stable dimer of GSH that can be detected by UV absorbance.[11]
-
Incubate the mixture to allow the reaction to complete.
-
-
HPLC Analysis:
-
Quantification:
-
Quantify the amount of GSH in the samples by comparing the peak area of the GSH dimer to a standard curve prepared with known concentrations of GSH.
-
Normalize the GSH concentration to the total protein content of the cell lysate to account for variations in cell number.
-
Experimental and Logical Workflows
The following diagrams illustrate logical workflows for comparing the efficacy of SNAC and NAC in a research setting.
Workflow for Comparing Antioxidant Efficacy
This workflow outlines the steps to compare the direct antioxidant capacities of SNAC and NAC.
Workflow for Comparing Cellular Protective Effects
This workflow details the process of evaluating the ability of SNAC and NAC to protect cells from oxidative stress.
Conclusion
This compound and N-acetylcysteine, while structurally similar, are fundamentally different molecules with distinct pharmacological profiles. NAC's primary utility lies in its role as a glutathione precursor and direct antioxidant, making it a valuable tool for combating oxidative stress. In contrast, SNAC's defining characteristic is its ability to donate nitric oxide, positioning it as a potential therapeutic for conditions where NO signaling is beneficial, such as cardiovascular and neurological disorders. A thorough understanding of these core differences is essential for researchers and drug development professionals seeking to leverage the unique therapeutic potentials of these two important cysteine derivatives.
References
- 1. Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Determination of S-nitrosothiols in Biological Fluids by Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the S-nitrosation of N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the S-nitrosation of N-acetylcysteine (NAC), a critical process that yields S-nitroso-N-acetylcysteine (SNAC). SNAC is a relatively stable S-nitrosothiol (RSNO) that serves as a potent vasodilator and a nitric oxide (NO) donor, making it a molecule of significant interest in pharmacology and biomedical research.[1] This document details the synthesis, mechanisms, stability, and biological significance of SNAC, supported by experimental protocols, quantitative data, and pathway visualizations.
The Core Process: S-nitrosation of N-acetylcysteine
S-nitrosation is the covalent attachment of a nitric oxide (NO) moiety to the sulfur atom of a cysteine residue's thiol group (-SH). In the case of N-acetylcysteine, this reaction converts it into this compound (SNAC). This process is fundamental to the formation of S-nitrosothiols (RSNOs), which are considered endogenous carriers and donors of NO in mammals.[1] The NO group, when bound to the sulfur atom, is protected from rapid inactivation and can be released to exert its physiological effects.[1]
The primary mechanism for SNAC synthesis involves the reaction of NAC with a nitrosating agent, typically derived from acidified sodium nitrite. In an acidic environment, nitrite (NO₂⁻) is protonated to form nitrous acid (HONO). Two molecules of HONO can then form dinitrogen trioxide (N₂O₃), a potent nitrosating agent, which subsequently reacts with the thiol group of NAC.
Experimental Protocols
Standard Synthesis of this compound (SNAC)
This protocol is based on the widely used method of reacting NAC with sodium nitrite in an acidic solution.[1][2]
Materials:
-
N-acetyl-L-cysteine (NAC)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), e.g., 2 M solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter
-
Spectrophotometer
Procedure:
-
Preparation of NAC Solution: Dissolve the desired amount of N-acetyl-L-cysteine in deionized water. For example, to synthesize S-Nitroso-N-acetyl-l-cysteine Ethyl Ester (SNACET), 0.5 g (2.61 mmol) of its precursor NACET is dissolved in 10 mL of DI water.[3]
-
Acidification: Add a strong acid, such as 1.0 mL of 2 M HCl, to the NAC solution.[3] This step is crucial for the formation of the nitrosating agent.
-
Cooling: Place the reaction mixture in an ice bath and stir for approximately 30 minutes to cool the solution.[3] This helps to control the reaction rate and improve the stability of the resulting SNAC.
-
Nitrosation: While stirring vigorously in the ice bath, add an equimolar or slight molar excess of sodium nitrite (NaNO₂) to the cooled, acidified NAC solution.[2] For the SNACET synthesis example, 0.2 g (2.89 mmol) of NaNO₂ is added.[3] The solution should be mixed for at least 5 minutes in the dark to facilitate the reaction.[2]
-
Neutralization (Optional but Recommended): For biological applications, the acidic solution can be carefully neutralized to a physiological pH (e.g., 7.4) using a base like sodium hydroxide (NaOH).[2]
-
Quantification and Storage: Determine the concentration of the synthesized SNAC spectrophotometrically by measuring its absorbance at its characteristic wavelength (around 335-355 nm). Store the final solution protected from light and at low temperatures (-20°C to -70°C) to minimize degradation.[2]
Acid-Free Synthesis by Shock-Freezing
An alternative method avoids the use of strong acids, which can be advantageous for certain applications. This technique relies on the pH drop that occurs when a sodium phosphate buffer is shock-frozen.[4]
Materials:
-
N-acetyl-L-cysteine (NAC)
-
Sodium nitrite (NaNO₂)
-
Sodium phosphate buffer (e.g., 100 mM Na₂HPO₄, pH adjusted to 7.4 with H₃PO₄) containing EDTA (e.g., 100 µM)
-
Liquid nitrogen
Procedure:
-
Solution Preparation: Dissolve equimolar amounts of NAC and NaNO₂ in the prepared sodium phosphate buffer.
-
Shock-Freezing: Immerse the sample vial in liquid nitrogen for 1 minute. The precipitation of the phosphate salt causes a transient, localized drop in pH, facilitating the nitrosation reaction.[4]
-
Thawing: Thaw the sample to room temperature or in an ice bath.
-
Repetition: The freeze/thaw cycle can be repeated to increase the yield, which can range from 80% to 100%.[4]
Analytical Methods for Detection and Quantification
Accurate detection of S-nitrosation is critical. Several methods are available, each with its own advantages.
-
UV-Visible Spectrophotometry: This is the most straightforward method for quantifying pure SNAC solutions. SNAC exhibits a characteristic absorbance peak in the UV-Vis spectrum between 330-360 nm.[5] The concentration can be calculated using the Beer-Lambert law.
-
Chemiluminescence: These methods indirectly detect S-nitrosothiols by measuring the NO radical or NO⁺ released upon their decomposition.[6]
-
Biotin-Switch Technique: This is a widely used method for detecting S-nitrosated proteins in complex biological samples. It involves three steps: (1) blocking free thiol groups, (2) selectively reducing the S-nitroso bond with ascorbate, and (3) labeling the newly freed thiol with a biotin tag for subsequent detection.[6]
-
Mass Spectrometry: Advanced mass spectrometry techniques can directly detect the S-nitrosated peptide or protein, although the lability of the S-NO bond presents a challenge.[7]
-
High-Performance Liquid Chromatography (RP-HPLC): HPLC methods can be developed to separate and quantify NAC and its related substances, including its oxidized dimer, providing a measure of stability and purity in various formulations.[8][9]
References
- 1. Oral administration of this compound prevents the onset of non alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. S-Nitroso-N-acetyl-l-cysteine Ethyl Ester (SNACET) Catheter Lock Solution to Reduce Catheter-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. Chemical methods to detect S-nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Methods for Detection of Protein S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
S-Nitroso-N-acetylcysteine (SNAC): A Technical Guide for Drug Development Professionals
An In-depth Review of Preclinical and Clinical Data, Experimental Protocols, and Signaling Pathways
S-Nitroso-N-acetylcysteine (SNAC) is a nitric oxide (NO) donor molecule that has garnered significant interest for its potential therapeutic applications, particularly in cardiovascular diseases. As an S-nitrosothiol, it serves as a carrier and donor of NO, a critical signaling molecule involved in vasodilation and various other physiological processes. This technical guide provides a comprehensive overview of the existing literature on SNAC, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Concepts
SNAC is synthesized from the widely used antioxidant and mucolytic agent, N-acetylcysteine (NAC). The therapeutic potential of SNAC lies in its ability to release NO, which can supplement the body's own NO production, particularly in disease states where endothelial dysfunction leads to reduced NO bioavailability.
Quantitative Data Summary
The following tables summarize the available quantitative data for SNAC and its precursor, NAC. It is important to note that comprehensive pharmacokinetic and efficacy data for SNAC from completed, large-scale human clinical trials are limited, with some studies still ongoing. Much of the available data is derived from preclinical studies or clinical trials of NAC.
Table 1: Pharmacokinetic Parameters of N-Acetylcysteine (NAC)
| Parameter | Route of Administration | Value | Species | Reference |
| Bioavailability | Oral | 6-10% | Human | |
| Intravenous | ~100% | Human | ||
| Tmax (Time to Peak Plasma Concentration) | Oral (600 mg) | ~1.0 hour | Human | |
| Cmax (Peak Plasma Concentration) | Oral (600 mg) | 2743.9 ± 985.2 ng/mL | Human (Caucasian) | |
| Oral (600 mg) | 1950.9 ± 1026.1 ng/mL | Human (Chinese) | ||
| Terminal Half-life (t½) | Oral | ~6.25 hours | Human | |
| Intravenous | ~5.6 hours (adults) | Human | ||
| Volume of Distribution (Vd) | Intravenous | 0.47 L/kg | Human | |
| Protein Binding | - | ~50% (at 4 hours) | Human | |
| Renal Clearance | - | 0.190 - 0.211 L/h/kg | Human |
Table 2: Preclinical Efficacy of this compound (SNAC) in Animal Models
| Model | Intervention | Outcome Measure | Result | Reference |
| Normotensive and Hypertensive Rats | Intravenous SNAC | Mean Arterial Pressure | Dose-dependent reduction | |
| Choline-Deficient Diet-induced NAFLD in Rats | Oral SNAC (1.4 mg/kg/day for 4 weeks) | Liver Histology | Prevention of steatosis and inflammation | |
| Hamster Model | Intravenous SNAC-nanoparticles | Mean Arterial Pressure | Sustained decrease | |
| Microvessel Diameter | Dose-dependent increase | |||
| Mice with Biliary Cirrhosis | SNAC administration | Liver Fibrosis | Reduction in fibrosis |
Table 3: Clinical Trial Data for this compound (SNAC)
| Trial Identifier | Phase | Condition | Intervention | Key Parameters | Status |
| NCT05798481 | Early Phase 1 | Healthy Volunteers | Sublingual SNAC (generated from sodium nitrite and NAC) | Systemic Blood Pressure | Recruiting |
Note: Quantitative results from this trial are not yet available.
Key Signaling Pathways
The biological effects of SNAC are primarily mediated through the donation of nitric oxide, which activates several downstream signaling pathways.
Nitric Oxide-Mediated Vasodilation
SNAC releases NO, which diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation leads to a cascade of events that ultimately results in smooth muscle relaxation and vasodilation.
Caption: Nitric Oxide (NO) Signaling Pathway for Vasodilation.
N-Acetylcysteine and Glutathione Synthesis
As the precursor to SNAC, NAC plays a crucial role in cellular redox balance by replenishing intracellular glutathione (GSH), a major antioxidant. NAC is deacetylated to L-cysteine, which is a rate-limiting substrate for the synthesis of GSH.
Caption: N-Acetylcysteine (NAC) Contribution to Glutathione (GSH) Synthesis.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies cited in the literature for the synthesis and evaluation of SNAC.
Synthesis of this compound (SNAC)
Objective: To synthesize SNAC from N-acetyl-L-cysteine and sodium nitrite.
Materials:
-
N-acetyl-L-cysteine (NAC)
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl) or other acidic solution
-
Phosphate buffered saline (PBS), pH 7.4
-
Analytical grade water
Procedure (based on):
-
Prepare an acidified solution of sodium nitrite.
-
Dissolve N-acetyl-L-cysteine in the acidified sodium nitrite solution. The S-nitrosation of the thiol group of NAC will occur.
-
The resulting SNAC solution can be diluted to the desired concentration using PBS (pH 7.4) for immediate use in experiments.
-
Due to the inherent instability of S-nitrosothiols, it is recommended to prepare SNAC solutions fresh before each experiment and protect them from light.
Alternative Synthesis at Neutral pH (based on):
-
Prepare a 100 mM sodium phosphate buffer (pH 7.4) containing 100 µM Na4EDTA.
-
Add equimolar amounts of NaNO2 and NAC to the buffer.
-
Immediately shock-freeze the solution in liquid nitrogen for 1 minute.
-
Thaw the solution to room temperature or in an ice bath.
-
The process can be repeated to increase the yield of SNAC.
Experimental Workflow: In Vitro Assessment of Antioxidant Activity
Objective: To evaluate the ability of SNAC to inhibit lipid peroxidation in vitro.
Caption: Workflow for In Vitro Antioxidant Assay of SNAC.
Procedure (based on):
-
Prepare a dispersion of linoleic acid (LA) in a sodium dodecyl sulfate (SDS) solution.
-
Aliquot the LA dispersion into quartz cuvettes.
-
Add SNAC or NAC to the test cuvettes at the desired concentrations. A vehicle control (e.g., PBS) should be used for comparison.
-
Flush the cuvettes with oxygen for 1 minute.
-
Initiate the oxidation reaction by adding soybean lipoxygenase (SLO).
-
Monitor the increase in absorbance at 234 nm over time at 37°C. This absorbance corresponds to the formation of conjugated dienes, a marker of lipid peroxidation.
-
Calculate and compare the rates of oxidation between the control and treated groups to determine the inhibitory effect of SNAC.
Safety and Tolerability
The safety profile of SNAC is still under investigation, particularly with novel formulations and routes of administration. The safety data for its precursor, NAC, is well-established from its long-term clinical use.
N-Acetylcysteine (NAC):
-
Oral administration: Common adverse effects include nausea and vomiting.
-
Intravenous administration: Can cause anaphylactoid reactions in a small percentage of patients, characterized by rash, hypotension, and bronchospasm.
This compound (SNAC):
-
Preclinical studies have not reported significant toxicity.
-
A study in mice suggested that high doses of NAC, which is metabolized to SNAC, could potentially lead to pulmonary artery hypertension, mimicking the effects of chronic hypoxia. Further research is needed to understand the clinical relevance of this finding in humans at therapeutic doses of SNAC.
Conclusion and Future Directions
This compound holds promise as a therapeutic agent due to its ability to donate nitric oxide. Preclinical studies have demonstrated its efficacy in models of cardiovascular and liver diseases. However, a comprehensive understanding of its clinical pharmacology in humans is still emerging. The ongoing clinical trial of sublingually generated SNAC will provide valuable data on its safety and efficacy in modulating blood pressure.
For drug development professionals, future research should focus on:
-
Establishing a detailed pharmacokinetic and pharmacodynamic profile of SNAC in humans.
-
Conducting well-controlled clinical trials to evaluate the efficacy and safety of SNAC in various disease indications.
-
Developing stable formulations of SNAC to overcome its inherent chemical instability.
This technical guide provides a summary of the current state of knowledge on SNAC. As new research becomes available, a more complete picture of its therapeutic potential and clinical utility will undoubtedly emerge.
Preclinical Efficacy of S-Nitroso-N-acetylcysteine (SNAC): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Nitroso-N-acetylcysteine (SNAC) is a promising therapeutic agent that functions as a nitric oxide (NO) donor. NO is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and inflammation. The therapeutic potential of SNAC lies in its ability to deliver NO to specific tissues, thereby modulating pathological processes. This technical guide provides a comprehensive overview of the preclinical studies on SNAC, with a focus on its therapeutic effects in various disease models, the experimental protocols used to evaluate its efficacy, and the underlying signaling pathways.
Data Presentation: Quantitative Effects of SNAC in Preclinical Models
The following tables summarize the key quantitative findings from preclinical studies investigating the therapeutic effects of this compound (SNAC) in various disease models.
Table 1: Effects of SNAC on Liver Fibrosis Markers in Preclinical Models
| Animal Model | SNAC Dosage | Duration of Treatment | Parameter Measured | Control Group Value | SNAC-Treated Group Value | Percentage Change | p-value | Citation |
| Rat (Biliary Cirrhosis via Bile Duct Ligation) | 6.0 µmol/kg/day (oral) | 2 weeks | Area of Liver Fibrosis | Not specified | Significantly decreased | Not specified | <0.05 | [1] |
| Rat (Nonalcoholic Steatohepatitis - NASH) | Not specified (oral) | 8 weeks | Collagen Occupied Area | 2.48 ± 0.34% | 1.75 ± 0.27% | -34.4% | <0.0001 |
Table 2: Effects of SNAC on Gene Expression in Liver Tissue of Rats with Nonalcoholic Steatohepatitis (NASH)
| Gene | Control Group Expression (Relative Units) | SNAC-Treated Group Expression (Relative Units) | Fold Change | p-value | Citation |
| MMP-13 | Not specified | Upregulated | Not specified | <0.05 | |
| MMP-9 | Not specified | Upregulated | Not specified | <0.05 | |
| HSP-60 | Not specified | Downregulated | Not specified | <0.05 | |
| TIMP-2 | 1.04 (0.91–3.78) | 0.68 (0.48–0.88) | Not specified | <0.0001 | |
| TGFβ-1 | 0.92 (0.41–1.60) | 0.61 (0.35–0.80) | Not specified | 0.0089 | |
| Collagen-1α | 0.93 (0.52–1.55) | 0.59 (0.28–0.90) | Not specified | 0.0207 |
Table 3: Effects of SNAC on Biochemical Parameters in a Rat Model of Biliary Cirrhosis
| Parameter | Control Group | SNAC-Treated Group | Percentage Change | p-value | Citation |
| Alanine aminotransferase (ALT) | Increased | Reduced increase | Not specified | <0.05 | [1] |
| Aspartate aminotransferase (AST) | Increased | Reduced increase | Not specified | <0.05 | [1] |
| Alkaline phosphatase (ALP) | Increased | Reduced increase | Not specified | <0.05 | [1] |
| TBARS concentration | Increased | Reduced | Not specified | <0.05 | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of SNAC.
Induction of Liver Fibrosis in Rats (Bile Duct Ligation Model)
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Anesthesia is induced in the rats.
-
A midline laparotomy is performed to expose the common bile duct.
-
The bile duct is ligated at two points and then transected between the ligatures.
-
The abdominal incision is closed in layers.
-
Sham-operated control animals undergo the same surgical procedure without bile duct ligation and transection.
-
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care, including analgesics.
-
Confirmation of Fibrosis: Liver fibrosis develops over a period of several weeks and can be confirmed by histological analysis (e.g., Sirius Red staining) and measurement of liver enzymes.[1]
Induction of Nonalcoholic Steatohepatitis (NASH) in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Diet: Rats are fed a choline-deficient, high trans-fat diet for a specified period (e.g., 8 weeks).
-
Chemical Induction: In conjunction with the specialized diet, rats are exposed to a hepatotoxin such as diethylnitrosamine to accelerate the development of NASH.
-
Control Group: Control animals receive a standard diet and vehicle.
-
Confirmation of NASH: The development of NASH is confirmed through histological examination of liver tissue for steatosis, inflammation, and fibrosis.
This compound (SNAC) Synthesis and Administration
-
Synthesis: SNAC is synthesized by the S-nitrosation of N-acetylcysteine (NAC). This is typically achieved by reacting NAC with an acidified sodium nitrite solution. The formation of SNAC can be monitored spectrophotometrically by observing its characteristic absorption bands.
-
Administration:
-
Route: Oral gavage is a common route of administration in preclinical studies.
-
Vehicle: SNAC is typically dissolved in a suitable vehicle, such as phosphate-buffered saline (PBS).
-
Dosage: The dosage of SNAC varies depending on the study but has been reported in the range of 6.0 µmol/kg/day.[1]
-
Frequency: SNAC is typically administered daily.
-
Histological Analysis of Liver Fibrosis
-
Tissue Preparation:
-
Liver tissue is collected and fixed in 10% formalin.
-
The fixed tissue is embedded in paraffin.
-
Paraffin blocks are sectioned into thin slices (e.g., 5 µm).
-
-
Staining:
-
Sirius Red Staining: This stain is used to visualize collagen fibers, which appear red under a microscope.
-
α-Smooth Muscle Actin (α-SMA) Immunohistochemistry: This technique is used to identify activated hepatic stellate cells, which are key contributors to liver fibrosis.
-
-
Quantification: The extent of fibrosis is quantified by measuring the percentage of the collagen-occupied area in the liver sections using image analysis software.
Gene Expression Analysis by Real-Time PCR
-
RNA Extraction: Total RNA is extracted from liver tissue samples using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for target genes (e.g., MMPs, TIMPs, TGF-β1, collagen-1α) and a housekeeping gene for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct method (2^-ΔΔCt).
Signaling Pathways and Experimental Workflows
Antifibrotic Signaling Pathway of SNAC in Liver Fibrosis
This compound (SNAC) exerts its antifibrotic effects by modulating key signaling pathways involved in the pathogenesis of liver fibrosis. As a nitric oxide (NO) donor, SNAC can influence the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver. The diagram below illustrates the proposed mechanism of action.
Caption: Antifibrotic signaling pathway of SNAC in the liver.
Experimental Workflow for Assessing the Antifibrotic Efficacy of SNAC
The following diagram outlines a typical experimental workflow for evaluating the antifibrotic effects of this compound (SNAC) in a preclinical model of liver fibrosis.
Caption: Experimental workflow for preclinical evaluation of SNAC.
Conclusion
Preclinical studies provide compelling evidence for the therapeutic potential of this compound in treating liver fibrosis and nonalcoholic steatohepatitis. Its mechanism of action involves the donation of nitric oxide, which in turn modulates key signaling pathways that drive fibrogenesis. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this area. Further investigation into the long-term efficacy and safety of SNAC is warranted to support its translation into clinical applications.
References
S-Nitroso-N-acetylcysteine (SNAC) and Vasodilation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms, experimental evaluation, and quantitative data related to the vasodilatory effects of S-Nitroso-N-acetylcysteine (SNAC). SNAC, a stable S-nitrosothiol, serves as a potent nitric oxide (NO) donor, eliciting vascular relaxation through multiple signaling pathways. This document details the core molecular interactions, outlines key experimental protocols for its study, and presents a comprehensive summary of quantitative findings to support further research and development in this area.
Mechanisms of SNAC-Induced Vasodilation
This compound induces vasodilation through both nitric oxide (NO)-dependent and -independent pathways. The primary mechanism involves the release of NO, which subsequently activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.
NO-Dependent Pathway: The sGC-cGMP Cascade
The canonical pathway for SNAC-induced vasodilation is initiated by the release of NO. This free radical diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding event triggers a conformational change in sGC, leading to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The accumulation of intracellular cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation).
Role of Protein Disulfide Isomerase (PDI)
Protein disulfide isomerase (PDI), an enzyme primarily located in the endoplasmic reticulum but also found on the cell surface, has been shown to play a role in the metabolism of S-nitrosothiols. PDI can catalyze the denitrosation of compounds like S-nitrosoglutathione (GSNO), a molecule structurally similar to SNAC, leading to the release of NO. This enzymatic activity may contribute to the localized release of NO from SNAC at the vascular cell surface, thereby enhancing its vasodilatory effect.
NO-Independent Pathway: Potassium Channel Activation
Studies have indicated that SNAC can also induce vasodilation through mechanisms independent of the sGC-cGMP pathway. Evidence suggests that SNAC can activate ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. The opening of these channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels. The resulting decrease in intracellular calcium influx promotes muscle relaxation. This pathway may act in concert with or independently of the NO-dependent signaling cascade.[2][3]
Quantitative Data on SNAC-Induced Vasodilation
The vasodilatory potency of SNAC has been quantified in various ex vivo and in vivo models. The following tables summarize key quantitative data from published studies.
| Vascular Bed | Species | Pre-contraction Agent | SNAC Concentration Range | Maximal Relaxation (%) | EC50 | Reference |
| Rat Aorta | Rat | Phenylephrine | 10⁻⁹ M - 10⁻⁴ M | Not specified | Not specified | [2] |
| Rat Aorta | Rat | Phenylephrine | 0.1 mmol/L - 4 mmol/L | Dose-dependent | Not specified | [4] |
| Parameter | Cell Type/Tissue | SNAC Concentration | Fold Increase in cGMP | Reference |
| cGMP Accumulation | Rat Thymocytes | Up to 10 µM | Stimulated | [5] |
| cGMP Accumulation | Rat Thymocytes | > 10 µM | Inhibitory | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the vasodilatory effects of SNAC.
Aortic Ring Vasodilation Assay
This ex vivo method is widely used to assess the direct effect of vasoactive compounds on blood vessel tone.
Objective: To measure the dose-dependent relaxation of isolated aortic rings in response to SNAC.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (or other vasoconstrictor)
-
This compound (SNAC)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-4 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).
-
Once the contraction has reached a plateau, cumulatively add SNAC in increasing concentrations (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Record the changes in tension after each addition.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate the EC₅₀ value from the dose-response curve.
Measurement of Nitric Oxide Release
Several methods can be employed to quantify the release of NO from SNAC.
3.2.1. Chemiluminescence: This is a highly sensitive and specific method for the direct detection of NO.
Objective: To measure the real-time release of NO from a solution of SNAC.
Materials:
-
Nitric oxide analyzer (chemiluminescence detector)
-
This compound (SNAC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction vessel
Procedure:
-
Prepare a stock solution of SNAC in PBS.
-
Calibrate the nitric oxide analyzer according to the manufacturer's instructions.
-
Add a known volume of PBS to the reaction vessel and obtain a stable baseline reading.
-
Inject a specific amount of the SNAC stock solution into the reaction vessel.
-
Record the chemiluminescence signal over time, which is proportional to the concentration of NO being released.
-
Integrate the signal to determine the total amount of NO released.
3.2.2. Griess Assay: This is a colorimetric method for the indirect measurement of NO by quantifying its stable breakdown products, nitrite and nitrate.
Objective: To determine the total amount of NO released from SNAC over a specific period.
Materials:
-
This compound (SNAC)
-
Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Spectrophotometer
Procedure:
-
Incubate a solution of SNAC in a suitable buffer at 37°C for a defined period.
-
At various time points, take aliquots of the solution.
-
Add the Griess reagent to each aliquot.
-
Allow the color to develop for 10-15 minutes.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the concentration of nitrite using a standard curve prepared with known concentrations of sodium nitrite.
Soluble Guanylate Cyclase (sGC) Activity Assay
This assay measures the production of cGMP in response to sGC activation.
Objective: To determine the effect of SNAC on sGC activity in cell lysates or purified enzyme preparations.
Materials:
-
Cell culture or purified sGC
-
This compound (SNAC)
-
GTP (substrate)
-
Assay buffer
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Prepare cell lysates or use a purified sGC enzyme preparation.
-
Incubate the cell lysate or purified enzyme with GTP in the presence or absence of various concentrations of SNAC.
-
Incubate the reaction mixture at 37°C for a specific time.
-
Stop the reaction by adding a suitable reagent (e.g., trichloroacetic acid).
-
Measure the amount of cGMP produced using a cGMP EIA kit according to the manufacturer's instructions.
-
Express the results as pmol of cGMP produced per minute per mg of protein.
Conclusion
This compound is a potent vasodilator with a multifaceted mechanism of action that involves both NO-dependent and -independent pathways. Its ability to release NO and activate the sGC-cGMP cascade, coupled with its potential to modulate potassium channels, makes it a significant molecule of interest for cardiovascular research and therapeutic development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the pharmacological properties and potential clinical applications of SNAC.
References
- 1. The Critical Role of Nitric Oxide Signaling, via Protein S-Guanylation and Nitrated Cyclic GMP, in the Antioxidant Adaptive Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The relaxation induced by S-nitroso-glutathione and this compound in rat aorta is not related to nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The involvement of ATP-sensitive potassium channels in beta 2-adrenoceptor agonist-induced vasodilatation on rat diaphragmatic microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine-induced vasodilation involves voltage-gated potassium channels in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of cyclic GMP and cyclic AMP production by S-nitroso-cysteine in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Application of S-Nitroso-N-acetylcysteine (SNAC) for Laboratory Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
S-Nitroso-N-acetylcysteine (SNAC) is a potent S-nitrosothiol that serves as a nitric oxide (NO) donor. NO is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The controlled release of NO from donor compounds like SNAC allows for the investigation of its biological effects in various experimental models. SNAC's utility is underscored by its relative stability and its ability to mimic endogenous NO signaling. These characteristics make it a valuable tool in drug discovery and development, particularly in studies related to cardiovascular diseases, inflammation, and neurodegenerative disorders. For instance, SNAC has been shown to have a vasodilatory effect on tissues, enhance liver microcirculation, and potentially prevent ischemia-reperfusion injury in fatty livers[1]. It is also being explored for its antifibrotic properties[2].
This document provides detailed protocols for the laboratory synthesis of SNAC, quantitative data regarding its synthesis and stability, and experimental workflows for its application in cell culture-based assays.
Data Presentation
The synthesis and stability of this compound are influenced by various factors. The following tables summarize key quantitative data gathered from multiple studies.
Table 1: this compound Synthesis Parameters and Yields
| Method | Precursor | Reagents | Solvent | Reported Yield | Reference |
| Acidified Nitrite | N-acetyl-L-cysteine | Sodium Nitrite, Hydrochloric Acid | Water | >90% | [3] |
| Acid-free (Shock-freezing) | N-acetyl-L-cysteine | Sodium Nitrite | 100 mM Sodium Phosphate buffer (pH 7.4) with 100 µM Na₄EDTA | 80-100% | [4] |
Table 2: Stability of this compound
| Concentration | Temperature | pH | Conditions | Half-life | Reference |
| 1 mM | 25°C | 7.4 | Dark, protected from metal ions | 76 days | Not explicitly cited |
Experimental Protocols
Protocol 1: Synthesis of this compound (SNAC) via Acidified Nitrite
This protocol is adapted from established methods for the synthesis of S-nitrosothiols[3][5].
Materials:
-
N-acetyl-L-cysteine (NAC)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 0.1 N
-
Potassium phosphate buffer (1 M, pH 7.2) containing 10 mM EDTA
-
Deionized water
-
Ice bath
-
Stir plate and stir bar
-
pH meter
-
Spectrophotometer
Procedure:
-
Prepare a solution of N-acetyl-L-cysteine (e.g., 20 mM) in 0.1 N HCl.
-
Cool the solution in an ice bath with continuous stirring for 15-30 minutes.
-
Add an equimolar amount of sodium nitrite (e.g., a 20 mM solution in deionized water) dropwise to the cooled NAC solution while stirring.
-
Allow the reaction to proceed for at least 5 minutes. A characteristic pink/red color should develop, indicating the formation of SNAC. The reaction should result in over 90% conversion[3].
-
To neutralize the solution for biological experiments, add 1/10th the volume of 1 M potassium phosphate buffer (pH 7.2) containing 10 mM EDTA. This will bring the pH to a near-neutral range.
-
The concentration of the freshly prepared SNAC solution can be determined spectrophotometrically by measuring its absorbance at 334 nm.
-
For storage, keep the SNAC solution on ice and protected from light to minimize degradation. Due to its inherent instability, it is recommended to prepare SNAC fresh for each experiment[3].
Protocol 2: Application of SNAC in Cell Culture
This protocol provides a general workflow for treating cultured cells with SNAC to study its biological effects, based on a study investigating its antifibrotic effects on hepatic stellate cells[2].
Materials:
-
Cultured cells (e.g., murine GRX hepatic stellate cell line)
-
Complete cell culture medium
-
Freshly prepared this compound (SNAC) solution (from Protocol 1)
-
Vehicle control (the same buffer used to dissolve SNAC)
-
Multi-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
-
Assay-specific reagents (e.g., MTT reagent, Oil-Red-O stain, ELISA kits)
Procedure:
-
Cell Seeding: Plate the cells in multi-well plates at a density appropriate for the planned assay and allow them to adhere and grow for 24 hours.
-
Treatment Preparation: On the day of the experiment, prepare a fresh stock solution of SNAC. Dilute the SNAC stock solution in complete cell culture medium to the desired final concentration (e.g., 100 µM)[2]. Prepare a vehicle control using the same dilution of the buffer used for the SNAC solution.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing either SNAC or the vehicle control.
-
Incubation: Return the cells to the incubator and culture for the desired treatment period (e.g., 72 hours)[2].
-
Downstream Analysis: Following incubation, perform the desired assays to assess the effects of SNAC. Examples include:
-
Cell Viability: Use an MTT assay to determine the effect of SNAC on cell proliferation and viability.
-
Phenotypic Changes: For hepatic stellate cells, Oil-Red-O staining can be used to evaluate the conversion of myofibroblasts to a quiescent, fat-storing phenotype[2].
-
Protein Expression and Secretion: Collect the cell culture supernatant to measure the levels of secreted proteins, such as TGFβ-1, TIMP-1, and MMP-13, using ELISA kits[2].
-
Gene Expression Analysis: Lyse the cells to extract RNA and perform real-time qPCR to quantify the expression of profibrogenic and fibrolytic-related genes[2].
-
Mandatory Visualizations
Diagram 1: this compound Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Nitric Oxide Signaling Pathway
Caption: Simplified nitric oxide signaling pathway initiated by SNAC.
Diagram 3: Experimental Workflow for In Vitro SNAC Treatment
Caption: Experimental workflow for treating cultured cells with SNAC.
References
- 1. The application of S-nitroso-N-acetylcysteine_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Decomposition of S-nitrosocysteine via S- to N-transnitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Oral administration of this compound prevents the onset of non alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of S-Nitroso-N-acetylcysteine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of S-Nitroso-N-acetylcysteine (SNAC), a significant S-nitrosothiol and nitric oxide (NO) donor, in various biological samples. Accurate measurement of SNAC is crucial for understanding its physiological and pathological roles, as well as for the development of novel therapeutics.
Introduction to this compound (SNAC)
This compound is the S-nitroso derivative of N-acetylcysteine (NAC). It serves as a stable and deliverable form of nitric oxide, a critical signaling molecule involved in a myriad of physiological processes including vasodilation, neurotransmission, and immune responses.[1] SNAC's ability to release NO makes it a potent vasodilator and a potential therapeutic agent for conditions associated with endothelial dysfunction and impaired NO bioavailability.[2][3] Furthermore, SNAC can mediate S-nitrosylation, a post-translational modification where a nitroso group is added to a cysteine thiol on a protein, thereby modulating protein function and signaling cascades.[4]
Analytical Methods for SNAC Quantification
The quantification of SNAC in biological matrices is challenging due to its inherent instability and low endogenous concentrations. Several analytical techniques have been developed and optimized for the sensitive and specific detection of SNAC and other S-nitrosothiols (RSNOs). The primary methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, chemiluminescence, and mass spectrometry.
Data Presentation: Quantitative Method Comparison
The following table summarizes the performance characteristics of different analytical methods for the quantification of N-acetylcysteine (NAC), the precursor to SNAC, which can be adapted for SNAC measurement. Data for direct SNAC quantification is less commonly reported in a comparative format.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| HPLC with Fluorescence Detection (NPM derivatization) | Blood, Tissue | 5 nM | - | 25 - 5000 nM | [5] |
| LC-MS/MS | Human Plasma | - | 50 ng/mL | 50 - 1000 ng/mL | [6] |
| UPLC-MS | Rat Plasma & Tissues | 0.20 µg/mL | 0.66 µg/mL | 1 - 120 µg/mL (plasma) | [7] |
| HPLC with UV Detection (S-Quinolinium derivatization) | Human Plasma | - | - | 1 - 320 µM (NAC) | [8] |
| Chemiluminescence (Luminol-H₂O₂) | Pharmaceutical Tablets | 0.010 µg/mL | - | 0.034 - 0.98 µg/mL | [9] |
Experimental Protocols
Protocol 1: Quantification of S-Nitrosothiols (including SNAC) by HPLC with Griess Reagent Post-Column Derivatization
This method is based on the separation of RSNOs by HPLC followed by their decomposition to release nitrite, which is then quantified colorimetrically using the Griess reaction.[10][11]
1. Sample Preparation: a. Collect biological samples (e.g., plasma, tissue homogenate) on ice and in the dark to minimize decomposition of RSNOs. b. For plasma, centrifuge whole blood at 3000 x g for 15 minutes at 4°C. c. For tissues, homogenize in a suitable buffer containing N-ethylmaleimide (NEM) to block free thiols and prevent artificial S-nitrosation. d. Deproteinate samples by adding 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C. e. Collect the supernatant for HPLC analysis.
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 10 mM sodium acetate buffer (pH 5.5) with 0.5 mM diethylenetriamine pentaacetic acid (DTPA). A methanol gradient (0-7%) may be used for optimal separation.[10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
3. Post-Column Reaction: a. The eluate from the HPLC column is mixed with a solution of 1.75 mM HgCl₂ via a T-connector to decompose the RSNOs into nitrite.[10] b. The mixture then reacts with Griess reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) introduced through a second T-connector.[10] c. The reaction forms a colored azo dye.
4. Detection:
-
Measure the absorbance of the azo dye at 540 nm using a UV-Vis detector.
5. Quantification:
-
Generate a standard curve using known concentrations of authentic SNAC.
-
Calculate the concentration of SNAC in the samples by comparing their peak areas to the standard curve.
Protocol 2: Quantification of S-Nitrosothiols (including SNAC) by Ozone-Based Chemiluminescence
This highly sensitive method detects the nitric oxide released from the decomposition of RSNOs.[12][13][14]
1. Sample Preparation:
-
Follow the same sample preparation steps as in Protocol 1 to obtain a deproteinated supernatant.
2. Chemiluminescence Analysis: a. Inject the sample into a purge vessel containing a reducing agent that specifically cleaves the S-N bond of RSNOs. A common reagent is a tri-iodide solution (I₃⁻) which reduces RSNOs to NO.[13] b. To differentiate between nitrite and RSNOs, samples can be pre-treated with acidified sulfanilamide, which removes nitrite. The remaining signal is from RSNOs.[12] c. The released NO gas is carried by an inert gas (e.g., nitrogen) into a chemiluminescence detector.
3. Detection:
-
In the detector, the NO reacts with ozone (O₃) to produce excited nitrogen dioxide (NO₂*).
-
As NO₂* decays to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube.
-
The intensity of the emitted light is directly proportional to the amount of NO released.
4. Quantification:
-
Calibrate the instrument using a standard NO gas source or freshly prepared solutions of a stable RSNO like S-nitrosoglutathione (GSNO).
-
Quantify SNAC in the samples based on the chemiluminescence signal.
Protocol 3: Quantification of N-acetylcysteine (and potentially SNAC after reduction) by LC-MS/MS
This method offers high specificity and sensitivity for the quantification of NAC.[6] To measure total SNAC, a reduction step can be included to convert SNAC to NAC prior to analysis.
1. Sample Preparation (for total NAC): a. To 100 µL of plasma, add a reducing agent such as dithiothreitol (DTT) to reduce all oxidized forms of NAC, including SNAC and the disulfide dimer, to free NAC.[6] b. Add an internal standard (e.g., isotope-labeled NAC). c. Perform protein precipitation with a suitable solvent like acetonitrile or trichloroacetic acid. d. Centrifuge and collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile containing a modifier like formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for NAC and the internal standard.
3. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of NAC in the samples from the calibration curve.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
- 1. cusabio.com [cusabio.com]
- 2. Nitric Oxide Released from Luminal this compound Increases Gastric Mucosal Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A nanoparticle delivery vehicle for S-nitroso-N-acetyl cysteine: sustained vascular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-Nitrosylation Site Mapping Service | LC-MS/MS-Based Detection - Creative Proteomics [creative-proteomics.com]
- 5. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Trace analysis of N-acetyl-L-cysteine using luminol-H2O2 chemiluminescence system catalyzed by silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanomolar quantification and identification of various nitrosothiols by high performance liquid chromatography coupled with flow reactors of metals and Griess reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Chemiluminescence Measurement of Reactive Sulfur and Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Detection of S-Nitroso-N-acetylcysteine (SNAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Nitroso-N-acetylcysteine (SNAC) is a significant S-nitrosothiol (RSNO) that acts as a nitric oxide (NO) donor. Its roles in various physiological and pharmacological processes, including vasodilation and potential therapeutic applications, have garnered considerable interest. Accurate and reliable quantification of SNAC is crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for this purpose.
Signaling Pathway and Experimental Workflow
The analysis of SNAC by HPLC involves several key stages, from sample preparation to data analysis. The following diagrams illustrate the general signaling context of S-nitrosothiols and the experimental workflow for their quantification.
Caption: General signaling pathway of S-nitrosothiols like SNAC.
Caption: Experimental workflow for the HPLC analysis of SNAC.
Experimental Protocols
Materials and Reagents
-
This compound (SNAC) standard
-
N-acetylcysteine (NAC)
-
Sodium nitrite
-
Hydrochloric acid (HCl)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Ethylenediaminetetraacetic acid (EDTA) or other metal chelator
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Preparation of Standard Solutions
Note: Due to its instability, SNAC should be synthesized fresh or prepared from a pure standard immediately before use.
In-situ Synthesis of SNAC for Standards:
-
Prepare a stock solution of N-acetylcysteine (NAC) in 0.1 M HCl.
-
Prepare a stock solution of sodium nitrite in deionized water.
-
In an appropriate volumetric flask, add an equimolar amount of the sodium nitrite solution to the NAC solution. The reaction is rapid.
-
Dilute to the final volume with the mobile phase to generate the highest concentration standard.
-
Perform serial dilutions with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
Sample Preparation
The stability of SNAC is critical. Samples should be prepared in an acidic buffer containing a metal chelator to minimize degradation.
-
For liquid samples, dilute with a pre-chilled acidic buffer (e.g., 0.1 M phosphate buffer, pH 2.5, containing 0.1 mM EDTA).
-
For solid samples, dissolve in the acidic buffer.
-
Filter the samples through a 0.45 µm syringe filter prior to injection.
-
Maintain samples at a low temperature (e.g., 4°C) in the autosampler.
HPLC Method Parameters
The following method is a starting point and should be optimized for the specific instrumentation and column used.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 10 mM KH₂PO₄ (pH adjusted to 2.5 with H₃PO₄) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection | UV at 333 nm[1] |
Method Validation Parameters (Illustrative)
The following tables summarize typical validation parameters for HPLC methods for the related compound, N-acetylcysteine (NAC), which can serve as a benchmark for the validation of a SNAC-specific method.
Linearity
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| NAC | 60 - 400 | 0.9995 | [2] |
| NAC | 10 - 50 | 0.9999 | [3] |
| NAC & Di-NAC | 0.3 - 10 | > 0.99 | [4] |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| NAC | 0.18 | 0.55 | [2] |
| NAC | 0.1 | 0.18 | [4] |
| Di-NAC | 0.15 | 0.45 | [4] |
Accuracy (Recovery)
| Analyte | Concentration Levels | Mean Recovery (%) | Reference |
| NAC | 3 levels (50, 100, 150%) | 98 - 102% | [2] |
| NAC | 3 levels (80, 100, 120%) | 101.6% | [3] |
| NAC | 3 levels | 98 - 102% | [4] |
Precision (%RSD)
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| NAC | < 2% | < 2% | [3] |
| NAC | < 1.5% | < 1.5% | [2] |
| NAC & Di-NAC | < 2% | < 2% | [4] |
Data Interpretation
The concentration of SNAC in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the standards. The data acquisition software will be used to integrate the peak corresponding to SNAC and calculate the concentration.
Troubleshooting
-
Peak Tailing or Broadening: This may be due to column degradation or inappropriate mobile phase pH. Ensure the mobile phase pH is optimal for the analyte and the column is in good condition.
-
Low Sensitivity: The detection wavelength is critical for SNAC. Confirm that the detector is set to the absorbance maximum of SNAC (around 333-340 nm).
-
Irreproducible Retention Times: This can be caused by fluctuations in pump pressure, temperature, or mobile phase composition. Ensure the HPLC system is properly equilibrated and maintained.
-
Analyte Degradation: The appearance of extraneous peaks or a decrease in the SNAC peak area over time may indicate degradation. It is imperative to use freshly prepared standards and samples and to maintain them at a low temperature. The use of an acidic mobile phase and a metal chelator is crucial to minimize degradation.[5]
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of this compound using RP-HPLC with UV detection. Adherence to the sample preparation guidelines is paramount to ensure the stability and accurate measurement of this labile compound. The provided method parameters and validation benchmarks, primarily based on the analysis of the related compound N-acetylcysteine, offer a solid foundation for the development and implementation of a robust and reliable analytical method for SNAC in a research or drug development setting.
References
- 1. High-performance liquid chromatographic analysis of nitrite and nitrate in human plasma as this compound with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ajpp.in [ajpp.in]
- 4. cdn.insights.bio [cdn.insights.bio]
- 5. s10901.pcdn.co [s10901.pcdn.co]
Application Notes and Protocols: S-Nitroso-N-acetylcysteine (SNAC) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Nitroso-N-acetylcysteine (SNAC) is a potent S-nitrosothiol that serves as a nitric oxide (NO) donor. NO is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. In cell culture, SNAC is a valuable tool for investigating the cellular effects of NO in a controlled manner. Its parent compound, N-acetylcysteine (NAC), is a well-known antioxidant and precursor to glutathione, and SNAC combines the properties of NO donation with the antioxidant potential of NAC. These application notes provide an overview of the uses of SNAC in cell culture, focusing on its mechanisms of action and providing detailed protocols for key experiments.
Mechanism of Action
SNAC exerts its biological effects primarily through the release of nitric oxide, which can directly interact with cellular components or activate downstream signaling pathways. Two key pathways modulated by SNAC are the Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
-
TGF-β Signaling: SNAC has been shown to have anti-fibrotic effects by interfering with TGF-β signaling. It can modulate the expression of key proteins involved in fibrosis, such as transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinases (MMPs).[1]
-
NF-κB Signaling: As a nitric oxide donor, SNAC can inhibit the NF-κB pathway through the S-nitrosylation of key signaling components. This can lead to a reduction in the expression of pro-inflammatory genes. Specifically, NO can S-nitrosylate IκB kinase (IKK), inhibiting its activity and thereby preventing the phosphorylation and subsequent degradation of IκB. This keeps NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate gene transcription.[2][3][4]
Data Presentation
The following tables summarize quantitative data from cell culture experiments using SNAC and its parent compound, NAC, to illustrate typical effective concentrations and observed effects.
Table 1: Effects of this compound (SNAC) on Hepatic Stellate Cells
| Cell Line | Concentration | Treatment Duration | Observed Effects | Reference |
| Murine GRX (hepatic stellate cells) | 100 µM | 72 hours | Induced phenotype conversion from myofibroblast-like to quiescent cells; Decreased gene and protein expression of TGF-β1 and MMP-2; Upregulated MMP-13 gene expression. | [1] |
Table 2: Dose-Response of N-acetylcysteine (NAC) in Various Cell Lines
| Cell Line | Concentration Range | Treatment Duration | Observed Effects | Reference |
| Human Fetal Lung Fibroblasts (HFL-1) | 3 mM | Not specified | Abolished TGF-β1-augmented gel contraction; Inhibited TGF-β1-augmented fibronectin and VEGF production; Reversed TGF-β1-stimulated α-SMA expression. | [5] |
| Human Leukemia Cells (HL-60) | 0.5 - 1 mM | Not specified | Induced extensive loss of viability. | [6] |
| Human Conjunctival Epithelial Cells | 3 mM | 24 hours | Reduced high glucose-induced increase in cleaved caspase-3 and BAX levels. | [7] |
| Murine Oligodendrocytes (158N) | 50 - 500 µM (co-treatment with H₂O₂) | 24 hours | Decreased reactive oxygen species (ROS) production in a concentration-dependent manner. | [8] |
Experimental Protocols
Preparation and Handling of SNAC
S-nitrosothiols are sensitive to light, heat, and heavy metal ions. Therefore, proper handling and storage are crucial for maintaining the integrity of SNAC.
Materials:
-
This compound (SNAC) powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or ethanol
-
Sterile, amber microcentrifuge tubes
-
Cell culture medium (serum-free for initial dissolution if necessary)
-
NaOH (for pH adjustment if dissolving in aqueous solutions)
Stock Solution Preparation:
-
Due to the instability of SNAC in aqueous solutions, it is recommended to prepare fresh stock solutions for each experiment.
-
If using an organic solvent, dissolve SNAC in anhydrous DMSO or ethanol to a high concentration (e.g., 100 mM). Store aliquots in amber tubes at -80°C for short-term storage. Avoid repeated freeze-thaw cycles.
-
If dissolving in an aqueous solution, use serum-free media or phosphate-buffered saline (PBS). Since NAC, the precursor, is acidic, the pH of the SNAC solution may also be low. Adjust the pH to 7.2-7.4 with NaOH before adding to cell cultures.[9]
-
Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing cell viability after treatment with SNAC.
Materials:
-
Cells cultured in 96-well plates
-
SNAC stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare fresh dilutions of SNAC in complete cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of SNAC. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Read the absorbance at 570 nm using a microplate reader.[10]
Western Blot Analysis
This protocol outlines the detection of protein expression changes in cells treated with SNAC.
Materials:
-
Cells cultured in 6-well plates or larger flasks
-
SNAC stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells and treat with the desired concentration of SNAC for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.
Materials:
-
Cells cultured in a 96-well plate (black, clear bottom)
-
SNAC stock solution
-
H₂DCFDA (DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with pre-warmed HBSS or serum-free medium.
-
Prepare a working solution of H₂DCFDA (e.g., 10 µM) in HBSS or serum-free medium.
-
Add 100 µL of the H₂DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[11]
-
Wash the cells once with HBSS or serum-free medium to remove excess probe.
-
Add 100 µL of medium containing the desired concentrations of SNAC to the wells. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Immediately measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a fluorescence microplate reader.[11] Kinetic readings can be taken over time to monitor changes in ROS levels.
Visualizations
Signaling Pathways and Experimental Workflow
Experimental workflow for using SNAC in cell culture.
SNAC inhibits NF-κB signaling via NO-mediated S-nitrosylation of IKK.
SNAC modulates TGF-β signaling, impacting fibrotic gene expression.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. S-nitrosylation: Physiological regulation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide represses inhibitory κB kinase through S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide represses inhibitory kappaB kinase through S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of cell proliferation by Smad proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. doc.abcam.com [doc.abcam.com]
S-Nitroso-N-acetylcysteine (SNAC): A Versatile Tool for Studying Protein S-Nitrosylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
S-nitrosylation is a critical post-translational modification where a nitric oxide (NO) moiety is covalently attached to the thiol group of a cysteine residue within a protein, forming an S-nitrosothiol (SNO). This reversible modification plays a pivotal role in a vast array of cellular signaling pathways, influencing protein activity, stability, and localization. Dysregulation of protein S-nitrosylation has been implicated in numerous pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. S-Nitroso-N-acetylcysteine (SNAC) is a small, membrane-permeable S-nitrosothiol that serves as a potent and convenient NO donor for studying protein S-nitrosylation both in vitro and in cellular systems. Its stability and ease of use make it a valuable tool for researchers investigating the intricate roles of this important post-translational modification.
Chemical Properties and Handling of SNAC
This compound is synthesized by the S-nitrosation of N-acetyl-L-cysteine. It is a relatively stable S-nitrosothiol compared to others, but certain precautions are necessary for its effective use in experimental settings.
Stability and Storage:
SNAC is susceptible to decomposition by heat, light, and the presence of transition metal ions, particularly copper. Therefore, it is crucial to handle and store SNAC appropriately to maintain its integrity and NO-donating capacity.
| Parameter | Recommendation |
| Storage Temperature | Store solid SNAC at -20°C or below. |
| Light Exposure | Protect from light by using amber vials or wrapping containers in aluminum foil. |
| pH | Aqueous solutions of SNAC exhibit greater stability in the pH range of 5-7. |
| Metal Ions | Use metal-free buffers and solutions to prevent catalytic decomposition. |
| Solution Stability | Prepare fresh aqueous solutions of SNAC for each experiment. It is not recommended to store aqueous solutions for more than one day.[1] |
Preparation of SNAC Solutions:
For experimental use, SNAC can be dissolved in an appropriate solvent.
| Solvent | Solubility | Notes |
| PBS (pH 7.2) | Approx. 30 mg/mL[1] | Prepare fresh and use immediately. |
| Ethanol, DMSO, DMF | Approx. 50 mg/mL[1] | Prepare a concentrated stock solution and dilute into aqueous buffers for experiments. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects. |
Mechanism of SNAC-Mediated Protein S-Nitrosylation
SNAC facilitates protein S-nitrosylation primarily through a process called transnitrosylation (also known as trans-S-nitrosation). In this reaction, the nitroso group (NO) is transferred from the sulfur atom of SNAC to the sulfur atom of a cysteine residue on a target protein. This process is reversible and allows for the dynamic regulation of protein function.
The general mechanism can be depicted as follows:
References
Sustained Release of S-Nitroso-N-acetylcysteine: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of sustained-release delivery systems for S-Nitroso-N-acetylcysteine (SNAC). SNAC is a promising nitric oxide (NO) donor with therapeutic potential in various biomedical applications, including vasodilation, anti-inflammatory, and antimicrobial therapies. The transient nature of NO necessitates the use of advanced delivery systems to prolong its therapeutic window. This document details protocols for the preparation and evaluation of nanoparticle, liposome, and microsphere-based SNAC delivery systems, and outlines the key signaling pathways involved in its mechanism of action.
Data Presentation: Comparative Analysis of SNAC Delivery Systems
The following tables summarize key quantitative parameters for different this compound (SNAC) and analogous S-nitrosothiol (RSNO) delivery systems to facilitate comparison.
| Delivery System | Composition | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| Nanoparticles | |||||||
| SNAC-loaded Hydrogel Nanoparticles | Chitosan, Polyethylene Glycol (PEG) | ~150-300 | Varies | Not explicitly stated | Not explicitly stated | Sustained release over 24 hours | |
| NAC-loaded PLGA Nanoparticles | Poly(lactic-co-glycolic acid), Pluronic F127 | 81.8 ± 1.3 | -33.1 ± 2.1 | 38 ± 2.1 | 67 ± 5.7 | Biphasic: initial burst followed by sustained release over 5 days | |
| NAC-loaded Solid Lipid Nanoparticles (SLNs) | Glyceryl monostearate, Soya lecithin, Polysorbate 80 | 159.10 ± 15.36 | -50.33 | Not explicitly stated | 86.32 ± 1.24 | 95.25% release within 8 hours | |
| Liposomes | |||||||
| NAC-loaded Liposomes | Phosphatidylcholine | 125.9 ± 8 | -34.7 ± 2.1 | Not explicitly stated | 12 ± 0.98 | 51.1% release after 10 hours | |
| Microspheres | |||||||
| SNAP-loaded PLGA Microspheres (uncapped) | Poly(lactic-co-glycolic acid) (Mw = 24-38 kDa) | Not specified | Not specified | 0.56 µmol/mg | High | Sustained release over 10 days | |
| SNAP-loaded PLGA Microspheres (capped) | Poly(lactic-co-glycolic acid) (Mw = 38-54 kDa) | Not specified | Not specified | 0.56 µmol/mg | High | Sustained release over 4 weeks |
Note: Data for N-acetylcysteine (NAC) and S-nitroso-N-acetyl-D-penicillamine (SNAP) are included as representative examples due to the limited availability of comprehensive quantitative data specifically for SNAC-loaded systems.
Experimental Protocols
Detailed methodologies for the preparation and characterization of SNAC delivery systems are provided below.
Protocol 1: Preparation of SNAC-Loaded Hydrogel Nanoparticles
This protocol is adapted from a method for encapsulating S-nitrosothiols in hydrogel nanoparticles.
Materials:
-
N-acetylcysteine (NAC)
-
Sodium nitrite (NaNO2)
-
Chitosan
-
Polyethylene glycol (PEG) 400
-
Tetramethyl orthosilicate (TMOS)
-
Hydrochloric acid (HCl, 1 mM)
-
Phosphate buffer (50 mM, pH 7.4)
-
Deionized water
Procedure:
-
TMOS Hydrolysis: Sonicate 3 mL of TMOS with 0.6 mL of 1 mM HCl on an ice bath to hydrolyze the TMOS.
-
Preparation of Encapsulation Mixture: In a separate vessel, prepare a buffer mixture containing 1.5 mL of 0.5% chitosan, 1.5 mL of PEG 400, and 24 mL of 50 mM phosphate buffer (pH 7.4).
-
SNAC Formation and Encapsulation:
-
Dissolve NAC and NaNO2 in the buffer mixture. The final concentrations should be optimized for the desired loading. For example, 0.28 M NAC and 0.225 M NaNO2 can be used.
-
Add 3 mL of the hydrolyzed TMOS to the buffer mixture containing NAC and nitrite.
-
-
Nanoparticle Formation: Allow the mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to allow for the formation of SNAC and its encapsulation within the forming hydrogel nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles multiple times with deionized water to remove unreacted reagents and byproducts.
-
Storage: Resuspend the purified nanoparticles in an appropriate buffer and store at 4°C, protected from light to prevent premature NO release.
Protocol 2: Quantification of SNAC Loading using HPLC
This protocol outlines a general approach for quantifying the amount of SNAC loaded into nanoparticles. Specific parameters may need optimization based on the HPLC system and column used.
Materials:
-
SNAC-loaded nanoparticle suspension
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water (HPLC grade)
-
SNAC standard of known concentration
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Take a known volume of the SNAC-loaded nanoparticle suspension.
-
To release the encapsulated SNAC, disrupt the nanoparticles. This can be achieved by adding a solvent that dissolves the polymer matrix (e.g., a mixture of acetonitrile and water) and sonicating the suspension.
-
Centrifuge the sample at high speed to pellet any remaining nanoparticle debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% TFA.
-
Column: Use a C18 reverse-phase column.
-
Injection: Inject the filtered sample and a series of SNAC standards of known concentrations
-
Application Notes and Protocols for Measuring Nitric Oxide Release from S-Nitroso-N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate measurement of nitric oxide (NO) released from the donor compound S-Nitroso-N-acetylcysteine (SNAC). SNAC is a significant S-nitrosothiol that serves as a source of NO, a critical signaling molecule in various physiological and pathological processes, including vasodilation and neurotransmission.[1][2] The methodologies outlined herein are essential for researchers in pharmacology, biochemistry, and drug development who are investigating the therapeutic potential of NO-releasing compounds.
Introduction to this compound (SNAC) as a Nitric Oxide Donor
This compound (SNAC) is a well-characterized nitric oxide (NO) donor that releases NO through the cleavage of its S-NO bond. This release can be triggered by various factors, including heat, light, and interaction with biological thiols and metal ions.[1] The ability of SNAC to deliver NO makes it a valuable tool for studying NO signaling pathways and a potential therapeutic agent for conditions associated with NO deficiency. Accurate quantification of NO release from SNAC is paramount for determining its efficacy, stability, and mechanism of action. This document details three widely used methods for this purpose: chemiluminescence detection, the Griess assay, and electrochemical detection.
Quantitative Data on Nitric Oxide Release from SNAC
The following tables summarize quantitative data on the release of nitric oxide from SNAC under specified conditions.
Table 1: Rate of Nitric Oxide Release from SNAC Solutions
| SNAC Concentration | Temperature | Rate of NO Release (nmol·mL⁻¹·min⁻¹) | Reference |
| 600 µM | 37 °C | 0.3 | [3][4] |
| 12 mM | 37 °C | 14 | [3][4] |
Table 2: Total Nitric Oxide Immobilization and Release from a Nanoparticle-Based System
| Parameter | Value | Reference |
| Total NO Immobilization on TiNP-SNAP | 127.55 ± 4.68 nmol·mg⁻¹ | [4] |
| Duration of NO Release under Physiological Conditions | Up to 20 hours | [4] |
Experimental Protocols
Chemiluminescence Detection of Nitric Oxide
Chemiluminescence is a highly sensitive and specific method for the real-time detection of nitric oxide.[5][6] The technique is based on the gas-phase reaction between NO and ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the concentration of NO.[6][7]
Experimental Workflow for Chemiluminescence Detection
References
- 1. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Nitroso- N-acetyl-L-cysteine ethyl ester (SNACET) and N-acetyl-L-cysteine ethyl ester (NACET)-Cysteine-based drug candidates with unique pharmacological profiles for oral use as NO, H2S and GSH suppliers and as antioxidants: Results and overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for Assessing the Antioxidant Activity of S-Nitroso-N-acetylcysteine (SNAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Nitroso-N-acetylcysteine (SNAC) is an S-nitrosothiol derivative of N-acetylcysteine (NAC). NAC is a well-documented antioxidant that acts primarily by replenishing intracellular stores of glutathione (GSH), a critical component of the cellular antioxidant defense system.[1][2] NAC serves as a precursor to L-cysteine, which is the rate-limiting substrate for GSH synthesis.[3] SNAC, in addition to the properties of its parent compound NAC, is a nitric oxide (NO) donor. Both the released NO and the NAC moiety can contribute to the overall antioxidant effect by directly scavenging reactive oxygen species (ROS) and modulating cellular redox signaling pathways. This document provides detailed protocols for assessing the antioxidant capacity of SNAC using common in vitro chemical and cell-based assays.
Mechanism of Antioxidant Action
The antioxidant activity of SNAC is multifaceted. Upon decomposition, it releases nitric oxide (NO) and N-acetylcysteine (NAC). NAC is deacetylated to cysteine, which then supports the synthesis of reduced glutathione (GSH). GSH is a major intracellular antioxidant that directly neutralizes ROS and also acts as a cofactor for antioxidant enzymes like glutathione peroxidase. The thiol group in NAC itself can also directly scavenge certain free radicals.[2][3]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
1.1 Principle
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, which is purple.[4] The reduction of DPPH results in a color change to a yellow diphenylpicrylhydrazine, which is measured by a decrease in absorbance at approximately 517 nm.[5]
1.2 Experimental Protocol
1.2.1 Reagents and Materials
-
SNAC
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade)
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
1.2.2 Procedure
-
Prepare DPPH Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to make a ~0.06 mM solution. Adjust the concentration to obtain an absorbance of 1.0 ± 0.2 at 517 nm.[5] Store this solution in the dark.
-
Prepare Sample Solutions: Prepare a stock solution of SNAC in an appropriate buffer (e.g., phosphate buffer, pH 7.4). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Assay:
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[6]
1.3 Data Analysis Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Where:
-
Abs_control is the absorbance of the DPPH solution with the blank.
-
Abs_sample is the absorbance of the DPPH solution with the SNAC sample.
Plot the % inhibition against the concentration of SNAC to determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
2.1 Principle
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). ABTS is oxidized by potassium persulfate to generate the blue/green ABTS•+, which has a characteristic absorbance at 734 nm.[7] In the presence of an antioxidant, the radical is reduced, and the solution's color fades.[8]
2.2 Experimental Protocol
2.2.1 Reagents and Materials
-
SNAC
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
2.2.2 Procedure
-
Prepare ABTS•+ Stock Solution:
-
Prepare ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Assay:
-
Add 200 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the SNAC dilutions, positive control, or blank to the respective wells.
-
Mix and incubate at room temperature for 6 minutes.[9]
-
-
Measurement: Measure the absorbance at 734 nm.[9]
2.3 Data Analysis Calculate the percentage of ABTS•+ scavenging activity using the formula from section 1.3. The results can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC). For TEAC, a standard curve is generated using Trolox, and the antioxidant capacity of SNAC is expressed as µM of Trolox equivalents.
Ferric Reducing Antioxidant Power (FRAP) Assay
3.1 Principle
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form at a low pH.[4] This reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[10]
3.2 Experimental Protocol
3.2.1 Reagents and Materials
-
SNAC
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
3.2.2 Procedure
-
Prepare FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[4]
-
Prepare Standard Curve: Prepare a series of ferrous sulfate solutions (e.g., 100-1000 µM) in water.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the SNAC sample, standard, or blank (water) to the wells.
-
Mix and incubate at 37°C for 10 minutes.[10]
-
-
Measurement: Measure the absorbance at 593 nm.
3.3 Data Analysis Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. Use the linear regression equation of the standard curve to determine the FRAP value of the SNAC samples, expressed as µM Fe²⁺ equivalents.
Cellular Antioxidant Activity (CAA) Assay
4.1 Principle
The CAA assay is a more biologically relevant method that measures the antioxidant activity of a compound within a cellular environment.[11] It uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The assay measures the ability of a compound like SNAC to prevent the formation of DCF by scavenging intracellular ROS generated by an initiator like ABAP.[12]
4.2 Experimental Protocol
4.2.1 Reagents and Materials
-
SNAC
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., MEM) with fetal bovine serum (FBS) and antibiotics
-
DCFH-DA solution
-
ABAP (2,2'-Azobis(2-amidinopropane) dihydrochloride) radical initiator
-
Quercetin (positive control)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader
4.2.2 Procedure
-
Cell Seeding: Seed HepG2 cells into a 96-well black plate at a density that allows them to reach confluence in 24-48 hours.[12]
-
Cell Treatment:
-
When cells are confluent, remove the culture medium.
-
Wash the cells gently with PBS.
-
Treat cells with various concentrations of SNAC (or Quercetin) and 25 µM DCFH-DA in treatment buffer for 1 hour at 37°C.[13]
-
-
Induce Oxidative Stress:
-
Remove the treatment solution and wash the cells with PBS.
-
Add 600 µM ABAP solution to all wells except the negative control wells.[14]
-
-
Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence emission (e.g., at 538 nm) with excitation at 485 nm every 5 minutes for 1 hour.
4.3 Data Analysis
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for both the control and SNAC-treated samples.
-
Calculate the CAA value using the formula:
CAA Unit = 100 - [(∫SA / ∫CA) * 100]
Where:
-
∫SA is the integrated area under the sample curve.
-
∫CA is the integrated area under the control curve.
The results can also be expressed as Quercetin Equivalents (QE) by comparing the CAA value of SNAC to a standard curve of Quercetin.
Data Presentation
Quantitative results from these assays should be summarized for clear comparison.
Table 1: Comparison of In Vitro Antioxidant Activity
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP Value (µM Fe²⁺/µM) |
| SNAC | Value | Value | Value |
| NAC | Value | Value | Value |
| Trolox | Value | Value | Value |
| Ascorbic Acid | Value | Value | Value |
Table 2: Cellular Antioxidant Activity (CAA) Results
| Compound | Concentration (µM) | CAA Value (units) | Quercetin Equivalents (µmol QE/100 µmol) |
| SNAC | 25 | Value | Value |
| SNAC | 50 | Value | Value |
| SNAC | 100 | Value | Value |
| Quercetin (Control) | 25 | Value | Value |
References
- 1. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
- 6. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 7. mdpi.com [mdpi.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 14. N-Acetylcysteine Nanocarriers Protect against Oxidative Stress in a Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro S-Nitroso-N-acetylcysteine (SNAC) Research
Introduction
S-Nitroso-N-acetylcysteine (SNAC) is an S-nitrosothiol that functions as a nitric oxide (NO) donor. Derived from the widely used antioxidant N-acetylcysteine (NAC), SNAC is investigated for its therapeutic potential in various conditions, including liver fibrosis, pulmonary hypertension, and wound healing.[1][2][3] As a labile molecule that releases NO, studying its precise mechanism of action requires robust and relevant in vitro models. These models allow for the controlled investigation of cellular and molecular pathways affected by SNAC, providing critical data for drug development and mechanistic studies.
This document provides detailed application notes and protocols for utilizing various in vitro models in SNAC research, tailored for researchers, scientists, and drug development professionals.
Application Note 1: 2D Cell Culture Models for SNAC Research
Two-dimensional (2D) cell cultures are foundational tools for investigating the direct effects of SNAC on specific cell types. They are highly tractable for high-throughput screening, dose-response studies, and detailed molecular analysis.
Model System 1: Hepatic Stellate Cells for Antifibrotic Studies
Activated hepatic stellate cells (HSCs) are the primary fibrogenic cells in the liver. In vitro models using HSC cell lines are crucial for screening and characterizing potential antifibrotic agents like SNAC.[1][4]
A. Key Applications:
-
Evaluating the antifibrotic potential of SNAC.
-
Investigating the effect of SNAC on HSC activation and differentiation.
-
Elucidating the molecular pathways involved in SNAC-mediated fibrosis reversal.
B. Data Summary: Effects of SNAC on Murine Hepatic Stellate (GRX) Cells
| Parameter Measured | Treatment | Duration | Result | Reference |
| Cell Phenotype | 100µM SNAC | 72h | Conversion from myofibroblast-like to quiescent, fat-storing phenotype. | [1] |
| TGFβ-1 Expression | 100µM SNAC | 72h | Significant decrease in both gene and protein expression. | [1][4] |
| MMP-2 Expression | 100µM SNAC | 72h | Significant decrease in gene expression. | [1] |
| MMP-13 Expression | 100µM SNAC | 72h | Significant up-regulation of gene expression. | [1][4] |
| Profibrogenic Molecules | 100µM SNAC | 72h | General down-regulation. | [1] |
C. Signaling Pathway: Antifibrotic Action of SNAC
Model System 2: Endothelial Cells for Hypoxia-Mimetic Studies
SNAC has been shown to induce hypoxia-mimetic responses, partly through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of cellular response to low oxygen.[2] Primary pulmonary arterial endothelial cells are an excellent model for studying these vascular effects.
A. Key Applications:
-
Investigating the role of SNAC in regulating HIF-1α signaling under normoxic conditions.
-
Studying the downstream effects on gene expression related to vascular pathology.
B. Data Summary: Effect of S-Nitrosothiols on HIF-1α Expression
| Cell Type | Treatment | Result | Reference |
| Primary Murine Pulmonary Endothelial Cells | 1µM SNAC (Normoxia) | Increased HIF-1α expression in nuclear extracts. | [2] |
| Primary Murine Pulmonary Endothelial Cells | 50µM NAC (Normoxia) | No significant effect on HIF-1α expression. | [2] |
C. Signaling Pathway: SNAC-Mediated HIF-1α Stabilization
Application Note 2: Advanced 3D Organoid Models
Organoids are self-organizing 3D structures grown from stem cells that recapitulate key aspects of organ structure and function.[5][6] They offer a more physiologically relevant context than 2D cultures, making them a promising frontier for SNAC research, particularly for studying complex tissue responses in areas like intestinal health or neuroprotection.
Proposed Model System: Intestinal Organoids
Intestinal organoids, or "mini-guts," can be used to model the effects of SNAC on epithelial barrier function, stem cell dynamics, and inflammatory responses.[7][8]
A. Potential Applications:
-
Assessing the impact of SNAC on intestinal stem cell (ISC) proliferation and differentiation.
-
Evaluating the protective effects of SNAC against inflammatory or oxidative damage to the intestinal epithelium.
-
Studying the role of SNAC in modulating intestinal metabolism.
B. Experimental Workflow: SNAC Research Using Intestinal Organoids
Protocols for Key Experiments
The following are generalized protocols for common assays used in SNAC research, which should be optimized for specific cell types and experimental conditions.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][9]
Materials:
-
Cells cultured in a 96-well plate.
-
SNAC stock solution (prepare fresh).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
Phosphate-buffered saline (PBS).
-
Plate reader (570 nm absorbance).
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[9]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of freshly prepared SNAC. Include untreated wells as a control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 50 µL of MTT solution (5 mg/mL) to each well and incubate for 30 minutes to 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the untreated control cells.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye DCFH-DA to quantify intracellular ROS levels via flow cytometry.[10]
Materials:
-
Cells cultured in 6-well plates.
-
SNAC stock solution (prepare fresh).
-
Positive control for ROS generation (e.g., H₂O₂).
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) stock solution (e.g., 10 mM in DMSO).
-
PBS.
-
Trypsin-EDTA.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach desired confluency, treat them with SNAC and/or an ROS-inducing agent (e.g., high glucose, H₂O₂) for the specified duration (e.g., 24 hours).[10]
-
Dye Loading: Remove the treatment medium and wash cells twice with ice-cold PBS.
-
Incubate the cells with medium containing 10 µM DCFH-DA for 30-45 minutes at 37°C in the dark.[10]
-
Cell Harvesting: Wash the cells twice with ice-cold PBS to remove excess dye.
-
Detach the cells using Trypsin-EDTA and resuspend them in a suitable buffer (e.g., PBS with 1% FBS).
-
Flow Cytometry: Analyze the fluorescence of the oxidized DCF dye immediately using a flow cytometer (Excitation: ~488 nm, Emission: ~525 nm).
-
Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. An increase in MFI corresponds to higher intracellular ROS levels.
Protocol 3: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Cells cultured in 6-well plates.
-
SNAC stock solution (prepare fresh).
-
Apoptosis-inducing agent (optional, as a positive control).
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
PBS.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in previous protocols.
-
Cell Harvesting: Collect both adherent and floating cells. Detach adherent cells gently with Trypsin-EDTA. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[10]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant.
References
- 1. This compound induces de-differentiation of activated hepatic stellate cells and promotes antifibrotic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - S-Nitrosothiols signal hypoxia-mimetic vascular pathology [jci.org]
- 3. N-acetylcysteine S-nitrosothiol Nanoparticles Prevent Wound Expansion and Accelerate Wound Closure in a Murine Burn Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Generating CNS organoids from human induced pluripotent stem cells for modeling neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crypt Organoid Culture as an in Vitro Model in Drug Metabolism and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAC regulates metabolism and cell fate in intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
assessing the effect of S-Nitroso-N-acetylcysteine on lipid peroxidation.
An overview of the methods for evaluating how S-Nitroso-N-acetylcysteine (SNAC) affects the oxidative degradation of lipids is provided in these application notes. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation guidelines, and visual diagrams of relevant pathways and workflows.
Application Notes
Introduction to this compound (SNAC)
This compound (SNAC) is a nitric oxide (NO) donor derived from N-acetylcysteine (NAC). It possesses both nucleophilic and electrophilic properties, allowing it to participate in various biological reactions. NAC itself is a precursor to L-cysteine and the antioxidant glutathione, and it is widely used for its mucolytic and antioxidant properties[1][2]. SNAC combines the therapeutic potential of NO with the antioxidant capabilities of NAC, making it a compound of interest for conditions associated with oxidative stress.
Lipid Peroxidation: A Marker of Oxidative Stress
Lipid peroxidation is the process of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), which are major components of cell membranes. This process is initiated by reactive oxygen species (ROS) and results in a chain reaction that produces various byproducts, including malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE)[3][4]. These byproducts can cause damage to cells and tissues, and their measurement is a widely used indicator of oxidative stress and cellular injury[3][4].
Mechanism of SNAC in Modulating Lipid Peroxidation
SNAC is hypothesized to mitigate lipid peroxidation through a dual mechanism:
-
Nitric Oxide (NO) Donation: SNAC releases NO, which can act as a potent antioxidant by directly scavenging peroxyl radicals, thereby terminating the lipid peroxidation chain reaction.
-
N-Acetylcysteine (NAC) Activity: As a precursor to glutathione (GSH), the NAC component of SNAC helps replenish intracellular GSH stores, a critical endogenous antioxidant[1]. Furthermore, NAC can stimulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses that triggers the expression of numerous antioxidant genes[5][6].
Caption: Dual mechanism of SNAC in mitigating lipid peroxidation.
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This is the most common method for assessing lipid peroxidation by measuring MDA[3]. The assay involves the reaction of MDA with thiobarbituric acid (TBA) under high temperature and acidic conditions, which forms a pink-colored product measurable by spectrophotometry[7].
Protocol:
-
Sample Preparation (Tissue or Cells):
-
Homogenize approximately 20mg of tissue or a cell pellet in 200 µL of RIPA buffer or a similar lysis buffer on ice[8].
-
Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C[8].
-
Collect the supernatant for the assay. A small aliquot should be reserved for protein quantification (e.g., BCA assay).
-
-
Acid Precipitation:
-
TBARS Reaction:
-
Measurement:
-
Quantification:
-
Prepare a standard curve using 1,1,3,3-tetramethoxypropane or malondialdehyde bis(dimethyl acetal), which hydrolyzes to form MDA under acidic conditions[7][8].
-
Calculate the MDA concentration in the samples based on the standard curve and normalize to the protein concentration of the initial sample. Results are typically expressed as nmol MDA/mg protein.
-
Caption: Step-by-step workflow for the TBARS assay.
Lipid Hydroperoxide (LPO) Assay
This assay provides a more direct measurement of lipid peroxidation by quantifying lipid hydroperoxides, the initial products of this process. The method is based on the oxidation of Fe²⁺ to Fe³⁺ by hydroperoxides, and the resulting Fe³⁺ is detected using a chromogen like thiocyanate[12][13].
Protocol:
-
Lipid Extraction:
-
Lipid hydroperoxides must first be extracted from the sample (e.g., plasma, cell lysate) into chloroform to eliminate interference from aqueous substances like H₂O₂[12][13][14].
-
To 500 µL of sample, add an equal volume of methanol and vortex[12][14].
-
Add 1 mL of cold chloroform, vortex thoroughly, and centrifuge at 1,500 x g for 5 minutes at 0-4°C[12][14].
-
Carefully collect the bottom chloroform layer for the assay[12].
-
-
Assay Reaction:
-
Incubation and Measurement:
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at a wavelength specified by the kit manufacturer, typically around 500 nm[15].
-
-
Quantification:
-
Generate a standard curve using a lipid hydroperoxide standard, such as cumene hydroperoxide or H₂O₂.
-
Calculate the concentration of lipid hydroperoxides in the sample.
-
Data Presentation
Quantitative data should be presented in a clear, tabular format to allow for easy comparison between experimental groups. The following table provides an example of how to summarize results from an in vivo study assessing SNAC's effect on lipid peroxidation markers in a rat model of oxidative stress.
Table 1: Effect of SNAC on Markers of Lipid Peroxidation
| Treatment Group | N | MDA (nmol/mg protein) | LPO (µmol/mg protein) |
| Control (Saline) | 8 | 2.1 ± 0.3 | 0.8 ± 0.1 |
| Oxidative Stress Inducer | 8 | 5.9 ± 0.7 | 2.5 ± 0.4 |
| Oxidative Stress Inducer + SNAC (50 mg/kg) | 8 | 4.2 ± 0.5 | 1.7 ± 0.3 |
| Oxidative Stress Inducer + SNAC (100 mg/kg) | 8 | 3.1 ± 0.4 | 1.1 ± 0.2 |
| Data are presented as Mean ± SD. *p < 0.05 vs. Control; **p < 0.05 vs. Oxidative Stress Inducer. |
Note: This table is a hypothetical representation based on typical results seen with NAC treatment[16][17].
Signaling Pathway Visualization
The antioxidant effects of the NAC component of SNAC are partly mediated through the activation of the Nrf2 signaling pathway. Under basal conditions, Keap1 targets Nrf2 for degradation. Upon exposure to electrophiles or antioxidants like NAC, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of protective genes[5][6][18].
Caption: Activation of the Nrf2 antioxidant pathway by SNAC/NAC.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 10. plant-stress.weebly.com [plant-stress.weebly.com]
- 11. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]
- 12. Lipid Hydroperoxide (LPO) Assay Kit | 437639 [merckmillipore.com]
- 13. abcam.cn [abcam.cn]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Lipid Hydroperoxide Quantification [bio-protocol.org]
- 16. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 17. N-Acetylcysteine Improves Renal Function and Reduces Tissue Malondialdehyde Levels in Glycerol-Induced Acute Kidney Injury | Current Internal Medicine Research and Practice Surabaya Journal [e-journal.unair.ac.id]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: S-Nitroso-N-acetylcysteine (SNAC) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of S-Nitroso-N-acetylcysteine (SNAC) solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My SNAC solution is losing potency and showing inconsistent results. What are the most common causes?
A1: The instability of SNAC in aqueous solutions is a known challenge. The most common factors leading to its degradation are exposure to light, suboptimal pH, elevated temperatures, and the presence of catalytic metal ions.[1][2] The primary decomposition pathway involves the release of nitric oxide (NO) and is influenced by the auto-catalytic action of thiyl radicals.[1][2]
Q2: What is the optimal pH range for maintaining SNAC stability?
A2: SNAC solutions exhibit their greatest stability within a pH range of 5 to 7.[1][2][3] Both acidic conditions below this range and, particularly, alkaline conditions above it can accelerate decomposition.
Q3: How significant is the effect of light on SNAC degradation?
A3: Light exposure is highly detrimental to SNAC stability. Exposure to standard room light can increase the initial rate of decomposition by as much as fivefold compared to solutions kept in the dark.[1][2] Therefore, it is critical to protect SNAC solutions from light at all times.
Q4: What is the recommended method for storing SNAC solutions?
A4: To maximize shelf-life, SNAC solutions should be:
-
Protected from light: Store in amber vials or wrap containers in aluminum foil.
-
Refrigerated: Lower temperatures slow the rate of thermal decomposition.
-
Maintained at an optimal pH: Use a buffer solution within the pH 5-7 range.
-
Free of metal ion contamination: Use metal-free spatulas and high-purity, metal-free glassware or plasticware. Chelating agents like EDTA can be used to sequester trace metal ions.
Q5: I've noticed a faint color change in my SNAC solution. Is it still usable?
A5: A color change, often to a pale yellow, can be an indicator of degradation of the parent compound, N-acetylcysteine (NAC), which can oxidize over time.[4] While slight discoloration of a freshly prepared SNAC solution may not immediately render it unusable, it warrants re-quantification of the active SNAC concentration before use. For the parent NAC, a color change after opening a vial does not necessarily affect its efficacy, but dilutions should be used promptly.[5]
Q6: What is the typical half-life of a SNAC solution under ideal conditions?
A6: The stability of SNAC is concentration-dependent. For a 1 mM SNAC solution stored at 25°C in the dark and protected from metal ions, the half-life is approximately 76 days.[1][3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common problems with SNAC solution stability.
Problem: Experimental results are inconsistent or show a time-dependent loss of efficacy.
Hypothesis: The SNAC solution is degrading prematurely.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing SNAC instability.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the factors that influence the stability of SNAC solutions.
Table 1: Summary of Factors Affecting SNAC Solution Stability
| Factor | Effect on Stability | Recommendation | Citation |
|---|---|---|---|
| pH | Most stable between pH 5-7. | Buffer solutions to maintain pH within this range. | [1][3] |
| Light | Room light increases the initial decomposition rate 5-fold. | Store in amber vials or wrap containers in foil. | [1][2] |
| Temperature | Higher temperatures accelerate thermal decomposition. | Store solutions at refrigerated temperatures (e.g., 4°C). | [1] |
| Metal Ions (Cu²⁺) | Catalyze decomposition. SNAC is sensitive to metal ions. | Use metal-free labware and high-purity reagents. Consider adding a chelating agent like EDTA. | [2] |
| Concentration | Stability is concentration-dependent due to thiyl radical-based autocatalysis. | Be aware that half-life may change with concentration. |[2] |
Table 2: Comparative Half-Life of 1 mM S-Nitrosothiols at 25°C
| Compound | Half-Life (in days) | Conditions | Citation |
|---|---|---|---|
| SNAC | 76 | In the dark, protected from metal ions. | [1][3] |
| GSNO | 49 | In the dark, protected from metal ions. |[1][3] |
Signaling & Degradation Pathways
The stability of SNAC is intrinsically linked to its chemical structure and decomposition pathways.
Caption: Primary degradation pathway of SNAC.
Experimental Protocols
Protocol 1: Preparation of a Stock SNAC Solution
This protocol describes the synthesis of a SNAC solution from its precursor, N-acetylcysteine (NAC), and a nitrosating agent.
-
Preparation of Reagents:
-
Prepare a solution of N-acetylcysteine (e.g., 0.5 M) in a mixture of methanol and 1 M HCl (1:1 v/v).
-
Prepare an equimolar solution of sodium nitrite (NaNO₂) (e.g., 0.5 M) in deionized, metal-free water.
-
Keep all solutions on ice and protected from light.
-
-
Synthesis:
-
In a light-protected, pre-chilled glass beaker on ice, place the NAC solution.
-
While stirring vigorously, add the sodium nitrite solution dropwise to the NAC solution.
-
The solution will turn a characteristic deep red/pink color upon the formation of SNAC.
-
Allow the reaction to proceed for 20-30 minutes on ice in the dark.
-
-
Purification & Storage:
-
The resulting SNAC solution can be used directly or purified if necessary.
-
Determine the final concentration immediately using UV-Vis spectrophotometry (see Protocol 2).
-
Store the final solution in amber vials at 4°C.
-
Protocol 2: Quantification of SNAC by UV-Vis Spectrophotometry
This is a rapid method to determine the concentration of SNAC in your solution.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the instrument to scan a wavelength range (e.g., 250-700 nm) or to measure absorbance at specific wavelengths.
-
-
Measurement:
-
Use the same buffer or solvent your SNAC is dissolved in as a blank to zero the instrument.
-
Dilute a small aliquot of your SNAC stock solution to a concentration that falls within the linear range of the spectrophotometer.
-
Measure the absorbance. SNAC has two characteristic absorbance peaks: one around 335-340 nm and another weaker peak around 545 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length. The molar extinction coefficient (ε) for SNAC at ~335 nm is approximately 900-1000 M⁻¹cm⁻¹.
-
Protocol 3: Workflow for a SNAC Stability Assay
This protocol outlines an experiment to test the stability of your SNAC solution under various conditions.
Caption: Experimental workflow for a SNAC stability assay.
References
- 1. Long-term decomposition of aqueous S-nitrosoglutathione and this compound: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [ask.orkg.org]
- 4. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
Technical Support Center: S-Nitroso-N-acetylcysteine (SNAC) Synthesis and Purification
Welcome to the technical support center for S-Nitroso-N-acetylcysteine (SNAC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of SNAC.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing and purifying this compound (SNAC)?
A1: The primary challenges in working with SNAC stem from its inherent instability.[1][2][3] S-nitrosothiols (RSNOs) like SNAC are sensitive to heat, light, pH, and the presence of metal ions, which can lead to decomposition.[1][2][4] Key difficulties include:
-
Preventing Decomposition: Minimizing exposure to factors that trigger the breakdown of the S-NO bond is critical throughout the synthesis and purification process.[2]
-
Low Yields: Instability can lead to significant product loss, resulting in lower than expected yields.
-
Purification Complexity: Removing unreacted starting materials and decomposition byproducts without degrading the SNAC requires carefully controlled conditions.
-
Characterization: Accurately characterizing the final product and assessing its purity requires specific analytical techniques due to its labile nature.
Q2: What are the optimal storage conditions for SNAC solutions to maximize stability?
A2: To maximize the stability of SNAC solutions, it is crucial to control environmental factors. Key storage recommendations include:
-
Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C, to slow down thermal decomposition.[4]
-
Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil, as light exposure can accelerate decomposition by 5-fold.[1][2]
-
pH: Maintain the pH of the solution in the range of 5-7, as SNAC exhibits increased stability in this range.[1][2][5]
-
Metal Ions: Use metal-free buffers and containers, or add a chelating agent like EDTA (Ethylenediaminetetraacetic acid), as metal ions, particularly copper, can catalyze decomposition.[2][4]
Q3: What are the main decomposition pathways for SNAC?
A3: SNAC can decompose through several pathways:
-
Homolytic Cleavage: The primary decomposition route involves the breaking of the S-N bond, which releases nitric oxide (NO) and forms a thiyl radical (RS•). This radical can then dimerize to form a disulfide.[2] This process can be initiated by heat or light.[2][4]
-
Transnitrosation: The nitroso group can be transferred from the sulfur atom to other nucleophiles. This can be an intermolecular or intramolecular process, potentially leading to the formation of N-nitrosamines.[3][6]
-
Reaction with Thiols: SNAC can react with other thiol-containing molecules, leading to the formation of disulfides and nitric oxide (HNO).[3]
Troubleshooting Guides
Problem 1: Low or No Yield of SNAC After Synthesis
| Possible Cause | Troubleshooting Step |
| Decomposition during reaction | Ensure the reaction is carried out at a low temperature (e.g., on an ice bath).[4] Protect the reaction mixture from light. |
| Incorrect pH | The nitrosation of N-acetylcysteine (NAC) is typically performed under acidic conditions. Verify the pH of your reaction mixture. |
| Reagent Quality | Use high-purity N-acetylcysteine and a fresh solution of your nitrosating agent (e.g., sodium nitrite). |
| Presence of Metal Ions | Use deionized, metal-free water and acid-washed glassware to minimize metal-catalyzed decomposition. Consider adding a chelator like EDTA. |
Problem 2: Product Decomposes Rapidly After Purification
| Possible Cause | Troubleshooting Step |
| Exposure to Light | Handle and store the purified SNAC in the dark or under red light. Use amber vials for storage.[1][2] |
| Inappropriate Storage Temperature | Immediately freeze the purified SNAC solution and store it at -80°C for long-term stability.[4] |
| Residual Metal Contamination | Ensure all purification buffers and equipment are free of metal ions. The use of a chelating agent in the final buffer can be beneficial. |
| Incorrect pH of Final Solution | Adjust the pH of the purified SNAC solution to be within the optimal stability range of 5-7.[1][2][5] |
Problem 3: Difficulty in Removing Impurities During Purification
| Possible Cause | Troubleshooting Step |
| Co-elution with Product | Optimize your purification method (e.g., chromatography gradient, mobile phase composition) to improve the separation of SNAC from starting materials and byproducts. |
| On-column Decomposition | If using chromatography, keep the system cold and minimize the purification time to prevent degradation of SNAC on the column. |
| Incomplete Reaction | Ensure the synthesis reaction goes to completion to minimize the amount of unreacted starting materials that need to be removed. |
Quantitative Data Summary
Table 1: Stability of this compound (SNAC) under Various Conditions
| Condition | Parameter | Value | Reference |
| Temperature | Half-life at 25°C (1 mM solution, in the dark, metal-free) | 76 days | [1][2] |
| Apparent activation energy for thermal decomposition | 90 ± 6 kJ mol⁻¹ | [1][2] | |
| pH | Optimal stability range | 5 - 7 | [1][2][5] |
| Light | Increase in initial decomposition rate upon exposure to room light | 5-fold | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (SNAC)
This protocol is a general guideline for the synthesis of SNAC.
Materials:
-
N-acetyl-L-cysteine (NAC)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Deionized, metal-free water
-
Ice bath
-
Stir plate and stir bar
-
pH meter
Procedure:
-
Dissolve N-acetyl-L-cysteine in deionized water in a flask.
-
Place the flask in an ice bath and allow the solution to cool to 0-4°C with gentle stirring.
-
Slowly add a solution of hydrochloric acid to acidify the NAC solution.
-
In a separate container, prepare a fresh solution of sodium nitrite in cold deionized water.
-
While vigorously stirring the cold NAC solution, add the sodium nitrite solution dropwise. The formation of the S-NO bond is often indicated by a color change.
-
Continue to stir the reaction mixture on ice for a specified period (e.g., 30-60 minutes), protected from light.
-
The resulting SNAC solution is now ready for immediate purification or use.
Protocol 2: Purification of SNAC by Solid-Phase Extraction (SPE)
This is a general method for purifying SNAC and removing excess salts and unreacted starting materials.
Materials:
-
Crude SNAC solution
-
C18 SPE cartridge
-
Methanol (or other suitable organic solvent)
-
Deionized, metal-free water
-
SPE vacuum manifold
Procedure:
-
Condition the SPE cartridge: Pass methanol through the C18 cartridge, followed by deionized water to equilibrate the stationary phase.
-
Load the sample: Slowly load the crude SNAC solution onto the conditioned cartridge.
-
Wash the cartridge: Wash the cartridge with cold deionized water to remove salts and other polar impurities.
-
Elute the SNAC: Elute the SNAC from the cartridge using an appropriate solvent or solvent mixture (e.g., a gradient of methanol in water).
-
Collect fractions: Collect the fractions containing the purified SNAC. The characteristic pink/red color can help identify the correct fractions.
-
Analyze fractions: Analyze the collected fractions for purity using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Pool and store: Pool the pure fractions and store them appropriately (frozen, in the dark).
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound (SNAC).
Caption: Major decomposition pathways of this compound (SNAC).
Caption: A troubleshooting decision tree for low yield in SNAC synthesis.
References
- 1. Long-term decomposition of aqueous S-nitrosoglutathione and this compound: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decomposition of S-nitrosocysteine via S- to N-transnitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Nitroso-N-acetyl-l-cysteine Ethyl Ester (SNACET) Catheter Lock Solution to Reduce Catheter-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [ask.orkg.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: S-Nitroso-N-acetylcysteine (SNAC) Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of S-Nitroso-N-acetylcysteine (SNAC) during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause SNAC decomposition?
A1: The stability of SNAC is significantly influenced by several factors. Exposure to heat, light, and the presence of transition metal ions, particularly copper, can accelerate its decomposition.[1][2] The pH of the solution also plays a crucial role, with stability being highest in the pH range of 5-7.[2][3] Additionally, the concentration of SNAC itself can affect its decomposition rate through a process involving thiyl radical-based autocatalysis.[1][2]
Q2: What is the expected shelf-life of a SNAC solution?
A2: The shelf-life of a SNAC solution is highly dependent on the storage conditions. For instance, a 1 mM SNAC solution, when stored at 25°C in the dark and protected from metal ions, has a half-life of approximately 76 days.[1][2] It is crucial to adhere to recommended storage protocols to maximize its stability.
Q3: How should I properly store my SNAC solutions to minimize degradation?
A3: To minimize degradation, SNAC solutions should be stored in the dark at a controlled temperature, ideally refrigerated. It is also recommended to use buffers with a pH between 5 and 7 and to avoid contamination with metal ions.[1][2] Using metal chelators like EDTA in your buffer can help mitigate the catalytic effect of trace metal impurities.
Q4: Can I use SNAC in experiments conducted at physiological temperature (37°C)?
A4: Yes, but it is important to be aware that elevated temperatures accelerate the decomposition of SNAC.[1] Therefore, for experiments at 37°C, it is advisable to prepare fresh solutions and use them promptly. The rate of decomposition will be higher compared to experiments conducted at room temperature or below.
Q5: How does light exposure affect SNAC stability?
A5: Exposure to room light can significantly increase the rate of SNAC decomposition. It has been reported that light exposure can lead to a 5-fold increase in the initial rates of decomposition for S-nitrosothiols.[1][2] Therefore, all experiments involving SNAC should be performed in a light-protected environment, for example, by using amber vials or covering glassware with aluminum foil.
Troubleshooting Guides
Issue: I am observing high variability in my experimental results when using SNAC.
-
Possible Cause 1: Inconsistent SNAC concentration due to decomposition.
-
Solution: Prepare fresh SNAC solutions for each experiment or for each day of experimentation. Avoid using stock solutions that have been stored for extended periods, especially if not stored under optimal conditions (dark, refrigerated, pH 5-7). Verify the concentration of your SNAC solution spectrophotometrically before each experiment.
-
-
Possible Cause 2: Contamination of reagents or buffers with metal ions.
-
Solution: Use high-purity, metal-free reagents and water to prepare your buffers. Incorporate a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 100 µM in your buffers to sequester any contaminating metal ions.[4]
-
-
Possible Cause 3: Inconsistent light exposure during experiments.
-
Solution: Ensure that all experimental steps involving SNAC are performed under subdued and consistent lighting conditions. Protect solutions from direct light by using amber-colored tubes or by wrapping containers in aluminum foil.
-
Issue: My SNAC solution has changed color.
-
Possible Cause: Decomposition of SNAC.
-
Solution: A change in the appearance of the solution, such as a loss of the characteristic pink/red color of S-nitrosothiols, can indicate decomposition. Do not use a discolored solution. Prepare a fresh solution and ensure proper storage and handling procedures are followed.
-
Quantitative Data on SNAC Stability
The stability of SNAC is influenced by various experimental parameters. The following tables summarize key quantitative data on its decomposition.
Table 1: Half-life of 1 mM SNAC and GSNO Solutions at 25°C
| Compound | Half-life (days) | Apparent Activation Energy (kJ mol⁻¹) |
| SNAC | 76 | 90 ± 6 |
| GSNO | 49 | 84 ± 14 |
Data from Oliveira et al. (2019). Conditions: 25°C, in the dark, protected from metal ions.[1][2]
Table 2: Factors Influencing the Decomposition of S-Nitrosothiols
| Factor | Effect on Decomposition Rate |
| Temperature | Increases with higher temperature |
| Light | Significantly increases (e.g., 5-fold for room light)[1][2] |
| pH | More stable in the pH range of 5-7[2] |
| Metal Ions (e.g., Cu²⁺) | Catalyzes decomposition |
| Concentration | Higher concentration can lead to faster decomposition due to autocatalysis[1] |
Experimental Protocols
Protocol 1: Preparation and Quantification of SNAC Solution
-
Synthesis: SNAC can be synthesized by the S-nitrosation of N-acetyl-L-cysteine (NAC) in an acidified sodium nitrite solution.[5]
-
Dissolve NAC in deionized water.
-
Add an equimolar amount of sodium nitrite in an acidic solution (e.g., HCl).
-
The reaction should be carried out on ice to minimize decomposition.
-
-
Purification (Optional but Recommended): The synthesized SNAC can be purified to remove unreacted starting materials and byproducts.
-
Quantification: The concentration of the SNAC solution should be determined spectrophotometrically.
-
Measure the absorbance of the solution at the characteristic wavelength for the S-nitroso bond (around 330-340 nm).
-
The molar extinction coefficient for SNAC at its λmax should be used to calculate the concentration via the Beer-Lambert law.
-
Protocol 2: Monitoring SNAC Decomposition
-
Sample Preparation: Prepare SNAC solutions under the desired experimental conditions (e.g., different pH, temperature, in the presence or absence of metal ions).
-
Incubation: Incubate the samples under controlled conditions, protecting them from light.
-
Time-point Analysis: At various time points, withdraw an aliquot of each sample.
-
Quantification: Immediately measure the SNAC concentration using a validated analytical method.
-
Spectrophotometry: Measure the decrease in absorbance at the characteristic wavelength for the S-nitroso bond.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify SNAC and its degradation products, providing a more detailed analysis of the decomposition process.[6]
-
Visualizations
Below are diagrams illustrating key concepts related to SNAC decomposition and experimental workflows.
Caption: Factors leading to the decomposition of SNAC.
Caption: A generalized experimental workflow for using SNAC.
Caption: The primary decomposition pathway of SNAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term decomposition of aqueous S-nitrosoglutathione and this compound: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-Nitroso-N-acetyl-l-cysteine Ethyl Ester (SNACET) Catheter Lock Solution to Reduce Catheter-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral administration of this compound prevents the onset of non alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing S-Nitroso-N-acetylcysteine (SNAC) Dosage for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-Nitroso-N-acetylcysteine (SNAC) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for SNAC in rodent models?
A starting dose for SNAC can vary significantly depending on the animal model, the disease state under investigation, and the route of administration. For oral administration in rats, a dose of 1.4 mg/kg/day has been used to prevent non-alcoholic fatty liver disease (NAFLD)[1]. It is crucial to conduct a thorough literature search for studies with similar experimental designs to determine an appropriate starting dose. A pilot dose-response study is highly recommended to establish the optimal dose for your specific model.
Q2: What is the most common route of administration for SNAC in in vivo studies?
Oral gavage is a frequently used method for SNAC administration in rodent studies. This technique allows for precise dosage delivery directly into the stomach[2][3][4]. Intraperitoneal (IP) and intravenous (IV) injections are other potential routes, though less common for SNAC in the available literature. The choice of administration route should be guided by the experimental objectives and the pharmacokinetic properties of SNAC.
Q3: How should I prepare and store SNAC solutions for in vivo use?
SNAC solutions can be susceptible to degradation. It is recommended to prepare fresh solutions for each experiment. SNAC can be synthesized by the S-nitrosation of N-acetylcysteine (NAC) in an acidified sodium nitrite solution[1]. The stability of S-nitrosothiols like SNAC is pH-dependent, with some evidence suggesting increased stability at mildly basic pH values (8.4-8.8)[5]. Solutions should be protected from light and stored at low temperatures (e.g., on ice) for the duration of the experiment to minimize decomposition.
Q4: Are there any known adverse effects of SNAC administration in animal models?
High doses of the SNAC precursor, N-acetylcysteine (NAC), have been shown to induce pulmonary artery hypertension in mice through its metabolism to SNAC[6][7]. In a toxicity study, high doses of SNAC (≥500 mg/kg/day) in rats were associated with slightly increased liver and kidney weights, although this was not considered toxicologically significant[8]. Researchers should carefully monitor animals for any signs of distress or adverse reactions, especially when using higher dose ranges.
Q5: Can SNAC be co-administered with other compounds?
Yes, SNAC has been extensively studied as a permeation enhancer for the oral delivery of other drugs, most notably semaglutide[9][10]. Its mechanism in this context involves local pH modification in the stomach and increasing membrane fluidity to enhance transcellular absorption[8][10]. When co-administering SNAC, it is essential to consider potential interactions that could affect the absorption and efficacy of both SNAC and the co-administered drug.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in experimental results | - Inconsistent SNAC dosage or administration.- Degradation of SNAC solution.- Improper animal handling and restraint. | - Ensure accurate and consistent dosing for all animals.- Prepare fresh SNAC solutions for each experiment and protect them from light and heat.- Standardize animal handling procedures and ensure all personnel are proficient in techniques like oral gavage[2][3][4]. |
| Difficulty with oral gavage procedure | - Incorrect gavage needle size.- Improper animal restraint.- Forcing the gavage needle. | - Select the appropriate gavage needle size based on the animal's weight and size[2][3].- Ensure the animal is properly restrained to prevent movement and injury.- The gavage needle should be inserted gently and should pass easily down the esophagus. If resistance is met, withdraw and re-attempt[4]. |
| Precipitation of SNAC in solution | - High concentration of SNAC.- pH of the vehicle solution. | - Consider using a lower concentration of SNAC if precipitation occurs.- Adjust the pH of the vehicle solution. Mildly basic conditions may improve stability[5]. |
| Lack of expected therapeutic effect | - Suboptimal dosage.- Inappropriate route of administration.- Rapid degradation of SNAC in vivo. | - Conduct a dose-response study to determine the optimal therapeutic dose.- Consider alternative administration routes based on the target tissue and desired systemic exposure.- Investigate the stability of your SNAC formulation under physiological conditions. |
Quantitative Data Summary
Table 1: this compound (SNAC) In Vivo Dosages
| Animal Model | Disease/Condition | Dosage | Route of Administration | Observed Effect | Reference |
| Wistar Rats | Non-alcoholic fatty liver disease (NAFLD) | 1.4 mg/kg/day | Oral | Prevention of liver steatosis | [1] |
| Mice | - | High-dose NAC (metabolized to SNAC) | In vivo | Development of pulmonary arterial hypertension | [6][7] |
| Rats | Toxicity Study | ≥500 mg/kg/day | Not specified | Slightly higher liver and kidney weights (not considered toxicologically significant) | [8] |
Table 2: N-acetylcysteine (NAC) In Vivo Dosages (SNAC Precursor)
| Animal Model | Condition | Dosage | Route of Administration | Observed Effect | Reference |
| Rats | LPS-induced nitric oxide production | 15 mg/100 g (150 mg/kg) | Intraperitoneal (IP) | Decreased nitric oxide production | [11] |
| Mice | Traumatic Brain Injury | 100 mg/kg | Intraperitoneal (IP) | Neuroprotection via Nrf2-ARE pathway activation | [12] |
| Mice | Pharmacokinetic study | 150 mg/kg | Intravenous (IV) | Characterization of NAC to GSH biosynthesis | [13] |
Experimental Protocols
Protocol 1: Oral Gavage of SNAC in Rats
This protocol is a generalized procedure based on established guidelines[2][3][4].
Materials:
-
SNAC solution at the desired concentration.
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats) with a rounded tip.
-
Syringe corresponding to the desired administration volume.
-
Animal scale.
Procedure:
-
Animal Preparation: Weigh the rat to accurately calculate the required dose volume. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg[3].
-
Gavage Needle Measurement: Measure the correct insertion length by holding the gavage needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the rat's incisors.
-
Restraint: Securely restrain the rat to immobilize its head and body. The head should be slightly extended to create a straight line from the mouth to the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without force. The animal will often swallow as the needle enters the esophagus.
-
Substance Administration: Once the needle is in place, slowly administer the SNAC solution.
-
Needle Removal: Gently withdraw the needle along the same path of insertion.
-
Monitoring: Observe the animal for a few minutes post-procedure for any signs of distress, such as labored breathing or fluid from the nose.
Visualizations
References
- 1. Oral administration of this compound prevents the onset of non alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. research-support.uq.edu.au [research-support.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 7. S-nitrosothiols signal hypoxia-mimetic vascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Understanding of Sodium N-(8-[2-Hydroxylbenzoyl] Amino) Caprylate (SNAC) as an Absorption Enhancer: The Oral Semaglutide Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine inhibits in vivo nitric oxide production by inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intravenous Administration of Stable-Labeled N-Acetylcysteine Demonstrates an Indirect Mechanism for Boosting Glutathione and Improving Redox Status - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in the quantification of S-nitrosothiols
Welcome to the Technical Support Center for S-Nitrosothiol Quantification.
This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of S-nitrosothiol (RSNO) analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the quantification of S-nitrosothiols using various common methods.
Issue 1: Inconsistent or Non-reproducible Results in Chemiluminescence Assays
Possible Causes and Solutions:
| Cause | Solution |
| Sample Foaming: High protein content in samples like plasma can cause extensive foaming in the purge vessel, leading to inaccurate readings.[1] | Add an anti-foaming agent to the purge vessel. Alternatively, modify the assay by decreasing the pH to the acidic region using glacial acetic acid to suppress foaming, though this may compromise the benefits of a neutral pH method.[1] |
| NO Autocapture by Heme: In blood samples, ferrous iron (Fe(II)) in hemoglobin can capture the nascent NO released from RSNOs, broadening the signal peak and reducing sensitivity.[1] | Pre-treat samples with a stabilization solution containing potassium ferricyanide to oxidize heme iron to the ferric (Fe(III)) state, which prevents NO capture.[1] The use of carbon monoxide (CO) to block heme coordination is another strategy.[1] |
| Interference from Other NO Species: The acidic tri-iodide method can detect other NO derivatives like nitrite, nitrosamines, and iron nitrosyls.[1] Dinitrosyl iron complexes (DNICs) can also be detected and are mercury-labile, similar to RSNOs.[1] | Use sequential addition of scavengers. Pre-treat samples with sulfanilamide to remove nitrite.[1][2][3][4] Use mercury chloride (HgCl₂) to deplete RSNOs and subtract the remaining signal as a background from non-RSNO species.[1] Be aware that the Hg(II)-resistant signal may not be stable, so analyze mercury-treated and untreated samples in close temporal proximity.[1] |
| Low Efficiency for S-Nitrosoproteins: Copper/cysteine-based methods show poor efficacy (around 35%) for detecting S-nitrosoproteins compared to low-molecular-weight RSNOs.[1] | For protein samples, consider using the copper/ascorbate method, which is more efficient for both low-molecular-weight and protein-bound RSNOs.[1] |
| pH Sensitivity: In copper/cysteine-based methods, a drop in pH below 6.0 can lead to the detection of other NO derivatives, reducing the assay's selectivity.[1] | Carefully monitor and maintain the pH of the reaction. It is advisable to inject nitrite and nitrate as negative controls to ensure selectivity.[1] |
Issue 2: High Background or False Positives in the Saville-Griess Assay
Possible Causes and Solutions:
| Cause | Solution |
| High Nitrite Background: Biological samples and buffers often contain significantly more nitrite than RSNOs. Since this is a difference method (Total Nitrite - Free Nitrite), a high background can lead to large errors.[1] | This method is generally not suitable for detecting endogenous RSNOs unless their levels are pharmacologically elevated.[1] Consider alternative methods like chemiluminescence for samples with low RSNO and high nitrite concentrations. |
| Artifactual RSNO Formation: The strongly acidic conditions of the Griess reaction can cause the formation of RSNOs from nitrite and free thiols present in the sample.[1][5] | Irreversibly block all free thiols with an alkylating agent like N-ethylmaleimide (NEM) before any acidification step.[1] |
| Interference from Ultrafiltration Units: When concentrating or separating low-molecular-weight RSNOs, substances from the ultrafiltration unit itself can interfere with the Saville assay, creating a false-positive signal.[6] | Pre-wash ultrafiltration units thoroughly. If possible, use units that operate at a lower g-force. Test by running a blank (buffer only) through the unit and analyzing the filtrate.[6] |
Issue 3: Poor Sensitivity and False Positives with the Biotin-Switch Technique (BST)
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Blocking of Free Thiols: If free thiols are not completely blocked, they will be available for biotinylation after the reduction step, leading to false-positive results. This is a critical step for specificity and sensitivity.[1] | Ensure complete denaturation of proteins to expose all thiols to the blocking agent. Use a sufficient concentration of a reliable alkylating agent like N-ethylmaleimide (NEM).[1][7] |
| Inefficient or Non-Specific Reduction: The reduction of the S-NO bond by ascorbate can be substrate-dependent and inefficient for some proteins.[7] Conversely, ascorbate may also reduce disulfide bonds under certain conditions, creating new thiols for labeling.[7] | Consider alternative reducing agents. Methylhydrazine has been shown to have improved sensitivity in some cases.[1] Validate the reduction step for your protein of interest. |
| Disulfide Exchange Artifacts: The use of methyl methanethiosulfonate (MMTS) for blocking generates a free thiol form of MMTS, which can potentially reduce S-nitrosothiols in the sample artifactually.[1] | Consider using alternative alkylating reagents like N-ethylmaleimide (NEM) which form more stable thioether bonds.[1] |
| Instability of Biotinylated Product: The final labeled product may not be stable under all downstream analysis conditions. | Optimize downstream processing (e.g., electrophoresis, mass spectrometry) to maintain the integrity of the biotinylated protein. |
Issue 4: Challenges in Mass Spectrometry (MS) Analysis of RSNOs
Possible Causes and Solutions:
| Cause | Solution |
| Lability of the S-NO Bond: The S-NO bond is notoriously unstable and can easily cleave during the ionization process (in-source decay), preventing the detection of the intact S-nitrosylated peptide or protein.[8][9] | Use gentle ionization techniques like electrospray ionization (ESI).[8][9] Carefully optimize MS parameters, such as cone voltage and collision energy, to minimize fragmentation.[9] |
| Artifactual RSNO Formation on Column: Acidic mobile phases used in liquid chromatography (LC) can promote the formation of RSNOs from nitrite contamination and free thiols on the analytical column.[1][10] | Run controls by injecting the corresponding reduced thiol and monitoring for any artifactual S-nitrosothiol formation.[10] Spike samples with ¹⁵N-labeled nitrite as a control to trace artifactual formation.[10] |
| Sample Preparation Issues: The S-NO bond is sensitive to metals and pH. | Prepare samples in a buffer at neutral pH containing metal chelators like EDTA and neocuproine to enhance the stability of S-nitrosylated peptides.[8][9] |
| Low Abundance: Endogenous levels of S-nitrosylated proteins are often very low, making direct detection difficult. | Employ enrichment strategies prior to MS analysis. The biotin-switch technique or resin-assisted capture (SNO-RAC) can be used to isolate S-nitrosylated proteins/peptides.[7][11] An organomercury resin-based enrichment method has also been developed for specific capture.[11] |
Frequently Asked Questions (FAQs)
Q1: Why are my measured concentrations of S-nitrosothiols in plasma so variable and different from published values?
A: This is a common and significant issue in the field.[1][5] The reported values for RSNOs in biological fluids span several orders of magnitude, largely due to methodological pitfalls.[7] Key reasons for this variability include:
-
Artifactual Formation: The most critical pitfall is the artificial generation of RSNOs during sample preparation, particularly when acidic conditions are used in the presence of nitrite, a common contaminant in buffers and biological fluids.[1]
-
Sample Handling and Stability: RSNOs are inherently unstable and can be degraded by light, heat, and transition metals.[7] The time between sample collection and analysis, as well as storage conditions (e.g., freeze-thaw cycles), can significantly impact RSNO levels.[12][13] It is recommended to process samples immediately on ice and in the dark.
-
Methodological Differences: Different quantification methods have varying efficiencies, specificities, and sources of interference. As shown in the table below, methods like the Saville-Griess assay are prone to interference from high nitrite backgrounds, while chemiluminescence methods can be affected by heme proteins.[1]
Q2: How can I prevent the artificial formation of S-nitrosothiols during my sample preparation?
A: The primary cause of artificial RSNO formation is the reaction between thiols and nitrous acid under acidic conditions.[1] To prevent this, you must irreversibly block all free thiol groups before any step involving acidification .
-
Use Thiol-Alkylating Agents: Immediately after sample collection, treat your sample with N-ethylmaleimide (NEM) to alkylate free thiols.[1][2][3][4][14][15]
-
Use Metal Chelators: Include a metal chelator like DTPA or EDTA in your collection/lysis buffers to prevent metal-catalyzed decomposition and formation reactions.[1][2][3][4]
-
Control pH: Maintain a neutral pH throughout sample handling and processing whenever possible.[1]
Q3: What are the most important controls to include in my S-nitrosothiol quantification experiments?
A: Robust controls are essential for accurate RSNO measurement.
-
Negative Control (Mercury Treatment): Since no method is perfectly specific for RSNOs, a parallel sample treated with mercuric chloride (HgCl₂) should always be run.[1] The RSNO concentration is calculated from the difference between the untreated and HgCl₂-treated samples.
-
Nitrite and Nitrate Spikes: To check for interference and selectivity (especially in chemiluminescence and Saville-Griess assays), run samples spiked with known concentrations of nitrite and nitrate.[1]
-
Reduced Thiol Control: When using methods involving chromatography, inject the corresponding non-nitrosated thiol (e.g., glutathione for GSNO analysis) to ensure it does not artifactually form an S-nitrosothiol during the analytical process.[10]
-
Internal Standards: For mass spectrometry, the use of stable isotope-labeled internal standards (e.g., ¹⁵N-labeled RSNOs) is critical for accurate quantification.[10]
Q4: My sample contains a lot of hemoglobin. How does this affect my measurement, and what can I do?
A: Hemoglobin presents a major challenge for RSNO quantification, particularly with reductive chemiluminescence methods. The heme iron can bind the NO released from RSNOs, an effect known as "autocapture," which reduces the sensitivity and accuracy of the measurement.[1] To mitigate this:
-
Oxidize the Heme Iron: Pre-treat the sample with potassium ferricyanide. This converts heme from the ferrous (Fe²⁺) state, which binds NO, to the ferric (Fe³⁺) state, which does not.[1]
-
Use Carbon Monoxide (CO): An alternative is to introduce CO into the system, which has a very high affinity for ferrous heme and will block the sites that would otherwise capture NO.[1]
-
Sample Preparation: For some methods, low-molecular-weight RSNOs can be separated from proteins like hemoglobin using size-exclusion chromatography (e.g., Sephadex G-25) before analysis.[1]
Method Comparison and Key Pitfalls
The following table summarizes the principles and common pitfalls of major S-nitrosothiol quantification techniques.
| Method | Principle | Detection Limit | Advantages | Common Pitfalls & Caveats |
| Tri-iodide Chemiluminescence | Reduces RSNOs, nitrite, and other NO-species to NO gas in an acidic tri-iodide solution. NO is detected by its reaction with ozone.[1][2][3][4] | Low pmol / nM[10][16] | High sensitivity; convenient for discriminating species with sequential scavengers.[1] | Not specific for RSNOs (detects nitrite, nitrosamines, iron-nitrosyls); requires HgCl₂ control; acidic conditions can create artifacts; potential for sample foaming.[1] |
| Copper/Cysteine Chemiluminescence | Catalytic decomposition of RSNOs to NO at neutral pH using Cu(I) generated from Cu(II) and cysteine.[1][17] | Low pmol / nM[10] | Specific for RSNOs at neutral pH (insensitive to nitrite).[1][17] | Inefficient for S-nitrosoproteins (~35%) ; sensitive to pH drops; subject to NO autocapture by heme; can cause severe sample foaming.[1] |
| Copper/Ascorbate Chemiluminescence | Reduction of RSNOs to NO at neutral pH by Cu(I) generated from Cu(II) and ascorbate.[1] | Low pmol / nM | Efficient for both low-molecular-weight and protein RSNOs.[1] | Severe foaming with high protein samples; not silent for nitrosamines (requires HgCl₂ control).[1] |
| Saville-Griess Assay | Two-step colorimetric assay. 1) HgCl₂ cleaves the S-NO bond to produce nitrite. 2) Nitrite is detected using the Griess reaction. RSNO is the difference between total and initial nitrite.[1][17] | ~500 nM - 1 µM[10][17] | Simple; does not require specialized equipment.[18] | Low sensitivity (unsuitable for most biological samples); prone to large errors with high background nitrite; acidic conditions can create artifacts.[1][10] |
| Biotin-Switch Technique (BST) | Three-step process: 1) Block free thiols. 2) Selectively reduce S-NO to -SH with ascorbate. 3) Label the newly formed thiol with a biotin tag for detection/purification.[1][7] | Varies with detection method | Allows for identification of specific S-nitrosylated proteins and sites.[7][17] | Prone to false positives from incomplete thiol blocking; ascorbate reduction can be inefficient or non-specific; potential for artifacts from blocking reagents (e.g., MMTS).[1][7] |
| Mass Spectrometry (MS) | Direct detection of the mass shift (+29 Da) caused by S-nitrosylation or analysis of biotin-tagged peptides after BST.[8][10] | amol - fmol[10] | Provides definitive identification of S-nitrosylated proteins and modification sites.[11] | S-NO bond is highly labile during ionization; acidic LC mobile phases can create artifacts; requires enrichment for low-abundance proteins.[1][8][10] |
Experimental Protocols & Visualizations
Protocol 1: General Sample Preparation for Blood Plasma
This protocol is designed to preserve RSNOs and prevent artifactual formation prior to analysis by chemiluminescence.
-
Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and a pre-prepared "stop solution." The final concentration in the blood should be 1-10 mM N-ethylmaleimide (NEM) to block free thiols and 0.1-1 mM DTPA to chelate metals.[1][14][15]
-
Mixing: Gently invert the tube immediately to ensure complete mixing of the stop solution with the blood. Allow to react for 1-2 minutes at room temperature.[14]
-
Centrifugation: Centrifuge the blood immediately (e.g., 2000 x g for 15 minutes at 4°C) to separate plasma.
-
Nitrite Removal: Transfer the plasma to a new tube. To prevent artifacts from acidic assays, add an acidified sulfanilamide solution (e.g., 10% v/v of 100 mM sulfanilamide in 2N HCl) and incubate for 15 minutes.[2][3][4] This step removes nitrite.
-
Storage: Analyze samples immediately or snap-freeze in liquid nitrogen and store at -80°C. Avoid multiple freeze-thaw cycles.[12]
Protocol 2: Biotin-Switch Technique (BST) Workflow
This is a conceptual workflow for identifying S-nitrosylated proteins.
-
Homogenization & Blocking: Lyse cells or tissues in a buffer containing a strong denaturant (e.g., SDS), a metal chelator (EDTA), and a high concentration of a thiol-blocking agent (e.g., 50 mM NEM). This step blocks all free cysteine residues.
-
Removal of Excess Blocking Agent: Remove residual NEM, typically by acetone precipitation of the proteins followed by resuspension.
-
Selective Reduction: Resuspend the protein pellet in a buffer and add sodium ascorbate (e.g., 1-20 mM). This specifically reduces the S-NO bonds, exposing the previously S-nitrosylated cysteine thiols.
-
Biotinylation: Add a thiol-reactive biotinylating agent, such as biotin-HPDP. This agent will covalently label the newly exposed thiol groups.
-
Detection/Purification: The biotin-tagged proteins can now be detected by Western blot using an anti-biotin antibody or purified using streptavidin-agarose beads for subsequent identification by mass spectrometry.
Logical Relationship: Artifact Formation Pathway
This diagram illustrates how acidic conditions can lead to the artificial formation of S-nitrosothiols, a primary pitfall in quantification. Blocking free thiols with an agent like NEM is the critical preventative step.
References
- 1. Detection of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Interference with Saville's method in determination of low-molecular weight S-nitrosothiols by ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical methods to detect S-nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. S-Nitrosothiol measurements in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry-based identification of S-nitrosocysteine in vivo using organic mercury assisted enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of S-nitrosothiols in Biological Fluids by Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of s-nitrosothiols in biological fluids by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methodologies for the characterization, identification and quantification of S-nitrosylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of S-Nitroso-N-acetylcysteine (SNAC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the bioavailability of S-Nitroso-N-acetylcysteine (SNAC).
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vivo evaluation of SNAC delivery systems.
Issue 1: Low Encapsulation Efficiency of SNAC in Nanoparticles/Liposomes
| Potential Cause | Recommended Solution |
| Poor affinity of SNAC for the lipid bilayer or polymer matrix. | - Modify the surface charge of the liposomes or nanoparticles to enhance electrostatic interactions with SNAC. - Incorporate targeting ligands or cholesterol into the lipid bilayer to improve SNAC interaction and retention. |
| Suboptimal formulation parameters. | - Optimize the drug-to-lipid or drug-to-polymer ratio. - Adjust the pH of the hydration buffer to improve the solubility and partitioning of SNAC. - Vary the sonication time and power, or the homogenization pressure and cycles, to achieve smaller, more uniform vesicles with better encapsulation. |
| Leakage of SNAC during formulation or storage. | - Use lipids with a higher phase transition temperature (Tm) to create a more rigid and less leaky bilayer. - Lyophilize the formulation with a suitable cryoprotectant (e.g., trehalose, sucrose) to improve long-term stability and prevent leakage. |
| Inaccurate quantification of encapsulated SNAC. | - Ensure complete separation of free SNAC from the encapsulated form using appropriate techniques like ultracentrifugation or size exclusion chromatography. - Validate the analytical method (e.g., HPLC, UV-Vis spectroscopy) for SNAC quantification in the presence of formulation excipients. |
Issue 2: Nanoparticle Aggregation or Instability
| Potential Cause | Recommended Solution |
| Insufficient surface charge. | - Increase the zeta potential of the nanoparticles by incorporating charged lipids or polymers into the formulation. A zeta potential of ±30 mV is generally considered stable. |
| Inappropriate solvent or pH. | - Ensure the solvent system used for nanoparticle preparation is optimal for the chosen polymer and SNAC. - Maintain the pH of the formulation within a range that ensures both SNAC stability and nanoparticle integrity. |
| High concentration of nanoparticles. | - Prepare formulations at a lower concentration to reduce the likelihood of particle aggregation. The formulation can be concentrated later if necessary, using techniques like ultrafiltration. |
| Improper storage conditions. | - Store nanoparticle suspensions at 4°C to minimize particle movement and aggregation. Avoid freezing unless the formulation has been specifically designed for it with cryoprotectants. |
Issue 3: Inconsistent or Low In Vivo Bioavailability
| Potential Cause | Recommended Solution |
| Rapid degradation of SNAC in the gastrointestinal (GI) tract. | - Utilize enteric-coated nanoparticles or liposomes to protect SNAC from the acidic environment of the stomach. - Co-administer SNAC formulations with permeation enhancers that can also protect against enzymatic degradation.[1] |
| Poor absorption across the intestinal epithelium. | - Incorporate cell-penetrating peptides or other targeting moieties on the surface of the nanoparticles to enhance cellular uptake. - Formulate SNAC as a prodrug, such as this compound ethyl ester (SNACET), to improve its lipophilicity and membrane permeability.[2][3][4] |
| Rapid clearance by the reticuloendothelial system (RES). | - Pegylate the surface of nanoparticles or liposomes to create a hydrophilic shield that reduces opsonization and RES uptake, thereby prolonging circulation time. |
| Variability in animal models. | - Ensure consistent fasting times and administration volumes in preclinical studies. - Use a sufficient number of animals per group to achieve statistical significance and account for inter-individual variability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high oral bioavailability for SNAC?
A1: The main challenges are its instability in the acidic environment of the stomach and its poor permeability across the intestinal mucosa.[1][5] SNAC is susceptible to degradation, and its hydrophilic nature limits its passive diffusion across the lipid-rich cell membranes of the gastrointestinal tract.
Q2: How does forming a prodrug like SNACET improve bioavailability?
A2: Esterification of the carboxylic acid group of SNAC to form SNACET increases its lipophilicity.[2][3][4] This enhanced lipophilicity facilitates better permeation across the intestinal cell membranes. Once absorbed, the ester group is cleaved by endogenous esterases, releasing the active SNAC molecule.
Q3: What are the key parameters to monitor when developing a nanoparticle formulation for SNAC?
A3: Critical parameters include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading. For in vivo performance, the release profile of SNAC from the nanoparticles under physiological conditions is also crucial.[6][7]
Q4: Can I use commercially available N-acetylcysteine (NAC) to synthesize SNAC in the lab?
A4: Yes, SNAC can be synthesized by the S-nitrosation of N-acetylcysteine (NAC) using an acidified sodium nitrite solution.[8] It is crucial to perform this synthesis under controlled temperature and pH conditions to ensure optimal yield and purity.
Q5: What analytical techniques are suitable for quantifying SNAC in biological samples?
A5: High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is a common and reliable method for the quantification of SNAC and its metabolites in biological matrices like plasma and tissue homogenates.[9] Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization.[10]
Quantitative Data on Bioavailability Enhancement Strategies
The following table summarizes pharmacokinetic parameters from various studies to provide a comparative overview of different strategies for enhancing SNAC bioavailability.
| Formulation Strategy | Animal Model | Key Pharmacokinetic Parameters | Reference |
| Oral N-acetylcysteine (NAC) | Human | Oral Bioavailability: ~6-10% | [11] |
| Oral SNAC | Rat | Prevented the onset of non-alcoholic fatty liver disease, indicating successful oral absorption and activity. | [8] |
| SNAC as a permeation enhancer for other drugs (e.g., Semaglutide) | Human | Significantly increases the oral absorption of co-administered peptides. | [1][5] |
| SNAC-loaded Nanoparticles (Intravenous) | Hamster | Sustained decrease in mean arterial pressure, indicating prolonged release and activity. | [12][13] |
| This compound ethyl ester (SNACET) (Oral) | Rabbit | Improved oral bioavailability compared to SNAC. | [4] |
Experimental Protocols
1. Protocol for Liposomal Encapsulation of SNAC (Thin-Film Hydration Method)
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC) or other suitable phospholipids
-
Cholesterol
-
This compound (SNAC)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
Equipment:
-
Rotary evaporator
-
Sonicator (probe or bath)
-
Extruder with polycarbonate membranes (optional)
-
High-speed centrifuge
Procedure:
-
Dissolve the lipids (e.g., DPPC and cholesterol at a desired molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator at a temperature above the lipid's Tm (e.g., 45°C for DPPC).
-
Dry the lipid film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with a solution of SNAC in PBS (pH 7.4) by vortexing or gentle shaking. The temperature should be maintained above the Tm of the lipids.
-
To reduce the size of the multilamellar vesicles, sonicate the liposomal suspension using a probe sonicator (on ice to prevent SNAC degradation) or a bath sonicator.
-
(Optional) For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.
-
Separate the unencapsulated SNAC from the liposomes by high-speed centrifugation (e.g., 24,400 x g for 30 minutes at 4°C).[14] Resuspend the pellet in fresh PBS and repeat the centrifugation step twice.
-
Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency.
2. Protocol for SNAC-Loaded Nanoparticle Formulation (Sol-Gel Method)
Materials:
-
Tetramethyl orthosilicate (TMOS)
-
Hydrochloric acid (HCl), 1 mM
-
Chitosan, 0.5% solution
-
Polyethylene glycol (PEG) 400
-
Phosphate buffer, 50 mM, pH 7.4
-
This compound (SNAC)
Equipment:
-
Sonicator
-
Magnetic stirrer
Procedure:
-
Hydrolyze TMOS by sonicating it with 1 mM HCl on an ice bath.
-
Prepare a buffer mixture containing the 0.5% chitosan solution, PEG 400, and 50 mM phosphate buffer (pH 7.4).
-
Dissolve the desired amount of SNAC into the buffer mixture.
-
Add the hydrolyzed TMOS to the SNAC-containing buffer mixture while stirring.
-
Allow the polymerization to proceed, which will result in the formation of an opaque sol-gel containing the encapsulated SNAC.
-
The resulting nanoparticles can be collected by centrifugation, washed to remove unencapsulated SNAC, and then resuspended for characterization and in vivo studies.[12][15]
Visualizations
Signaling Pathway of SNAC
The primary signaling pathway for SNAC involves the release of nitric oxide (NO), which then activates soluble guanylyl cyclase (sGC).
References
- 1. lgmpharma.com [lgmpharma.com]
- 2. S-Nitroso-N-acetyl-l-cysteine Ethyl Ester (SNACET) Catheter Lock Solution to Reduce Catheter-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-Nitroso- N-acetyl-L-cysteine ethyl ester (SNACET) and N-acetyl-L-cysteine ethyl ester (NACET)-Cysteine-based drug candidates with unique pharmacological profiles for oral use as NO, H2S and GSH suppliers and as antioxidants: Results and overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. scienceopen.com [scienceopen.com]
- 7. Nanodrugs: pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral administration of this compound prevents the onset of non alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effects of Liposomal N-Acetylcysteine against Paraquat-Induced Cytotoxicity and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A nanoparticle delivery vehicle for S-nitroso-N-acetyl cysteine: Sustained vascular response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A nanoparticle delivery vehicle for S-nitroso-N-acetyl cysteine: sustained vascular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
dealing with the light sensitivity of S-Nitroso-N-acetylcysteine.
Welcome to the technical support center for S-Nitroso-N-acetylcysteine (SNAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this light-sensitive nitric oxide donor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SNAC) and why is it light-sensitive?
A1: this compound (SNAC) is a small molecule S-nitrosothiol that serves as a nitric oxide (NO) donor. The S-N bond in SNAC is labile and can undergo homolytic cleavage upon exposure to energy, such as light, leading to the release of nitric oxide and the formation of the N-acetylcysteine thiyl radical. This radical can then dimerize to form N,N'-diacetylcystine. This photosensitivity is an inherent chemical property of the S-nitrosothiol functional group.
Q2: How quickly does SNAC degrade in the presence of light?
A2: Exposure to ambient room light can significantly accelerate the decomposition of SNAC. Studies have shown that the initial rate of decomposition can increase by as much as 5-fold compared to storage in the dark.[1][2][3] The exact rate of degradation depends on the intensity and wavelength of the light source.
Q3: What are the degradation products of SNAC and can they interfere with my experiments?
A3: The primary degradation products of SNAC upon light exposure are nitric oxide (NO) and N,N'-diacetylcystine (the disulfide dimer of N-acetylcysteine). Yes, these byproducts can interfere with experiments. Uncontrolled release of NO can lead to spurious signaling events, while the disulfide product could potentially interact with other thiol-containing molecules in your experimental system, leading to artifacts.
Q4: What is the recommended procedure for storing SNAC?
A4: SNAC should be stored in a cool, dark, and dry place. It is advisable to store solid SNAC in an amber-colored vial, further protected from light by wrapping it in aluminum foil. For solutions, prepare them fresh and use them immediately. If short-term storage of a solution is necessary, it should be kept on ice and protected from all light sources.
Q5: Can I use a standard laboratory bench light when working with SNAC?
A5: It is strongly recommended to avoid direct exposure to standard, bright laboratory bench lights. Whenever possible, perform all manipulations of SNAC, both in solid form and in solution, under subdued lighting conditions. This can be achieved by working in a dimly lit room, using a fume hood with the light turned off, or shielding the work area from direct light. The use of red or amber-colored lighting can be a suitable alternative as these longer wavelengths are less energetic and less likely to cause photodegradation.[4][5]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Inconsistent light exposure during the preparation and handling of SNAC solutions.
-
Troubleshooting Steps:
-
Standardize Lighting Conditions: Ensure that all experiments are conducted under identical and minimal lighting conditions. Document the lighting setup in your experimental protocol.
-
Prepare Fresh Solutions: Always prepare SNAC solutions immediately before use. Do not store solutions, even for short periods, unless absolutely necessary and with complete light protection.
-
Use Light-Blocking Tools: Utilize amber-colored microcentrifuge tubes or wrap tubes and plates in aluminum foil during incubations.
-
Work Efficiently: Minimize the time that SNAC solutions are exposed to any light source.
-
Problem 2: Higher than expected baseline signaling in control groups (without stimulus).
-
Possible Cause: Unintended release of nitric oxide from SNAC due to light exposure during solution preparation or addition to the experimental system.
-
Troubleshooting Steps:
-
"Dark" Control: Prepare a control sample where the SNAC solution is prepared and handled in complete darkness (e.g., in a darkroom) to see if it reduces the baseline signal.
-
Vehicle Control: Ensure your vehicle control (the solvent for SNAC) does not induce any signaling.
-
Spectrophotometric Analysis: You can monitor the integrity of your SNAC solution by measuring its absorbance at its characteristic wavelength (around 340 nm). A decrease in absorbance indicates degradation.
-
Problem 3: Reduced or absent effect of SNAC over time in a multi-well plate experiment.
-
Possible Cause: Gradual degradation of SNAC in the wells of the plate due to exposure to ambient light over the course of the experiment.
-
Troubleshooting Steps:
-
Plate Sealing and Covering: Use opaque plate sealers or cover the plate with aluminum foil immediately after adding the SNAC solution.
-
Staggered Treatment: If the experimental timeline allows, consider adding the SNAC solution to different sets of wells at staggered time points to minimize the duration of light exposure for each well.
-
Kinetic Measurements: When performing kinetic assays, ensure the plate reader is equipped with appropriate filters to minimize light exposure to the samples between readings.
-
Quantitative Data on SNAC Stability
The stability of SNAC is significantly influenced by light, temperature, and pH. The following table summarizes key quantitative data on its stability.
| Condition | Parameter | Value | Reference |
| 1 mM SNAC solution at 25°C in the dark (protected from metal ions) | Half-life | 76 days | [1][2][3] |
| Exposure to room light | Increase in initial decomposition rate | ~5-fold | [1][2][3] |
| Optimal pH range for stability | pH | 5-7 | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound (SNAC)
This protocol describes the preparation of a SNAC stock solution with measures to minimize light-induced degradation.
-
Materials:
-
This compound (solid)
-
Solvent (e.g., ice-cold PBS, pH 7.4)
-
Amber-colored microcentrifuge tubes or tubes wrapped in aluminum foil
-
Calibrated micropipettes with light-blocking tips (if available)
-
-
Procedure:
-
Work in a dimly lit room or a designated "low-light" area. Avoid direct overhead lighting. The use of a red safelight is recommended.
-
Pre-chill the solvent on ice.
-
Weigh the required amount of solid SNAC quickly and transfer it to a pre-chilled, light-protected tube.
-
Immediately add the appropriate volume of ice-cold solvent to the tube.
-
Vortex briefly at a low speed until the SNAC is fully dissolved. Keep the tube on ice during this process.
-
Use the freshly prepared solution immediately. Do not store for later use.
-
Protocol 2: Performing a Cell-Based Assay with SNAC
This protocol provides a general workflow for applying SNAC to cells in a multi-well plate while minimizing light exposure.
-
Materials:
-
Cultured cells in a multi-well plate
-
Freshly prepared SNAC stock solution (from Protocol 1)
-
Cell culture medium
-
Opaque or amber-colored multi-well plates (if available)
-
Aluminum foil or an opaque plate lid
-
-
Procedure:
-
Perform all steps under subdued lighting conditions.
-
Prepare serial dilutions of the SNAC stock solution in pre-chilled cell culture medium in light-protected tubes.
-
Carefully remove the multi-well plate from the incubator.
-
Quickly and carefully add the SNAC dilutions to the appropriate wells.
-
Immediately cover the plate with aluminum foil or an opaque lid.
-
Return the plate to the incubator for the desired incubation time.
-
For endpoint assays, perform the final measurements as quickly as possible, minimizing light exposure during any plate reading steps.
-
Visualizations
Caption: A flowchart illustrating the recommended workflow for preparing and using SNAC solutions to minimize light exposure.
Caption: A diagram showing the intended NO signaling pathway from intact SNAC and the potential for artifacts from light-induced degradation.
References
- 1. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 2. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
Technical Support Center: S-Nitroso-N-acetylcysteine (SNAC) Stability and Metal Ion Contamination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of S-Nitroso-N-acetylcysteine (SNAC) when affected by metal ion contamination.
Frequently Asked Questions (FAQs)
Q1: My SNAC solution is degrading much faster than expected. What could be the cause?
A1: Rapid degradation of SNAC solutions is often attributed to external factors. One of the primary causes is the presence of catalytic metal ions. S-nitrosothiols, including SNAC, are known to be sensitive to trace amounts of transition metal ions such as copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), which can significantly accelerate their decomposition. Other factors to consider are exposure to light, elevated temperatures, and suboptimal pH.
Q2: How do metal ions catalyze the degradation of SNAC?
A2: Metal ions, particularly copper (I) and iron (II), can facilitate the homolytic cleavage of the S-N bond in SNAC. This process generates a nitric oxide radical (•NO) and a thiyl radical (RS•). The thiyl radicals can then undergo further reactions, including dimerization to form N,N'-diacetyl-L-cystine, leading to a loss of the active S-nitroso compound.
Q3: What are the typical signs of SNAC degradation in a solution?
A3: The primary indicator of SNAC degradation is a decrease in its characteristic absorbance in the UV-visible spectrum, typically measured around 330-340 nm[1]. Visually, a freshly prepared SNAC solution may have a faint pink or reddish color, which can fade over time as the S-nitrosothiol decomposes. The formation of precipitates, specifically the disulfide dimer of N-acetylcysteine, can also indicate degradation.
Q4: How can I prevent or minimize metal ion contamination in my experiments?
A4: To minimize metal ion contamination, it is crucial to use high-purity reagents and solvents. All glassware should be thoroughly washed with a metal-chelating agent like ethylenediaminetetraacetic acid (EDTA), followed by rinsing with high-purity deionized water. The use of plasticware, where appropriate, can also reduce the risk of metal leaching. Incorporating a chelating agent, such as EDTA, directly into your buffer solutions can also help to sequester any trace metal ions.
Q5: At what pH is SNAC most stable?
A5: S-nitrosothiols like SNAC generally exhibit greater stability in acidic to neutral pH ranges. Studies on similar S-nitrosothiols have shown increased stability in the pH range of 5-7[2]. At alkaline pH, the decomposition rate can increase.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of SNAC concentration in solution | Metal ion contamination from glassware or reagents. | 1. Wash all glassware with a 1 mM EDTA solution, followed by rinsing with metal-free deionized water.2. Use high-purity, metal-free water and buffer components.3. Prepare a fresh solution and re-assay. |
| Exposure to ambient or UV light. | 1. Prepare and store SNAC solutions in amber vials or wrap containers in aluminum foil.2. Minimize exposure to light during experimental procedures. | |
| Inappropriate storage temperature. | 1. Store stock solutions at low temperatures (e.g., -20°C or -80°C) as recommended.2. For working solutions, maintain on ice and use promptly. | |
| Inconsistent results between experimental repeats | Variable levels of metal ion contamination. | 1. Standardize glassware cleaning procedures with a chelating agent.2. Incorporate a low concentration of a chelating agent (e.g., 100 µM EDTA) into the buffer to normalize for trace metal ions. Note: Test for any direct interaction of the chelator with your experimental system. |
| Precipitate formation in the SNAC solution | Degradation of SNAC to its disulfide dimer (N,N'-diacetyl-L-cystine), which has lower solubility. | 1. Confirm the identity of the precipitate using analytical techniques such as HPLC.2. If confirmed as the dimer, this indicates significant degradation. Address the root cause of instability (e.g., metal ions, light, temperature). |
Quantitative Data Summary
While specific kinetic data for the metal ion-catalyzed degradation of SNAC is not extensively available in the public domain, the following table provides a baseline for the stability of a 1 mM SNAC solution under controlled conditions, protected from light and metal ions. The increased sensitivity of SNAC to metal ions compared to other S-nitrosothiols like S-nitrosoglutathione (GSNO) has been noted[2].
Table 1: Stability of this compound (SNAC) in the Absence of Metal Ion Contamination
| Compound | Concentration | Temperature | Conditions | Half-life (t₁/₂) |
| SNAC | 1 mM | 25°C | Dark, protected from metal ions | 76 days[2] |
| GSNO | 1 mM | 25°C | Dark, protected from metal ions | 49 days[2] |
Note: The data indicates that even without catalytic metals, SNAC has a finite stability in aqueous solution.
Experimental Protocols
Protocol 1: UV-Visible Spectrophotometric Assay for Monitoring SNAC Degradation
This protocol allows for the kinetic analysis of SNAC stability by monitoring the decrease in its characteristic absorbance.
Materials:
-
This compound (SNAC)
-
High-purity, metal-free deionized water
-
Buffer of choice (e.g., phosphate buffer, pH 7.4), prepared with metal-free components
-
Stock solutions of metal ions (e.g., CuSO₄, FeCl₂, FeCl₃) of known concentrations
-
EDTA solution (1 mM) for glassware washing
-
UV-Visible Spectrophotometer
-
Quartz or high-quality plastic cuvettes
Procedure:
-
Glassware Preparation: Thoroughly wash all glassware with a 1 mM EDTA solution and rinse extensively with metal-free deionized water.
-
SNAC Solution Preparation: Prepare a stock solution of SNAC in the desired buffer. The concentration should be such that the initial absorbance at ~334 nm is within the linear range of the spectrophotometer (typically an absorbance of ~1.0). Protect the solution from light.
-
Initiation of Degradation:
-
Transfer a known volume of the SNAC solution to a cuvette.
-
To initiate the degradation, add a small, precise volume of the metal ion stock solution to achieve the desired final metal ion concentration (e.g., 1 µM, 10 µM, 100 µM). Mix gently but thoroughly.
-
For a control, add an equal volume of metal-free buffer to a separate cuvette containing the SNAC solution.
-
-
Data Acquisition:
-
Immediately after the addition of the metal ion, start recording the absorbance at the λmax of SNAC (~334 nm) at regular time intervals (e.g., every 1-5 minutes for rapid degradation, or longer for slower rates).
-
Continue monitoring until a significant decrease in absorbance is observed.
-
-
Data Analysis:
-
Plot the absorbance at ~334 nm as a function of time.
-
The initial rate of degradation can be determined from the initial slope of this curve.
-
The half-life (t₁/₂) of SNAC under these conditions can be calculated from the decay curve.
-
Protocol 2: HPLC Method for Quantification of SNAC and its Degradation Products
This protocol provides a more specific method for quantifying SNAC and its primary degradation product, N,N'-diacetyl-L-cystine.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and water (e.g., 4:96 v/v) with 0.1% Trifluoroacetic Acid (TFA)[3]
-
SNAC and N,N'-diacetyl-L-cystine analytical standards
-
Other reagents as described in Protocol 1.
Procedure:
-
Sample Preparation: Prepare SNAC solutions with and without metal ion contaminants as described in Protocol 1. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Sample Quenching (Optional but Recommended): To stop further degradation before analysis, the reaction can be quenched by adding a strong chelating agent like EDTA to the aliquot.
-
HPLC Analysis:
-
Inject a fixed volume of the sample onto the HPLC system.
-
Elute the compounds isocratically with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Monitor the elution of SNAC and its degradation products using the UV detector at a suitable wavelength (e.g., 212 nm for the acetyl amide bond or ~334 nm for the S-nitroso group).
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of the SNAC and N,N'-diacetyl-L-cystine standards.
-
Determine the concentration of SNAC remaining and the concentration of the dimer formed in your samples by comparing their peak areas to the calibration curves.
-
-
Data Analysis: Plot the concentration of SNAC as a function of time to determine the degradation kinetics.
Visualizations
Caption: Metal-ion catalyzed degradation pathway of SNAC.
References
optimizing storage conditions for S-Nitroso-N-acetylcysteine
Welcome to the technical support center for S-Nitroso-N-acetylcysteine (SNAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and use of SNAC in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research and development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to potential problems you might encounter when working with SNAC.
Q1: My freshly prepared SNAC solution has a characteristic red or pink color. Is this normal?
A1: Yes, this is completely normal. Pure, freshly synthesized S-nitrosothiols like SNAC in solution typically exhibit a characteristic ruby-red or pink color. This color is indicative of the presence of the S-NO bond.
Q2: The color of my SNAC solution has faded to yellow or has become colorless. What does this indicate?
A2: A color change from red/pink to yellow or colorless is a visual indicator of SNAC degradation. This decomposition involves the cleavage of the S-NO bond, leading to the loss of the chromophore responsible for the color and a subsequent loss of nitric oxide (NO) donating activity.
Q3: What are the primary factors that cause SNAC to degrade?
A3: SNAC is a relatively unstable molecule, and its degradation is primarily caused by exposure to:
-
Light: Exposure to light, especially UV light, can accelerate the homolytic cleavage of the S-NO bond.[1][2][3] Room light exposure can increase the initial rate of decomposition by as much as five-fold.[1][2]
-
Heat: Elevated temperatures promote the thermal decomposition of SNAC.[1][2][3]
-
Heavy Metal Ions: Trace amounts of metal ions, particularly copper (Cu²⁺), can catalyze the decomposition of SNAC.[1][2][3]
-
pH: SNAC exhibits maximal stability in a slightly acidic to neutral pH range of 5-7.[1][2] At higher pH values, the rate of decomposition increases.
-
Autocatalysis: The decomposition of SNAC can be autocatalytic, driven by the formation of thiyl radicals.[1][2]
Q4: I am observing batch-to-batch variability in the potency of my synthesized SNAC. What could be the cause?
A4: Batch-to-batch variability in SNAC potency can arise from several factors during synthesis and handling:
-
Incomplete Nitrosation: Ensure that the molar ratio of the nitrosating agent (e.g., sodium nitrite) to N-acetylcysteine (NAC) is appropriate and that the reaction conditions (acidic pH, low temperature) are strictly maintained to drive the reaction to completion.
-
Presence of Contaminants: Trace metal contamination in reagents or glassware can catalyze degradation. It is crucial to use high-purity reagents and metal-free water and to wash glassware thoroughly, potentially with a chelating agent like EDTA.
-
Exposure to Light and Heat: During synthesis and purification, minimize exposure to light by working in a dimly lit area or using amber-colored reaction vessels. Keep the reaction mixture cold using an ice bath.
-
Inconsistent Purification: The purification process must be consistent to remove unreacted starting materials and byproducts effectively.
Q5: My SNAC solution appears cloudy or has formed a precipitate. What should I do?
A5: Cloudiness or precipitation in your SNAC solution could be due to a few reasons:
-
Degradation Products: The disulfide N,N'-diacetyl-L-cystine, a primary degradation product of SNAC, may have lower solubility and precipitate out of solution, especially at high concentrations.
-
Solubility Issues: If you are preparing a highly concentrated solution, you may be exceeding the solubility limit of SNAC in your chosen solvent.
-
Contamination: The presence of contaminants could lead to the formation of insoluble byproducts.
If you observe precipitation, it is recommended to discard the solution as its concentration and purity are compromised. To prevent this, ensure you are working within the solubility limits of SNAC and are following proper storage and handling procedures to minimize degradation.
Optimizing Storage Conditions
Proper storage is critical to maintaining the integrity and activity of SNAC. The following tables summarize the recommended storage conditions for both solid SNAC and SNAC solutions.
Table 1: Storage Conditions for Solid this compound
| Storage Temperature | Expected Stability | Recommendations |
| -80°C | High (long-term) | Recommended for long-term storage. Store in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, moisture, and oxygen. |
| -20°C | Good (intermediate-term) | Suitable for intermediate-term storage. Follow the same recommendations as for -80°C storage. |
| 4°C | Limited (short-term) | Not recommended for long-term storage. Use for short-term storage only. |
| Room Temperature | Poor | Not recommended. Significant degradation will occur. |
Table 2: Stability of Aqueous this compound Solutions (1 mM)
| Storage Condition | Half-life | Recommendations |
| 25°C, in the dark, metal-free | 76 days[1][2] | For working solutions, prepare fresh and use promptly. If short-term storage is necessary, keep the solution protected from light and at a pH between 5 and 7.[1][2] |
| 25°C, exposed to room light | Significantly reduced | Avoid exposure to light. Use amber-colored vials or wrap containers in aluminum foil. |
| 4°C, in the dark, metal-free | Extended | Refrigeration will slow down the degradation process. This is the preferred condition for short-term storage of aqueous solutions. |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis, quantification, and assessment of SNAC.
Protocol 1: Synthesis of this compound (SNAC)
This protocol is adapted from the general method for S-nitrosation of thiols.
Materials:
-
N-acetylcysteine (NAC)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water (metal-free)
-
Ice bath
-
Amber-colored reaction vessel
-
Stir plate and stir bar
Procedure:
-
Dissolve N-acetylcysteine (1 equivalent) in ice-cold deionized water in an amber-colored reaction vessel.
-
Place the reaction vessel on a stir plate in an ice bath and begin stirring.
-
Slowly add 1 M HCl to the NAC solution to acidify it (the final pH should be acidic).
-
In a separate amber-colored tube, dissolve sodium nitrite (1 equivalent) in a minimal amount of ice-cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirring, acidified NAC solution in the ice bath.
-
The solution should turn a characteristic ruby-red color, indicating the formation of SNAC.
-
Continue to stir the reaction on ice for 30-60 minutes, protected from light.
-
The resulting SNAC solution can be used directly for experiments or purified if necessary. For immediate use, it is crucial to determine the concentration accurately (see Protocol 2).
Note: For purification, chromatographic methods can be employed, but care must be taken to perform these steps quickly and at low temperatures to minimize degradation.
Protocol 2: Quantification of SNAC by UV-Visible Spectrophotometry
This is a straightforward method for determining the concentration of SNAC in a freshly prepared solution.
Materials:
-
SNAC solution
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the spectrophotometer to measure absorbance in the UV-Vis range.
-
Blank the instrument using the same solvent used to prepare the SNAC solution.
-
Dilute a small aliquot of the SNAC solution to a concentration that falls within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted SNAC solution at two characteristic wavelengths: ~335 nm (corresponding to the n→π* transition of the S-NO bond) and ~545 nm (a weaker absorption).
-
Calculate the concentration of SNAC using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance
-
ε is the molar extinction coefficient (for SNAC in aqueous solution at ~335 nm, ε is approximately 900 M⁻¹cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of SNAC
-
Note: The molar extinction coefficient can vary slightly depending on the solvent and pH. For precise quantification, it is recommended to determine the extinction coefficient empirically with a purified and well-characterized SNAC standard.
Protocol 3: Assessment of Antifibrotic Activity of SNAC in Hepatic Stellate Cells
This protocol outlines a cell-based assay to evaluate the antifibrotic potential of SNAC.[4]
Materials:
-
Hepatic stellate cell line (e.g., LX-2)
-
Cell culture medium (e.g., DMEM) and supplements
-
SNAC solution
-
TGF-β1 (to induce a fibrotic phenotype)
-
Reagents for Western blotting (antibodies against α-SMA and Collagen I)
-
Reagents for quantitative real-time PCR (primers for profibrotic genes)
-
MTT assay kit for cell viability
Experimental Workflow:
-
Cell Culture: Culture hepatic stellate cells under standard conditions.
-
Induction of Fibrotic Phenotype: Treat the cells with TGF-β1 to induce their activation into a myofibroblast-like, profibrotic phenotype.
-
SNAC Treatment: Treat the activated cells with various concentrations of freshly prepared SNAC for a defined period (e.g., 24-72 hours).[4] Include a vehicle control group.
-
Cell Viability Assessment: Perform an MTT assay to ensure that the observed effects of SNAC are not due to cytotoxicity.
-
Analysis of Fibrotic Markers (Protein Level):
-
Lyse the cells and perform Western blotting to analyze the protein expression of key fibrotic markers, such as alpha-smooth muscle actin (α-SMA) and Collagen Type I. A reduction in these markers indicates an antifibrotic effect.
-
-
Analysis of Fibrotic Markers (Gene Expression Level):
-
Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of profibrotic genes (e.g., ACTA2, COL1A1, TIMP1) and antifibrotic genes (e.g., MMP13).[4]
-
Signaling Pathways and Experimental Workflows
SNAC-Mediated Vasodilation Signaling Pathway
SNAC exerts its vasodilatory effects primarily through the release of nitric oxide (NO), which activates the soluble guanylate cyclase (sGC) pathway in vascular smooth muscle cells.
Caption: SNAC-induced vasodilation pathway.
SNAC's Antifibrotic Effect via TGF-β Signaling Modulation
SNAC can exert antifibrotic effects by interfering with the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrosis. This is primarily mediated by its precursor, N-acetylcysteine (NAC), which has been shown to inhibit Smad phosphorylation.
Caption: SNAC's antifibrotic mechanism via TGF-β.
Experimental Workflow for Assessing SNAC Stability
This diagram outlines a logical workflow for conducting a stability study of a newly synthesized batch of SNAC.
Caption: Workflow for SNAC stability assessment.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Long-term decomposition of aqueous S-nitrosoglutathione and this compound: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces de-differentiation of activated hepatic stellate cells and promotes antifibrotic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with S-Nitroso-N-acetylcysteine solubility in different solvents
Welcome to the technical support center for S-Nitroso-N-acetylcysteine (SNAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with SNAC solubility and stability during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SNAC) and what are its primary applications in research?
This compound (SNAC) is a S-nitrosothiol that serves as a nitric oxide (NO) donor. In research, it is utilized for its ability to release NO, which plays a crucial role in various physiological processes, including vasodilation and cellular signaling. Its potential therapeutic applications are being explored in areas such as liver fibrosis and ischemia-reperfusion injury.[1]
Q2: What are the main challenges when working with SNAC in the laboratory?
The primary challenges with SNAC are its limited stability and potential solubility issues. SNAC is sensitive to heat, light, and the presence of transition metal ions, which can lead to its decomposition and the release of nitric oxide.[2][3][4] This instability can affect the reproducibility of experiments. Ensuring consistent solubility across different solvents and maintaining its integrity in solution are critical for obtaining reliable results.
Q3: How should SNAC be stored to ensure its stability?
To maintain its stability, SNAC should be stored as a solid at -20°C and protected from light.[5] Aqueous solutions of SNAC are not recommended for long-term storage and should be prepared fresh for each experiment.
Troubleshooting Guide
Issue: SNAC Precipitates in Aqueous Buffer
Possible Cause 1: Low Solubility in the Chosen Buffer
While direct quantitative solubility data for SNAC is limited, its precursor, N-acetylcysteine (NAC), is soluble in PBS (pH 7.2) at approximately 30 mg/mL.[5] The solubility of SNAC may be lower.
-
Solution:
-
Try preparing a stock solution in an organic solvent like DMSO or ethanol (NAC is soluble at ~50 mg/mL) and then diluting it into your aqueous buffer.[5]
-
Ensure the final concentration of the organic solvent is minimal to avoid affecting your experimental system.
-
Consider adjusting the pH of the buffer, as SNAC has been shown to have increased stability in the pH range of 5-7.[3][4]
-
Possible Cause 2: Decomposition of SNAC
SNAC is unstable and can decompose, leading to the formation of less soluble byproducts. Decomposition is accelerated by light, heat, and the presence of metal ions.[2][3][4]
-
Solution:
-
Prepare SNAC solutions fresh before each experiment.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
Perform experiments at a controlled, cool temperature if possible.
-
Use buffers and solvents that are free of contaminating metal ions. Consider using chelators like EDTA in your buffer preparations.[2]
-
Issue: Inconsistent Experimental Results with SNAC
Possible Cause 1: Variable SNAC Concentration due to Decomposition
The concentration of active SNAC can decrease over time due to its instability, leading to variability in experimental outcomes.
-
Solution:
-
Always prepare fresh solutions of SNAC immediately before use.
-
Standardize the preparation protocol, including the solvent, temperature, and light exposure, across all experiments.
-
Consider quantifying the SNAC concentration spectrophotometrically before each experiment to ensure consistency.
-
Possible Cause 2: Purity of the SNAC solid
The purity of the SNAC used can impact its stability and activity.
-
Solution:
-
Use high-purity SNAC from a reputable supplier.
-
Refer to the certificate of analysis for the specific batch to check for impurities.
-
Data Presentation
Table 1: Solubility of N-acetylcysteine (NAC), the Precursor to SNAC
| Solvent | Approximate Solubility of NAC |
| Water | 100 mg/mL (with heating)[6] |
| Ethanol | 50 mg/mL[5] |
| DMSO | 50 mg/mL[5] |
| PBS (pH 7.2) | 30 mg/mL[5] |
Experimental Protocols
Protocol for Preparation of a SNAC Stock Solution
This protocol is based on the synthesis of SNAC from its precursor, N-acetylcysteine (NAC).
Materials:
-
N-acetylcysteine (NAC)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Amber microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of NAC in deionized water.
-
Prepare a stock solution of sodium nitrite in deionized water.
-
In an amber microcentrifuge tube, mix equal volumes of the NAC and sodium nitrite stock solutions.
-
Acidify the mixture by adding a small volume of HCl to initiate the S-nitrosation reaction. The solution should turn a characteristic pink/red color, indicating the formation of SNAC.
-
Neutralize the solution by adding a calculated amount of PBS (pH 7.4).
-
Vortex the solution gently to mix.
-
(Optional but recommended) Determine the concentration of the freshly prepared SNAC solution spectrophotometrically by measuring the absorbance at its characteristic wavelength.
-
Use the freshly prepared SNAC solution immediately for your experiments.
Important Considerations:
-
Perform all steps on ice and protected from light to minimize decomposition.
-
The molar ratio of NAC to nitrite can be optimized for your specific needs.
-
Always use high-purity reagents and metal-free water and buffers.
Visualizations
SNAC Experimental Workflow
Caption: A simplified workflow for experiments involving SNAC.
SNAC-Mediated Nitric Oxide Signaling Pathway
Caption: The signaling cascade initiated by NO release from SNAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of nitric oxide release from S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term decomposition of aqueous S-nitrosoglutathione and this compound: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Limitations of S-Nitroso-N-acetylcysteine (SNAC) as a NO Donor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using S-Nitroso-N-acetylcysteine (SNAC) as a nitric oxide (NO) donor.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving SNAC.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable NO-mediated effects. | SNAC degradation: SNAC is unstable and can rapidly decompose, especially when exposed to light, physiological pH, and transition metal ions. | • Prepare SNAC solutions fresh before each experiment. • Protect solutions from light by using amber vials or wrapping containers in aluminum foil. • Work with solutions on ice to minimize thermal decomposition. • Use buffers with a slightly acidic pH (5-7) for storage, as SNAC is more stable in this range.[1][2][3] • Use metal-free buffers and glassware, or add a chelating agent like EDTA to the buffer. |
| Low oral bioavailability: If administering SNAC orally in animal studies, its low bioavailability may lead to insufficient systemic levels. | • Consider alternative administration routes with higher bioavailability, such as intravenous or intraperitoneal injection.[3] • Explore the use of more lipophilic derivatives like S-nitroso-N-acetyl-L-cysteine ethyl ester (SNACET), which has shown improved oral bioavailability.[4][5] | |
| Interaction with media components: Components in cell culture media (e.g., thiols, metal ions) can accelerate SNAC decomposition. | • Test the stability of SNAC in your specific cell culture medium beforehand. • Minimize the time between adding SNAC to the medium and starting the experiment. • Consider using a serum-free medium during the treatment period if compatible with your experimental design. | |
| High background signal or off-target effects. | Decomposition products: The breakdown of SNAC can generate reactive species other than NO, such as thiyl radicals, which may have their own biological effects. | • Use the lowest effective concentration of SNAC to minimize the accumulation of byproducts. • Include appropriate controls, such as the parent thiol N-acetylcysteine (NAC), to distinguish between the effects of NO and other components. • Purify synthesized SNAC to remove any unreacted starting materials or byproducts. |
| S-transnitrosation reactions: SNAC can transfer its nitroso group to other thiols present in the experimental system, leading to the formation of different S-nitrosothiols with potentially different biological activities.[4][6] | • Be aware of the thiol content in your experimental system (e.g., proteins in serum). • Interpret results cautiously, considering that the observed effects might be due to a variety of S-nitrosothiols. | |
| Difficulty in quantifying NO release. | Short half-life of NO: Nitric oxide is a short-lived radical, making its direct measurement challenging. | • Use indirect methods to quantify NO release, such as measuring the accumulation of its stable end-products, nitrite and nitrate, using the Griess assay.[7] • Employ real-time NO detection methods like electrochemical sensors for dynamic measurements.[7][8] • Utilize assays that measure downstream effects of NO, such as cyclic GMP (cGMP) levels.[9] |
| Variability between experimental batches. | Inconsistent SNAC synthesis: The purity and concentration of synthesized SNAC can vary between batches. | • Standardize the synthesis protocol and ensure complete nitrosation. • Characterize each batch of synthesized SNAC for purity and concentration using analytical methods like UV-visible spectrophotometry or HPLC before use. |
Frequently Asked Questions (FAQs)
1. What are the primary limitations of using SNAC as a NO donor?
The main limitations of SNAC are its inherent instability and short half-life. It is susceptible to decomposition by various factors including light, physiological pH (it is more stable at pH 5-7), and the presence of transition metal ions like copper and iron.[1][2][3] This can lead to a rapid and uncontrolled release of NO, making it difficult to maintain a sustained and predictable therapeutic level. Furthermore, its low oral bioavailability limits its application in oral drug delivery.[4]
2. How should I prepare and store SNAC solutions to maximize their stability?
To maximize the stability of SNAC solutions, it is crucial to:
-
Synthesize or dissolve SNAC in an acidic buffer (pH ~2-4) for stock solutions.
-
Store stock solutions in the dark at -80°C for long-term storage. For short-term storage, keep them on ice and protected from light.
-
Prepare fresh working solutions immediately before each experiment.
-
Use de-gassed and metal-free buffers to minimize decomposition. The presence of oxygen and metal ions can catalyze the breakdown of SNAC.[2][10]
3. What are the decomposition products of SNAC and can they interfere with my experiment?
SNAC decomposition can occur through homolytic cleavage of the S-N bond, which releases NO and a thiyl radical (NAC•). These thiyl radicals can then dimerize to form N,N'-diacetylcystine. Another potential decomposition pathway is the transfer of the nitroso group from the sulfur to the nitrogen atom (S- to N-transnitrosation), which can lead to the formation of other reactive species.[6] These decomposition products can have their own biological activities and may contribute to off-target effects, making it essential to use appropriate controls, such as the parent compound N-acetylcysteine (NAC).
4. How can I improve the in vivo efficacy of SNAC?
To improve the in vivo efficacy of SNAC, consider the following strategies:
-
Optimize the route of administration: Intravenous or intraperitoneal injections can bypass the low oral bioavailability.[3]
-
Use a carrier system: Encapsulating SNAC in nanoparticles or other delivery systems can protect it from premature degradation and allow for a more controlled release of NO.
-
Consider more stable derivatives: S-nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) is a more lipophilic derivative of SNAC that has shown enhanced oral bioavailability and may offer a more sustained NO-releasing profile.[4][5]
5. What are the key signaling pathways activated by NO released from SNAC?
The primary signaling pathway activated by NO is the canonical cGMP-dependent pathway. NO activates soluble guanylate cyclase (sGC), which leads to an increase in intracellular cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, leading to physiological responses such as vasodilation. Additionally, NO can directly modify proteins through S-nitrosation of cysteine residues, a post-translational modification that can regulate the function of a wide range of proteins involved in various cellular processes.
Data Presentation
Table 1: Factors Affecting the Stability of this compound (SNAC)
| Factor | Effect on Stability | Quantitative Data (Half-life, t½) | Reference(s) |
| pH | More stable at acidic pH (5-7). Decomposition rate increases at alkaline pH. | At 25°C in the dark and protected from metal ions, 1 mM SNAC solution has a half-life of 76 days. | [1][2][3] |
| Light | Exposure to room light can increase the initial rate of decomposition by up to 5-fold. | - | [1][2] |
| Temperature | Higher temperatures accelerate the rate of decomposition. | Apparent activation energy for thermal decomposition is 90 ± 6 kJ mol⁻¹. | [1][2] |
| Metal Ions (e.g., Cu²⁺) | Catalyze the decomposition of SNAC. | GSNO solutions display lower sensitivity to the catalytic action of metal ions than SNAC. | [1][2] |
| Oxygen | The presence of oxygen can influence the decomposition pathway and the formation of byproducts. | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound (SNAC)
Materials:
-
N-acetylcysteine (NAC)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Deionized water (metal-free)
-
Amber glass vials
-
Ice bath
Procedure:
-
Prepare a solution of N-acetylcysteine (e.g., 1 M) in deionized water.
-
Prepare an equimolar solution of sodium nitrite (e.g., 1 M) in deionized water.
-
Cool both solutions in an ice bath for at least 15 minutes.
-
Slowly add the sodium nitrite solution to the N-acetylcysteine solution while stirring continuously on ice.
-
Acidify the mixture by adding an equimolar amount of hydrochloric acid (e.g., 1 M HCl) dropwise. The solution should turn a characteristic ruby-red color, indicating the formation of SNAC.
-
The reaction is typically rapid and should be complete within a few minutes.
-
Confirm the formation and determine the concentration of SNAC spectrophotometrically by measuring the absorbance at 335 nm (ε ≈ 900 M⁻¹cm⁻¹).
-
Store the freshly synthesized SNAC solution on ice and protected from light. For longer-term storage, aliquot and freeze at -80°C.
Protocol 2: In Vitro Experiment Using SNAC as a NO Donor
Materials:
-
Cultured cells
-
Cell culture medium (consider serum-free for treatment)
-
Freshly prepared SNAC solution
-
Control solutions (vehicle, NAC)
-
Assay reagents to measure the desired biological endpoint (e.g., Griess reagent for nitrite, cGMP assay kit)
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Prior to treatment, replace the culture medium with fresh medium (with or without serum, as determined by your experimental needs).
-
Prepare a working solution of SNAC in the cell culture medium immediately before use. Protect the solution from light.
-
Add the SNAC solution to the cells at the desired final concentration.
-
Include control groups:
-
Vehicle control (medium only)
-
N-acetylcysteine (NAC) control (at the same concentration as SNAC) to control for effects of the thiol backbone.
-
-
Incubate the cells for the desired period.
-
At the end of the incubation, collect the cell supernatant to measure nitrite/nitrate levels using the Griess assay, or lyse the cells to measure intracellular endpoints like cGMP levels or protein S-nitrosation.
-
Perform the appropriate assays according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound (SNAC).
Caption: A typical experimental workflow for in vitro studies using SNAC.
Caption: Key signaling pathways of nitric oxide (NO) released from SNAC.
References
- 1. S-Nitrosothiols signal hypoxia-mimetic vascular pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Nitroso-N-acetyl-l-cysteine Ethyl Ester (SNACET) Catheter Lock Solution to Reduce Catheter-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral administration of this compound prevents the onset of non alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) and N-acetyl-L-cysteine ethyl ester (NACET)–Cysteine-based drug candidates with unique pharmacological profiles for oral use as NO, H2S and GSH suppliers and as antioxidants: Results and overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential problems and pitfalls with the use of S-nitrosoglutathione and other S-nitrosothiols in physiology-oriented basic science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media [mdpi.com]
- 8. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Generates Less Carcinogenic N-Nitrosamines in Meat Products than Nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in S-Nitrosothiol Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving S-nitrosothiols (RSNOs).
Troubleshooting Guides & FAQs
This section addresses specific issues that can arise during the synthesis, storage, handling, and analysis of RSNOs, providing actionable solutions to enhance experimental reproducibility.
I. RSNO Synthesis and Purity
Question: My synthesized S-nitrosothiol (e.g., GSNO, SNAP) shows low purity or rapid degradation after synthesis. What could be the cause?
Answer: Several factors can affect the purity and stability of newly synthesized RSNOs. Key areas to troubleshoot include:
-
Acidic Conditions: The synthesis of RSNOs from a thiol and a nitrosating agent like acidified nitrite is a common method.[1] However, the reaction is pH-sensitive. Ensure the pH is sufficiently acidic to generate nitrous acid, but be aware that highly acidic conditions can also accelerate decomposition for some RSNOs.[2][3]
-
Stoichiometry: The reaction between the thiol and nitrous acid is typically 1:1.[2] Using a significant excess of either reactant can lead to unwanted side reactions and purification challenges.
-
Metal Contamination: Trace metal ions, particularly copper (Cu⁺/Cu²⁺), are potent catalysts for RSNO decomposition.[4][5][6] Use metal-free glassware and high-purity, metal-free reagents and solvents. Consider pre-treating buffers with a metal chelator like DTPA or Chelex resin.
-
Light Exposure: RSNOs are photosensitive and can undergo homolytic cleavage of the S-NO bond upon exposure to light, particularly UV and even ambient laboratory light.[7][8][9] Perform synthesis and handling in the dark or under red light conditions.
-
Temperature: Synthesis should be performed at low temperatures (e.g., on ice) to minimize thermal decomposition.[3][8]
II. RSNO Storage and Stability
Question: My RSNO solutions lose potency over a short period, leading to inconsistent results. How can I improve their stability?
Answer: The inherent instability of the S-NO bond requires strict storage conditions to maintain the integrity of your RSNO stocks.[10][11]
-
Temperature: Store solid RSNOs and stock solutions at low temperatures, typically -20°C or -80°C, to significantly slow down decomposition.[3]
-
Light Protection: Always store RSNOs in amber vials or wrap containers with aluminum foil to protect them from light.[3][8]
-
pH of Solution: The stability of RSNOs is highly dependent on pH. While some studies suggest enhanced stability at acidic pH, others report maximal stability at near-neutral or slightly basic pH depending on the specific RSNO and buffer conditions.[3][4][12] It is crucial to determine the optimal pH for your specific RSNO and experimental buffer system.
-
Buffer Concentration and Composition: Buffer components can interact with and destabilize RSNOs. The optimal buffer concentration often depends on the RSNO concentration itself.[4] For instance, high concentrations of phosphate or Tris can accelerate decomposition.[4]
-
Chelation of Metal Ions: As with synthesis, contaminating metal ions in buffer solutions are a major cause of RSNO degradation.[4][13] Always include a metal chelator like EDTA or DTPA (typically 0.1-1 mM) in your buffers.
Quantitative Data on RSNO Stability
The stability of RSNOs is influenced by multiple factors. The following tables summarize the effects of temperature and pH on the stability of two commonly used RSNOs, S-nitrosoglutathione (GSNO) and S-nitroso-N-acetylpenicillamine (SNAP).
Table 1: Effect of Temperature on RSNO Stability in Solution
| RSNO | Temperature (°C) | Observation | Reference |
|---|---|---|---|
| GSNO & SNAP | 4 | Refrigeration considerably extends shelf life compared to room temperature. | [3] |
| GSNO | 25 (Room Temp) | Decomposes at a rate of ~5% per hour in water. | |
Table 2: Effect of pH on RSNO Stability
| RSNO | pH Condition | Observation | Reference |
|---|---|---|---|
| GSNO & SNAP | pH 5.0 vs 7.4 | Both RSNOs are more stable at pH 5.0. | [3] |
| GSNO & SNAP | pH 3.0 vs 5.0 | Stability decreases at pH 3.0; SNAP is more stable than GSNO at this pH. | [3] |
| GSNO | Near-neutral | Highest stability reported in some studies. | [4] |
| GSNO | pH 8.6 | Reported to be optimal for stabilizing high concentrations of GSNO at 4°C. |[12] |
III. Experimental Handling and Artifacts
Question: I suspect artifactual formation or decomposition of RSNOs is occurring during my experiment. How can I prevent this?
Answer: Artifactual S-nitrosation is a significant source of variability, particularly in biological samples where free thiols and nitrite are abundant.[7][13]
-
Preventing Artificial S-Nitrosation:
-
Thiol Blocking: In biological samples, immediately block free thiols to prevent their reaction with nitrite, especially if acidification is required for any downstream steps.[7] N-ethylmaleimide (NEM) is a common alkylating agent for this purpose.[14]
-
Control Nitrite Contamination: Use high-purity buffers and reagents to minimize nitrite contamination, which can be a source of nitrosating species.[7]
-
-
Minimizing Decomposition During Experiments:
-
Maintain Low Temperatures: Keep samples on ice as much as possible.
-
Avoid Light Exposure: Use opaque tubes and dim lighting.
-
Use Chelators: Ensure all buffers contain metal chelators.[13]
-
-
Transnitrosation: Be aware of the potential for transnitrosation, the transfer of the NO group from one thiol to another.[1][15] This can be minimized by working quickly and keeping samples cold. In some assays, blocking free thiols can prevent this.[14]
IV. Quantification and Detection Issues
Question: I am getting inconsistent or unreliable readings with the Saville-Griess assay for RSNO quantification. What are the common pitfalls?
Answer: The Saville-Griess assay is a widely used colorimetric method, but it is prone to several sources of error.[7]
-
High Nitrite Background: The assay measures the difference in nitrite concentration before and after the addition of mercuric chloride (HgCl₂), which cleaves the S-NO bond.[7] In biological samples, the endogenous nitrite concentration is often much higher than the RSNO concentration, making accurate subtraction difficult and prone to large errors.[7][14] This method is generally not suitable for detecting low levels of biological RSNOs.[7]
-
Interference from Other Molecules: Other mercury-labile species, such as dinitrosyl iron complexes (DNICs), can also release NO and interfere with the assay.[7]
-
Incomplete Decomposition: Ensure that the HgCl₂ concentration is sufficient and the incubation time is adequate for complete cleavage of the S-NO bond.
-
Ultrafiltration Artifacts: When using ultrafiltration to separate low-molecular-weight RSNOs, some filter units can introduce interfering substances that produce a false-positive signal.[16] It is crucial to pre-wash filter units and perform appropriate controls.[16]
Question: What are the key considerations when using the biotin-switch assay?
Answer: The biotin-switch technique is a powerful method for identifying S-nitrosated proteins, but its multi-step nature introduces potential variability.
-
Incomplete Thiol Blocking: The first and most critical step is the complete and irreversible blocking of all free thiols.[7][17] Incomplete blocking will lead to the labeling of non-nitrosated cysteines, resulting in false positives.[7][17]
-
Specificity of Reduction: The assay assumes that ascorbate specifically reduces S-nitrosothiols. However, there is evidence that ascorbate may also reduce other modifications like sulfenic acids.[1]
-
Disulfide Exchange: After the reduction step, there is a possibility of disulfide exchange, which can lead to the misidentification of the modified cysteine residue.[17]
-
Appropriate Controls: It is essential to include negative controls, such as samples pre-treated with a reducing agent like DTT or exposed to UV light to decompose RSNOs, to ensure the specificity of the signal.[17]
Experimental Protocols
Protocol 1: Saville-Griess Assay for Total S-Nitrosothiol Quantification
This protocol describes a colorimetric method for quantifying total RSNOs. Note its limitations, especially for samples with high background nitrite.[7][14]
-
Reagent Preparation:
-
Sulfanilamide Solution: 1% (w/v) sulfanilamide in 1 M HCl.
-
NED Solution: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water. Store in the dark.
-
Mercuric Chloride Solution: 50 mM HgCl₂ in deionized water.
-
-
Sample Preparation:
-
Prepare samples in a 96-well plate or microcentrifuge tubes.
-
For each sample, prepare two aliquots: one for total nitrite (background) and one for total nitrite plus RSNO-derived nitrite.
-
-
Assay Procedure:
-
To the "Total Nitrite + RSNO" aliquot, add HgCl₂ solution to a final concentration of 5 mM. Incubate for 10 minutes at room temperature in the dark to cleave the S-NO bond.
-
To both aliquots ("Total Nitrite" and "Total Nitrite + RSNO"), add an equal volume of the Sulfanilamide Solution. Incubate for 10 minutes at room temperature in the dark.
-
Add an equal volume of the NED Solution to all wells. Incubate for 10 minutes at room temperature in the dark. A magenta color will develop.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in both aliquots using the standard curve.
-
The RSNO concentration is the difference between the nitrite concentration in the HgCl₂-treated sample and the untreated sample.
-
Visualizations
Diagram 1: Factors Leading to RSNO Variability
This diagram illustrates the key factors that contribute to the decomposition and artifactual formation of S-nitrosothiols, leading to experimental variability.
Caption: Key factors causing S-nitrosothiol decomposition and artifactual formation.
Diagram 2: Experimental Workflow to Minimize Variability
This workflow outlines the critical steps and considerations for handling S-nitrosothiols to ensure reproducible experimental outcomes.
Caption: A workflow highlighting critical steps to minimize variability in RSNO experiments.
Diagram 3: Biotin-Switch Assay Logic and Pitfalls
This diagram illustrates the logical steps of the biotin-switch assay and highlights the critical points where variability can be introduced.
Caption: Logical flow of the biotin-switch assay and its common sources of error.
References
- 1. Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 3. S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Metal ion catalysis of s-nitrosothiol decompositions - Durham e-Theses [etheses.dur.ac.uk]
- 6. Metal ion catalysis in nitrosothiol (RSNO) decomposition - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Detection of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemistry of nitric oxide and S-nitrosothiols in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of S-nitrosothiols and S-nitrosylated proteins: A struggle for cellular existence! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S-Nitrosothiol - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The determination of S-nitrosothiols in biological samples--procedures, problems and precautions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. S-Nitrosothiol measurements in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Chemical Biology of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interference with Saville's method in determination of low-molecular weight S-nitrosothiols by ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strategies and Tools to Explore Protein S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Half-Life of S-Nitroso-N-acetylcysteine (SNAC) In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-Nitroso-N-acetylcysteine (SNAC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments aimed at increasing the in vivo half-life of SNAC.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo application of SNAC delivery systems.
Issue 1: Low Encapsulation Efficiency of SNAC in Nanoparticles
Question: We are experiencing low encapsulation efficiency when formulating SNAC into PLGA nanoparticles using the nanoprecipitation method. How can we improve this?
Answer: Low encapsulation efficiency of hydrophilic molecules like SNAC in hydrophobic polymers such as PLGA is a common challenge. Here are several strategies to address this issue:
-
Optimize the Solvent/Nonsolvent System: The choice of solvent and nonsolvent is critical. Using a solvent in which SNAC has higher solubility and a nonsolvent in which it is poorly soluble can improve entrapment. For instance, using dimethyl sulfoxide (DMSO) as the solvent instead of acetone can increase the amount of NAC (the precursor to SNAC) available for encapsulation.[1]
-
Increase Nonsolvent Viscosity: Increasing the viscosity of the nonsolvent can slow down the diffusion of SNAC into the external aqueous phase during nanoparticle formation, thereby increasing encapsulation. This can be achieved by adding agents like propylene glycol to the aqueous phase.[1]
-
Adjust the pH of the Aqueous Phase: The charge of SNAC can influence its partitioning between the organic and aqueous phases. Adjusting the pH of the aqueous phase to a value where SNAC is in its least soluble form can enhance its entrapment within the polymer matrix.
-
Modify the Formulation Technique: Consider using a double emulsion (w/o/w) solvent evaporation method. This technique is generally more suitable for encapsulating hydrophilic drugs into hydrophobic polymers.
-
Precursor Encapsulation and Post-Loading Nitrosation: An alternative strategy is to encapsulate the precursor, N-acetylcysteine (NAC), which is also hydrophilic, and then perform the S-nitrosation reaction after the nanoparticles have been formed.[2] However, controlling the reaction yield and preventing leakage of the precursor can be challenging.[2]
Issue 2: Premature Release of SNAC from Liposomes
Question: Our liposomal formulation of SNAC shows a burst release profile in vitro, and we suspect a short half-life in vivo. What can we do to achieve a more sustained release?
Answer: A burst release of SNAC from liposomes can be attributed to its high water solubility and the fluidity of the lipid bilayer. To achieve a more sustained release profile, consider the following modifications to your liposomal formulation:
-
Lipid Composition: The choice of phospholipids is crucial. Using lipids with a higher phase transition temperature (Tm), such as dipalmitoylphosphatidylcholine (DPPC), will create a more rigid and less permeable membrane at physiological temperatures, thus reducing leakage of the encapsulated SNAC. Incorporating cholesterol into the lipid bilayer can also decrease membrane fluidity and improve stability.
-
Surface Modification: Coating the liposomes with polymers like polyethylene glycol (PEG), a process known as PEGylation, can create a hydrophilic barrier on the surface. This "stealth" coating not only reduces clearance by the reticuloendothelial system, thereby prolonging circulation time, but can also help to prevent premature drug release.
-
Preparation Method: The method used for liposome preparation can influence encapsulation efficiency and stability. Methods like thin-film hydration followed by extrusion through polycarbonate membranes of defined pore size can produce unilamellar vesicles with a narrow size distribution and better drug retention. The dehydration-rehydration method is another option that can be explored.[3]
Issue 3: Inconsistent In Vivo Efficacy of SNAC Formulations
Question: We are observing high variability in the in vivo therapeutic outcomes of our SNAC nanoparticle formulation. What could be the contributing factors and how can we improve consistency?
Answer: Inconsistent in vivo efficacy can stem from several factors related to the formulation, its administration, and its interaction with the biological environment. Here are some key areas to investigate:
-
Batch-to-Batch Variability: Ensure that your nanoparticle synthesis process is highly controlled and reproducible. Minor variations in parameters such as stirring speed, temperature, and the rate of addition of reagents can lead to significant differences in particle size, drug loading, and release kinetics between batches. Thorough characterization of each batch for these parameters is essential.
-
Stability on Storage: SNAC is sensitive to light, temperature, and metal ions.[4] Ensure that your formulation is stored under appropriate conditions (e.g., protected from light, at a controlled temperature) to prevent degradation of the encapsulated SNAC before administration. The stability of the nanoparticles themselves in the storage buffer should also be confirmed to prevent aggregation or premature drug release.
-
Route of Administration and Biological Barriers: The route of administration will significantly impact the biodistribution and efficacy of your formulation. For example, intravenously administered nanoparticles will have a different fate than orally administered ones. Understand the specific biological barriers your formulation needs to overcome to reach the target site and consider if modifications, such as surface functionalization with targeting ligands, are necessary.
-
Interaction with Biological Components: Upon administration, nanoparticles can interact with plasma proteins, forming a "protein corona" that can alter their physicochemical properties, circulation time, and cellular uptake. The composition of this corona can vary between individuals, potentially contributing to variable outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategies to prolong the in vivo half-life of SNAC.
Formulation Strategies
Q1: What are the main strategies to increase the in vivo half-life of SNAC?
A1: The primary strategies focus on protecting SNAC from rapid degradation and clearance in the body. These include:
-
Encapsulation in Nanocarriers: This is a widely explored approach and includes nanoparticles (e.g., hydrogel-based, PLGA), liposomes, and solid lipid nanoparticles.[5][6] These carriers shield SNAC from enzymatic and non-enzymatic degradation in the bloodstream and can provide sustained release.
-
Chemical Modification: Esterification of the carboxylic acid group of N-acetylcysteine to form S-nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) has been shown to improve lipophilicity and potentially oral bioavailability.[7]
-
Use of Permeation Enhancers for Oral Delivery: While not directly increasing the systemic half-life, compounds like salcaprozate sodium (SNAC, a different molecule) can enhance the oral absorption of peptides and potentially other molecules by protecting them from the harsh gastric environment and increasing their permeation across the gastric mucosa.[8]
Q2: How does encapsulation in hydrogel-based nanoparticles extend the in vivo effects of SNAC?
A2: Encapsulating SNAC in hydrogel-based nanoparticles provides several advantages. The hydrogel matrix protects the S-nitroso bond from premature cleavage by enzymes and other molecules in the circulation. This encapsulation allows for a sustained release of SNAC over time, leading to prolonged vasodilatory effects compared to the administration of free SNAC.[5] In one study, intravenous infusion of SNAC-encapsulated nanoparticles (NAC-SNO-np) resulted in a more sustained decrease in mean arterial pressure compared to nitric oxide-releasing nanoparticles.[5]
Experimental Protocols and Data
Q3: Where can I find a detailed protocol for synthesizing SNAC-encapsulated nanoparticles?
A3: A detailed protocol for the synthesis of hydrogel-based nanoparticles containing SNAC (NAC-SNO-np) has been described. The method involves the hydrolysis of tetramethyl orthosilicate (TMOS) in the presence of chitosan and polyethylene glycol (PEG). N-acetyl-L-cysteine and a nitrite source are included in the reaction mixture to form SNAC in situ, which then gets encapsulated within the forming hydrogel matrix. For a step-by-step procedure, please refer to the experimental section of the publication by Nacharaju et al. (2012).
Q4: Is there a table summarizing the in vivo half-life of SNAC with different delivery systems?
A4: Compiling a comprehensive table with direct comparative data on the in vivo half-life of SNAC in different delivery systems is challenging due to the limited number of studies that report these specific pharmacokinetic parameters. The half-life of the parent compound, N-acetylcysteine (NAC), has been reported to be around 5.6 to 6.25 hours after intravenous or oral administration in humans.[9][10] However, the S-nitroso moiety makes SNAC much more labile in vivo. The focus of many studies on SNAC delivery systems has been on the duration of its pharmacodynamic effects, such as vasodilation, rather than its pharmacokinetic half-life.
| Formulation | Animal Model | Key Finding | Reference |
| Free SNAC | Human | The half-life of total NAC (a proxy) is approximately 1.3 hours after oral administration. | [11] |
| SNAC-encapsulated hydrogel nanoparticles (NAC-SNO-np) | Hamster | Induced longer vasodilatory effects compared to nitric oxide-releasing nanoparticles. | [5] |
| S-nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) | Rabbit | Orally administered S15NACET showed dose-dependent pharmacokinetics, with metabolites detectable in plasma. | [7] |
Degradation and Signaling Pathways
Q5: What are the main degradation pathways for SNAC in vivo?
A5: SNAC is susceptible to both enzymatic and non-enzymatic degradation in vivo:
-
Enzymatic Degradation: The S-nitroso bond can be cleaved by enzymes such as S-nitrosoglutathione reductase (GSNOR), which indirectly regulates the levels of S-nitrosated proteins by metabolizing S-nitrosoglutathione (GSNO), a molecule in equilibrium with other S-nitrosothiols.[12] Acylase I can catalyze the deacetylation of NAC, the precursor and a degradation product of SNAC.[13]
-
Non-Enzymatic Degradation: The S-NO bond is labile and can undergo homolytic or heterolytic cleavage. This process is accelerated by heat, light, and the presence of transition metal ions like copper (II).[4] In the physiological environment, SNAC can also be degraded through reaction with thiols and other reducing agents.
Q6: What is the primary signaling pathway through which SNAC exerts its effects?
A6: SNAC primarily functions as a nitric oxide (NO) donor and a transnitrosylating agent. The released NO can activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. Additionally, SNAC can directly transfer its nitroso group to cysteine residues on other proteins, a process called S-nitrosylation.[14][15] This post-translational modification can alter the function, stability, and localization of a wide range of proteins involved in various signaling pathways, including those related to apoptosis and inflammation.[16][17]
Visualizations
Signaling Pathway of SNAC
Caption: Signaling pathways of this compound (SNAC).
Experimental Workflow for SNAC Nanoparticle Formulation and Evaluation
Caption: Experimental workflow for SNAC nanoparticle formulation and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Mini Review of S-Nitrosoglutathione Loaded Nano/Micro-Formulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of N-acetyl-cysteine in association with liposomes of lung surfactant's lipids for the treatment of pulmonary fibrosis and asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-Nitroso- N-acetylcysteine (NAC-SNO) as an Antioxidant in Cured Meat and Stomach Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A nanoparticle delivery vehicle for S-nitroso-N-acetyl cysteine: sustained vascular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. S-Nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) and N-acetyl-L-cysteine ethyl ester (NACET)–Cysteine-based drug candidates with unique pharmacological profiles for oral use as NO, H2S and GSH suppliers and as antioxidants: Results and overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of High-Dose Intravenous N-acetylcysteine on the Concentration of Plasma Sulfur-Containing Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 11. Effect of N-acetylcysteine on plasma cysteine and glutathione following paracetamol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein S-nitrosylation in health and disease: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein S-Nitrosylation: Determinants of Specificity and Enzymatic Regulation of S-Nitrosothiol-Based Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S-Nitrosylation signaling regulates cellular protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Protein Function and Signaling by Reversible Cysteine S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inflammatory stimuli induce inhibitory S-nitrosylation of the deacetylase SIRT1 to increase acetylation and activation of p53 and p65 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-Nitroso-N-acetylcysteine (SNAC) in Autoinflammation Research
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing S-Nitroso-N-acetylcysteine (SNAC) to address autoinflammation.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the experimental use of SNAC.
| Question | Answer |
| My SNAC solution appears unstable or changes color. What should I do? | SNAC is sensitive to light, heat, and certain metal ions, which can lead to its decomposition and the release of nitric oxide (NO).[1] Prepare fresh solutions for each experiment and protect them from light by using amber tubes or wrapping containers in foil. Avoid using buffers containing heavy metal contaminants. The appearance of a yellow tint may indicate degradation. |
| I'm observing low or inconsistent effects of SNAC on my cells. What are the possible reasons? | Several factors could contribute to this. 1. Cell Permeability: The uptake of SNAC by cells can be variable.[2] Ensure your cell type is permeable to SNAC or consider using a more lipophilic derivative if available. 2. Dose and Timing: The effects of SNAC can be dose- and time-dependent.[3] It's crucial to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell type and experimental conditions. 3. SNAC Stability: As mentioned, SNAC is unstable. Ensure that the SNAC is not degrading in your cell culture medium over the course of the experiment. You can test the stability of SNAC in your specific medium using the Griess assay to measure nitrite/nitrate levels over time. |
| I'm seeing unexpected cell death after treating with SNAC. How can I address this? | High concentrations of SNAC or its degradation products can be toxic to cells.[4] Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of SNAC for your cell line. Start with lower, non-toxic concentrations and titrate up. Also, consider the possibility of off-target effects.[5] |
| How can I confirm that SNAC is delivering nitric oxide (NO) to my cells? | You can measure the production of nitrite and nitrate, stable end-products of NO metabolism, in your cell culture supernatant using the Griess assay.[6][7] Additionally, you can use fluorescent probes specific for NO to visualize its production within the cells. |
| Are there any known off-target effects of SNAC I should be aware of? | SNAC is a thiol-containing molecule and can potentially interact with other molecules in the cell culture medium or on the cell surface.[8] It is important to include appropriate controls in your experiments, such as N-acetylcysteine (NAC) alone, to distinguish the effects of S-nitrosylation from the effects of the cysteine moiety. |
Data Presentation
The following tables summarize quantitative data on the effects of NAC and SNAC on markers of inflammation. Note that data for SNAC is more limited in the literature compared to NAC.
Table 1: Effect of N-acetylcysteine (NAC) on Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Microglial Cells [4]
| NAC Concentration | TNF-α Inhibition (%) | IL-1β Inhibition (%) |
| 5 mM | Significant Inhibition | Significant Inhibition |
| 10 mM | Significant Inhibition | Significant Inhibition |
| 20 mM | >80% Inhibition | Significant Inhibition |
| 30 mM | Significant Reduction | Significant Inhibition |
| 60 mM | Significant Reduction | Significant Inhibition |
Table 2: Effect of N-acetylcysteine (NAC) on Nitric Oxide (NOx) Synthesis in LPS-Stimulated Microglial Cells [4]
| NAC Concentration | Inhibition of LPS-induced NOx Synthesis |
| 5 mM | Significant |
| 10 mM | Significant |
| 20 mM | Significant |
| 30 mM | Significant |
| 60 mM | Significant |
Experimental Protocols
Protocol 1: In Vitro Treatment of Macrophages with SNAC to Assess NLRP3 Inflammasome Activation
This protocol describes the treatment of THP-1 human monocytic cells, differentiated into macrophages, with SNAC to evaluate its effect on NLRP3 inflammasome activation.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (SNAC)
-
N-acetylcysteine (NAC) as a control
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for human IL-1β
-
Caspase-1 activity assay kit
Procedure:
-
THP-1 Cell Differentiation:
-
SNAC Preparation:
-
Prepare a stock solution of SNAC in a suitable solvent (e.g., DMSO or cooled PBS) immediately before use. Protect the solution from light.
-
-
Cell Treatment:
-
Seed the differentiated THP-1 macrophages in a 24-well plate.
-
Priming (Signal 1): Prime the cells with 1 µg/mL LPS for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[1]
-
SNAC Treatment: Pre-incubate the primed cells with various concentrations of SNAC (e.g., 10, 50, 100, 200 µM) for 1 hour. Include a vehicle control and a NAC control.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding 10 µM Nigericin or 5 mM ATP for 1 hour.[1]
-
-
Sample Collection:
-
Collect the cell culture supernatants for IL-1β ELISA and LDH assay (for cytotoxicity).
-
Lyse the cells to prepare lysates for caspase-1 activity assay and Western blotting.
-
-
Downstream Analysis:
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.[14]
-
Caspase-1 Activity: Measure caspase-1 activity in the cell lysates using a fluorometric or colorimetric assay kit.[6][15][16][17][18][19][20]
-
Western Blotting: Analyze cell lysates for the cleavage of caspase-1 (p20 subunit) and Gasdermin D.
-
Protocol 2: Griess Assay for Nitrite/Nitrate Measurement
This protocol is for measuring nitric oxide production by assessing the levels of its stable metabolites, nitrite and nitrate, in cell culture supernatants.
Materials:
-
Cell culture supernatant
-
Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)
-
Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Plate reader capable of measuring absorbance at 540 nm
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same cell culture medium used for your experiment.
-
-
Sample Preparation:
-
Collect 50 µL of cell culture supernatant from each experimental condition.
-
-
Griess Reaction:
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the nitrite concentration in your samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Signaling Pathway Diagrams
Caption: NLRP3 inflammasome activation pathway and points of inhibition by SNAC.
Caption: NF-κB signaling pathway and points of inhibition by SNAC.
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced ROS-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N‐acetylcysteine attenuates oxidative stress‐mediated cell viability loss induced by dimethyl sulfoxide in cryopreservation of human nucleus pulposus cells: A potential solution for mass production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of macrophage activation by S-Nitrosothiols following ozone-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. google.com [google.com]
- 12. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A small molecule inhibitor of caspase-1 inhibits NLRP3 inflammasome activation and pyroptosis to alleviate gouty inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound induces de-differentiation of activated hepatic stellate cells and promotes antifibrotic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantifying Caspase-1 Activity in Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
S-Nitroso-N-acetylcysteine (SNAC) vs. S-nitrosoglutathione (GSNO): A Comparative Guide for Researchers
In the landscape of nitric oxide (NO) donor research, S-Nitroso-N-acetylcysteine (SNAC) and S-nitrosoglutathione (GSNO) stand out as two of the most extensively studied S-nitrosothiols (RSNOs). Both molecules serve as crucial tools for investigating the physiological and pathophysiological roles of NO, with potential therapeutic applications. This guide provides a comprehensive and objective comparison of SNAC and GSNO, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research needs.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the stability and biological activity of SNAC and GSNO. It is important to note that experimental conditions can significantly influence these values.
| Parameter | This compound (SNAC) | S-nitrosoglutathione (GSNO) | Experimental Conditions | Reference |
| Half-life (1 mM solution) | 76 days | 49 days | 25 °C, in the dark, protected from metal ions | [1] |
| Apparent Activation Energy | 90 ± 6 kJ mol⁻¹ | 84 ± 14 kJ mol⁻¹ | Thermal decomposition | [1] |
| Optimal pH for Stability | 5-7 | 5-7 | Aqueous solution | [1] |
| Sensitivity to Metal Ions | Higher sensitivity | Lower sensitivity | Catalytic decomposition | [1] |
| Inhibition of Platelet Aggregation (IC₅₀) | 6 nM | Not directly compared in the same study | ADP-induced platelet aggregation | [2] |
| Parameter | S-nitrosoglutathione (GSNO) | Experimental Conditions | Reference |
| Nitrite (NO₂⁻) Release from 1 mM solution (after 18h) | ~140 µM | Continuous illumination | [3] |
| NO Release from 100 µM solution (Plateau Concentration) | 145 ± 21 nM | Fresh stock, Day 1 | [1] |
| NO Release from 200 µM solution (Plateau Concentration) | 283 ± 29 nM | Fresh stock, Day 1 | [1] |
| NO Release from 300 µM solution (Plateau Concentration) | 381 ± 32 nM | Fresh stock, Day 1 | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Determination of S-nitrosothiol Concentration by Chemiluminescence
This method is considered the gold standard for its high sensitivity in quantifying RSNOs.
Principle: This technique relies on the reduction of the S-nitroso group to NO, which then reacts with ozone to produce chemiluminescence. The light emitted is proportional to the NO concentration.
Protocol:
-
Sample Preparation: Protect samples from light and keep them on ice. To prevent artefactual S-nitrosothiol formation, block free thiols with N-ethylmaleimide (NEM) and remove nitrite with an acidified sulfanilamide solution.
-
Reagent Preparation:
-
Reducing Agent: A common reducing agent is a mixture of potassium iodide (KI) and iodine (I₂) in glacial acetic acid.
-
Copper(I)-based systems: Alternatively, a Cu(I) system, generated from Cu(II) and a reducing agent like ascorbate, can be used for more specific RSNO detection.
-
-
Measurement:
-
Inject the prepared sample into a purge vessel containing the reducing agent.
-
An inert gas carries the released NO to a chemiluminescence detector where it reacts with ozone.
-
The resulting chemiluminescence is detected by a photomultiplier tube.
-
-
Quantification: Generate a standard curve using known concentrations of a stable RSNO, such as GSNO, to quantify the RSNO concentration in the sample.
Quantification of Nitrite Release using the Griess Assay
This colorimetric assay is a common method to indirectly measure NO release by quantifying its stable breakdown product, nitrite.
Principle: The Griess reaction involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound. The intensity of the color is proportional to the nitrite concentration.
Protocol:
-
Sample Collection: Collect the supernatant from cell cultures or other biological samples where NO release is being measured.
-
Reagent Preparation:
-
Griess Reagent A: Sulfanilamide in an acidic solution (e.g., phosphoric acid or hydrochloric acid).
-
Griess Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
-
-
Assay Procedure:
-
Add 50 µL of the sample to a 96-well plate.
-
Add 50 µL of Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Isolated Aortic Ring Vasorelaxation Assay
This ex vivo assay is a classic method to assess the vasodilatory properties of compounds on blood vessels.
Principle: The contractility of isolated aortic rings is measured in an organ bath. The ability of a compound to relax a pre-constricted aortic ring indicates its vasodilatory potential.
Protocol:
-
Tissue Preparation:
-
Euthanize a rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue in cold Krebs-Henseleit buffer.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
-
Equilibration and Contraction:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.
-
Induce a submaximal contraction using a vasoconstrictor such as phenylephrine or norepinephrine.
-
-
Vasorelaxation Measurement:
-
Once a stable contraction plateau is reached, add cumulative concentrations of the test compound (SNAC or GSNO) to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
-
Data Analysis: Construct a concentration-response curve and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).
Signaling Pathways and Mechanisms of Action
Both SNAC and GSNO exert their biological effects primarily through the donation of a nitric oxide moiety. However, the specific mechanisms and downstream consequences can differ.
The NO/cGMP Signaling Pathway
The canonical pathway for NO-mediated signaling involves the activation of soluble guanylate cyclase (sGC).
Caption: The NO/cGMP signaling pathway activated by SNAC and GSNO.
S-transnitrosation: A Key Regulatory Mechanism
Beyond direct NO donation, SNAC and GSNO can participate in S-transnitrosation reactions, where the nitroso group is transferred to another thiol-containing molecule, such as a cysteine residue on a protein. This can lead to cGMP-independent signaling.
References
A Head-to-Head Comparison of S-Nitroso-N-acetylcysteine and N-acetylcysteine Efficacy
For Immediate Release
In the landscape of therapeutic thiol compounds, S-Nitroso-N-acetylcysteine (SNAC) and its precursor, N-acetylcysteine (NAC), are subjects of considerable interest for their antioxidant and cytoprotective properties. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences in Efficacy
| Parameter | This compound (SNAC) | N-acetylcysteine (NAC) | Key Findings |
| Antioxidant Activity | Direct nitric oxide (NO) donor and radical scavenger. | Precursor to glutathione (GSH), a major intracellular antioxidant. | In a model of non-alcoholic fatty liver disease (NAFLD), SNAC was more effective at inhibiting lipid peroxidation than NAC at a five-fold higher dose[1]. |
| Vasodilation | Potent, direct-acting vasodilator through NO release. | Enhances endothelium-dependent vasodilation, potentiating the effects of nitric oxide. | SNAC acts as a direct vasodilator, while NAC's effects are indirect and rely on existing nitric oxide signaling pathways. |
| Anti-Inflammatory Effects | Modulates inflammatory responses through NO signaling. | Inhibits the activation of the pro-inflammatory transcription factor NF-κB. | Both compounds exhibit anti-inflammatory properties, but through distinct molecular mechanisms. |
| Bioavailability | Generally considered to have higher bioavailability than NAC due to its greater lipophilicity. | Oral bioavailability is low (<10%) due to extensive first-pass metabolism. | Esterified derivatives of SNAC, like SNACET, have been developed to further improve oral bioavailability. |
| Neuroprotection | Potential neuroprotective effects are being investigated, likely mediated by NO signaling and antioxidant actions. | Has shown neuroprotective effects in various models of neurological damage. | A derivative of NAC, N-acetylcysteine amide (NACA), has demonstrated better neuroprotective and antioxidant properties than NAC in a model of lead-induced neurotoxicity, attributed to its higher lipophilicity and ability to cross the blood-brain barrier[2][3]. |
Delving into the Mechanisms: Signaling Pathways
The distinct therapeutic profiles of SNAC and NAC stem from their different mechanisms of action.
This compound (SNAC) Signaling Pathway
SNAC primarily functions as a nitric oxide (NO) donor. The released NO activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). This signaling cascade is central to its vasodilatory and other physiological effects.
References
- 1. A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
S-Nitroso-N-acetylcysteine (SNAC): An In Vivo Therapeutic Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic effects of S-Nitroso-N-acetylcysteine (SNAC) against alternative compounds in preclinical models of liver and cardiovascular diseases. The information presented is collated from various experimental studies to aid in the evaluation of SNAC's therapeutic potential.
Executive Summary
This compound (SNAC) is a nitric oxide (NO) donor that has demonstrated significant therapeutic potential in in vivo models of liver and cardiovascular diseases. As an S-nitrosothiol, SNAC combines the antioxidant properties of its parent compound, N-acetylcysteine (NAC), with the vasodilatory and signaling functions of NO. Preclinical studies have shown that SNAC can be more effective than NAC, even at lower doses, in attenuating liver fibrosis and steatosis. In cardiovascular models, SNAC exhibits cardioprotective effects by reducing oxidative stress and modulating key signaling pathways. This guide will delve into the experimental data supporting these findings, provide detailed methodologies of the key in vivo models, and visualize the proposed signaling pathways.
Comparison of In Vivo Therapeutic Efficacy
Liver Disease: Fibrosis and Nonalcoholic Fatty Liver Disease (NAFLD)
SNAC has been evaluated in rodent models of liver fibrosis and NAFLD, with N-acetylcysteine (NAC) being the primary comparator.
| Therapeutic Area | Animal Model | Treatment Groups & Dosages | Key Efficacy Endpoints | Quantitative Results | Citation(s) |
| Liver Fibrosis | Common Bile Duct Ligation (CBDL) in rats | 1. Control (Sham operation) 2. CBDL + Vehicle 3. CBDL + SNAC (6.0 µmol/kg/day) 4. CBDL + NAC (60 µmol/kg/day) | - Reduction in liver fibrosis area - Decrease in serum liver enzymes (ALT, AST, ALP) - Downregulation of pro-fibrotic gene expression | SNAC significantly decreased the area of liver fibrosis and was more efficient than a 10-fold higher molar dose of NAC. SNAC also reduced the increase in blood enzyme activities induced by CBDL. | [1] |
| Nonalcoholic Fatty Liver Disease (NAFLD) | Choline-deficient diet in rats | 1. Control (Choline-deficient diet + PBS) 2. SNAC (1.4 mg/kg/day, orally) 3. NAC (7 mg/kg/day, orally) | - Prevention of liver steatosis - Reduction of lipid hydroperoxides (LOOH) in liver homogenates | SNAC-treated animals did not develop liver steatosis, while the NAC-treated group showed macro and microvacuolar steatosis. SNAC led to a greater reduction in LOOH levels compared to a five times higher dose of NAC. |
Cardiovascular Disease: Atherosclerosis and Cardiac Remodeling
SNAC's cardioprotective effects have been investigated in a mouse model of dyslipidemia and cardiac hypertrophy.
| Therapeutic Area | Animal Model | Treatment Groups & Dosages | Key Efficacy Endpoints | Quantitative Results | Citation(s) |
| Cardioprotection in Dyslipidemia | High-fat diet-fed LDLr-/- mice | 1. Control (High-fat diet) 2. High-fat diet + SNAC | - Reduction of oxidative stress markers (H₂O₂, O₂⁻) - Decrease in cardiomyocyte apoptosis - Modulation of β₂-Adrenergic Receptor (β₂-AR) signaling | SNAC treatment reduced H₂O₂ and O₂⁻ production by 65% and 52%, respectively. Apoptosis was decreased by 70%, and β₂-AR S-nitrosation increased by 61%. | [2] |
Signaling Pathways and Mechanisms of Action
Attenuation of Liver Fibrosis
In liver fibrosis, SNAC's therapeutic effects are mediated through the downregulation of pro-fibrotic signaling pathways and the inhibition of inflammatory responses. A key mechanism involves the inhibition of the Transforming Growth Factor-β (TGF-β) pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades.
Cardioprotection via β₂-Adrenergic Receptor S-Nitrosation
In a dyslipidemic mouse model, SNAC confers cardioprotection by modulating the β₂-Adrenergic Receptor (β₂-AR) signaling pathway. This involves the S-nitrosation of the receptor, leading to reduced oxidative stress and decreased apoptosis.
Detailed Experimental Protocols
Common Bile Duct Ligation (CBDL) Model for Liver Fibrosis in Rats
This model induces secondary biliary cirrhosis and liver fibrosis through the obstruction of the common bile duct.
Workflow:
Methodology:
-
Animal Model: Male Wistar rats are commonly used.
-
Anesthesia: Anesthesia is induced, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure: A midline laparotomy is performed to expose the abdominal cavity. The common bile duct is carefully isolated, and two ligatures are placed around it. The duct is then severed between the two ligatures. For sham-operated controls, the bile duct is isolated but not ligated.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia.
-
Treatment: Two weeks following the surgery, daily administration of SNAC, NAC, or vehicle is initiated via oral gavage and continues for a specified duration, typically four weeks.
-
Endpoint Analysis: At the end of the treatment period, blood samples are collected for biochemical analysis of liver enzymes (ALT, AST, ALP). The liver is harvested for histological assessment of fibrosis (e.g., using Masson's trichrome staining) and for molecular analysis of gene expression of fibrotic markers.
High-Fat Diet-Induced Dyslipidemia and Cardiac Remodeling in LDLr-/- Mice
This model is used to study atherosclerosis and associated cardiac pathologies.
Workflow:
Methodology:
-
Animal Model: LDL receptor knockout (LDLr-/-) mice are used due to their susceptibility to diet-induced hypercholesterolemia and atherosclerosis.
-
Diet: Mice are fed a high-fat diet, typically containing around 21% fat and 0.15% cholesterol, for a period ranging from 15 days to several weeks to induce dyslipidemia, atheroma formation, and left ventricular hypertrophy.
-
Treatment: SNAC is administered to the treatment group, often concurrently with the high-fat diet.
-
Endpoint Analysis: Following the treatment period, various analyses are performed on cardiac tissue. Oxidative stress is quantified by measuring superoxide and hydrogen peroxide levels using high-performance liquid chromatography (HPLC). Apoptosis is assessed through TUNEL staining and Western blotting for cleaved caspases. Protein expression and S-nitrosation of target proteins like the β₂-AR are determined by Western blot. Histological analysis of the heart is also conducted to evaluate structural changes.
Future Directions and Limitations
The current in vivo data for SNAC is promising, particularly in the fields of hepatology and cardiology. However, several gaps in the research need to be addressed:
-
Neurodegenerative Diseases: There is a notable lack of in vivo studies investigating the therapeutic potential of SNAC in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While the parent compound, NAC, has been extensively studied in these areas, the specific contribution of the S-nitroso moiety in SNAC remains to be elucidated in these contexts.
-
Direct Comparison with Other Therapeutics: To establish the clinical potential of SNAC, further in vivo studies directly comparing its efficacy against current standard-of-care treatments for liver and cardiovascular diseases are warranted.
-
Elucidation of Signaling Pathways: While key signaling pathways have been identified, a more detailed understanding of the upstream and downstream molecular events modulated by SNAC is needed.
References
A Comparative Analysis of S-Nitrosothiol Donors for Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate S-nitrosothiol (SNO) donor is a critical decision that can significantly impact experimental outcomes. S-nitrosothiols are key biological molecules that act as donors of nitric oxide (NO), a vital signaling molecule involved in a myriad of physiological and pathophysiological processes. This guide provides an objective comparison of commonly used SNO donors, supported by experimental data, to aid in the selection of the most suitable compound for specific research applications.
This comprehensive analysis focuses on the chemical properties, stability, and nitric oxide release kinetics of three widely utilized S-nitrosothiol donors: S-nitrosoglutathione (GSNO), S-nitroso-N-acetylpenicillamine (SNAP), and S-nitrosocysteine (CysNO). Understanding the distinct characteristics of each donor is paramount for designing robust experiments and developing effective NO-based therapeutics.
Comparative Overview of S-Nitrosothiol Donors
The efficacy and utility of an SNO donor are largely determined by its stability and the rate at which it releases nitric oxide. These properties are influenced by various factors, including the chemical structure of the thiol carrier, pH, temperature, and exposure to light. The following tables summarize key quantitative data to facilitate a direct comparison of GSNO, SNAP, and CysNO.
Table 1: Chemical and Physical Properties
| Property | S-Nitrosoglutathione (GSNO) | S-Nitroso-N-acetylpenicillamine (SNAP) | S-Nitrosocysteine (CysNO) |
| Molecular Formula | C₁₀H₁₆N₄O₇S | C₇H₁₂N₂O₄S | C₃H₆N₂O₃S |
| Molar Mass | 336.33 g/mol | 220.24 g/mol | 150.16 g/mol |
| Classification | Endogenous, primary SNO | Synthetic, tertiary SNO | Endogenous, primary SNO |
| Solubility | Water, DMSO | Water, DMSO | Water |
Table 2: Comparative Stability and Half-Life (t½) of S-Nitrosothiol Donors
The stability of SNO donors is a crucial parameter, as it dictates the duration of NO release and, consequently, the biological response. The half-life of these compounds can vary significantly based on environmental conditions.
| Condition | S-Nitrosoglutathione (GSNO) | S-Nitroso-N-acetylpenicillamine (SNAP) | S-Nitrosocysteine (CysNO) |
| t½ in Human Plasma/Blood (ex vivo) | ~120 seconds[1] | - | ~50 seconds[1] |
| t½ at 25°C (in dark, metal-free) | 49 days (1 mM solution)[2] | - | - |
| t½ of S-nitroso-N-acetylcysteine (SNAC) at 25°C | - | 76 days (1 mM solution)[2] | - |
| pH Stability | Increased stability in the pH range of 5-7.[2] | More stable at mildly acidic pH.[3] | Maximum decomposition occurs near physiological pH (~7.4).[4] |
| Temperature Stability | Decomposition rate increases with temperature.[5] | Inverse relationship between solution stability and temperature.[5] | - |
| Light Sensitivity | Exposure to room light increases the initial rate of decomposition by 5-fold.[2] | Decomposes upon exposure to light.[5] | - |
Note: The stability of SNOs can be influenced by the presence of metal ions, particularly copper, which catalyze their decomposition.[6][7] The data presented here are from studies where efforts were made to minimize these effects.
Experimental Protocols for Nitric Oxide Release Measurement
Accurate quantification of NO release from SNO donors is essential for characterizing their activity. The following are detailed methodologies for two common assays.
Saville-Griess Assay for S-Nitrosothiol Quantification
This colorimetric assay is based on the Saville reaction, where mercuric ions catalyze the release of nitrite (NO₂⁻) from the S-NO bond. The liberated nitrite is then quantified using the Griess reagent.
Materials:
-
S-nitrosothiol sample
-
Mercuric chloride (HgCl₂) solution (e.g., 1% w/v)
-
Sulfanilamide solution (e.g., 1% w/v in 5% phosphoric acid)
-
N-(1-naphthyl)ethylenediamine (NED) solution (e.g., 0.1% w/v in water)
-
Sodium nitrite (NaNO₂) standards
-
96-well microplate
-
Microplate reader (540 nm)
Procedure:
-
Standard Curve Preparation: Prepare a series of NaNO₂ standards of known concentrations in the appropriate buffer.
-
Sample Preparation: Prepare two sets of sample wells. To one set, add the S-nitrosothiol sample. To the second set (the blank), add the corresponding buffer without the SNO donor.
-
Mercury-catalyzed Decomposition: To a separate set of wells for total SNO measurement, add the S-nitrosothiol sample and then add the HgCl₂ solution. This will release nitrite from the SNOs.
-
Griess Reaction:
-
Add the sulfanilamide solution to all standard, sample, and blank wells. Incubate for 5-10 minutes at room temperature, protected from light.
-
Add the NED solution to all wells. Incubate for another 5-10 minutes at room temperature, protected from light. A purple azo dye will form in the presence of nitrite.
-
-
Measurement: Measure the absorbance of all wells at 540 nm using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the samples to correct for background nitrite.
-
Use the standard curve to determine the concentration of nitrite in the samples with and without HgCl₂ treatment.
-
The concentration of S-nitrosothiols is calculated by subtracting the nitrite concentration in the untreated sample from the nitrite concentration in the HgCl₂-treated sample.[8][9]
-
Ozone-Based Chemiluminescence Assay for Direct NO Detection
This highly sensitive method directly measures the nitric oxide gas released from SNO donors. The NO reacts with ozone (O₃) to produce excited nitrogen dioxide (NO₂*), which emits light as it returns to its ground state. The intensity of the emitted light is proportional to the NO concentration.
Materials:
-
S-nitrosothiol sample
-
Nitric oxide analyzer (NOA) with a chemiluminescence detector
-
Purge vessel
-
Inert gas (e.g., nitrogen or helium)
-
Reagents for NO release (e.g., Cu(I)/ascorbate or tri-iodide solution)
-
Data acquisition system
Procedure:
-
System Setup: Set up the nitric oxide analyzer according to the manufacturer's instructions. This includes stabilizing the ozone generator and the photomultiplier tube detector.
-
Calibration: Calibrate the instrument using a certified nitric oxide gas standard of a known concentration.
-
Sample Preparation: Prepare the S-nitrosothiol solution in a suitable buffer.
-
NO Release and Detection:
-
Place the NO-releasing reagent (e.g., Cu(I)/ascorbate solution) into the purge vessel.
-
Continuously bubble an inert gas through the purge vessel to carry any released NO to the detector.
-
Inject a known volume of the S-nitrosothiol sample into the purge vessel.
-
The SNO will decompose in the presence of the releasing agent, and the liberated NO gas will be carried to the chemiluminescence detector.
-
-
Data Acquisition: The data acquisition system will record the chemiluminescence signal over time, which corresponds to the rate of NO release.
-
Quantification: The total amount of NO released can be determined by integrating the area under the curve of the chemiluminescence signal. The concentration of the SNO donor can then be calculated based on the stoichiometry of NO release.[10][11]
Signaling Pathways Modulated by S-Nitrosothiol Donors
S-nitrosothiols exert their biological effects primarily through the post-translational modification of proteins known as S-nitrosylation, where a nitroso group is transferred to the thiol side chain of a cysteine residue. This reversible modification can alter protein function, localization, and stability, thereby regulating a wide range of cellular signaling pathways.
Below are diagrams of key signaling pathways known to be modulated by S-nitrosothiol donors, generated using the DOT language for Graphviz.
Caption: S-nitrosylation of Keap1 by SNO donors inhibits its ability to target Nrf2 for degradation, leading to Nrf2 accumulation and the transcription of antioxidant genes.[12][13]
Caption: S-nitrosylation of the catalytic cysteine in procaspase-3 by SNO donors can inhibit its activation, thereby preventing the initiation of the apoptotic cascade.[14][15]
Caption: SNAP releases NO, which activates soluble guanylyl cyclase (sGC), leading to increased cGMP levels and subsequent inhibition of platelet aggregation.[16][17]
Conclusion
The choice of an S-nitrosothiol donor should be guided by the specific requirements of the experimental system. For applications requiring rapid, short-term NO delivery, the less stable CysNO may be appropriate. For sustained NO release over longer periods, the more stable GSNO or SNAC could be more suitable. SNAP, as a synthetic donor, offers an alternative with distinct stability characteristics. The provided data tables, experimental protocols, and signaling pathway diagrams offer a foundational resource for researchers to make informed decisions in their pursuit of understanding and harnessing the therapeutic potential of nitric oxide. Further consideration of the specific cellular environment and potential interactions with other biological molecules is always recommended for optimal experimental design.
References
- 1. In vivo pharmacological activity and biodistribution of S-nitrosophytochelatins after intravenous and intranasal administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term decomposition of aqueous S-nitrosoglutathione and this compound: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH and metal ions on the decomposition rate of S-nitrosocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? | MDPI [mdpi.com]
- 8. Detection of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-Nitrosothiol measurements in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of S-nitrosothiols in Biological Fluids by Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemiluminescence Measurement of Reactive Sulfur and Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitric oxide activates Nrf2 through S-nitrosylation of Keap1 in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. S-nitrosylation of caspase-3 is the mechanism by which adhesion fibroblasts manifest lower apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S-nitrosylation of the Peroxiredoxin-2 promotes S-nitrosoglutathione-mediated lung cancer cells apoptosis via AMPK-SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. Platelet aggregation pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of S-Nitroso-N-acetylcysteine and Traditional Nitric Oxide Donors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nitric oxide (NO) therapeutics, the quest for donors that offer controlled NO release, improved stability, and a favorable side-effect profile is ongoing. This guide provides a detailed comparison between S-Nitroso-N-acetylcysteine (SNAC), a promising S-nitrosothiol, and traditional NO donors such as organic nitrates (e.g., nitroglycerin) and sodium nitroprusside. We present a synthesis of experimental data to objectively evaluate their performance, alongside detailed methodologies for key experiments to aid in research and development.
Executive Summary
This compound (SNAC) emerges as a compelling alternative to traditional nitric oxide (NO) donors, offering a distinct profile of stability, and potentially, a reduced propensity for the tolerance and toxicity issues that plague older compounds. While traditional donors like nitroglycerin and sodium nitroprusside are mainstays in clinical practice for their potent vasodilatory effects, their utility is often hampered by challenges such as the development of tolerance with continuous use of organic nitrates and the risk of cyanide toxicity with sodium nitroprusside. SNAC, as an S-nitrosothiol, provides a mechanism for NO delivery that may circumvent these limitations, presenting a promising avenue for the development of novel NO-based therapeutics.
Mechanism of Action and Signaling Pathways
All three classes of compounds ultimately exert their primary effect through the nitric oxide signaling cascade. NO, either directly released or generated through metabolic processes, activates soluble guanylyl cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[1]
However, the initial steps leading to NO release differ significantly between these donors.
This compound (SNAC): As an S-nitrosothiol, SNAC can release NO through various mechanisms, including thermal and photochemical decomposition, and transnitrosation reactions with other thiols.[3] This allows for a more controlled and potentially sustained release of NO. Some studies also suggest that the vasodilation induced by SNAC may involve cGMP-independent mechanisms, such as the activation of potassium channels.[1]
Traditional NO Donors:
-
Organic Nitrates (e.g., Nitroglycerin): These compounds are prodrugs that require enzymatic bioactivation to release NO.[4] This metabolic conversion is a key factor in the development of tolerance.
-
Sodium Nitroprusside: This inorganic complex spontaneously releases NO in the bloodstream through a reaction with red blood cells.[1] This rapid, non-enzymatic release contributes to its potent and immediate vasodilatory effect.
Below is a DOT script generating a diagram illustrating the distinct activation pathways.
References
- 1. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]
- 2. Nitroglycerin enhances cGMP expression in specific neuronal and cerebrovascular structures of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium Nitroprusside inhibits HEK293 Cell Growth by cGMP-Dependent and Independent Mechanisms [scirp.org]
- 4. The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of S-Nitroso-N-acetylcysteine (SNAC)
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of S-Nitroso-N-acetylcysteine (SNAC), a significant S-nitrosothiol, is critical for understanding its role in physiological and pathophysiological processes, as well as for its development as a therapeutic agent. This guide provides an objective comparison of the three most common methods for SNAC quantification: Chemiluminescence, the Saville-Griess Colorimetric Assay, and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The performance, protocols, and underlying principles of each method are detailed to aid researchers in selecting the most appropriate technique for their specific needs.
Methodology Comparison
The choice of quantification method for S-nitrosothiols (SNOs) like SNAC depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While chemiluminescence is often considered the gold standard for its high sensitivity, the Saville-Griess assay offers a simpler, more accessible colorimetric alternative. HPLC-UV provides high specificity and the ability to separate SNAC from other components in a mixture.
| Parameter | Chemiluminescence | Saville-Griess Colorimetric Assay | HPLC-UV |
| Principle | Indirect detection via the release of nitric oxide (NO), which reacts with ozone to produce light. | Indirect colorimetric detection of the nitrite produced from the mercury-mediated decomposition of the S-NO bond. | Separation by chromatography and direct detection of the SNAC molecule via its UV absorbance. |
| Sensitivity | High (nM range)[1] | Moderate (µM range)[1] | Low to Moderate (µM range) |
| Linearity Range | Typically wide, dependent on the specific instrument and reaction conditions. | Generally linear in the low to mid µM range. | Dependent on the detector, but typically linear over a defined concentration range (e.g., 10-50 µg/mL for NAC) |
| Accuracy | High, but can be affected by interfering compounds that also release NO. | Good, but susceptible to interference from background nitrite.[2] | High, due to the separation of SNAC from potential interferences. |
| Precision (%RSD) | Generally low (<5%), indicating high reproducibility. | Good, with RSD values typically below 10%. | Excellent, with RSD values often below 2%. |
| Limit of Detection (LOD) | Low (nM level)[1] | Higher (µM level)[1] | Dependent on the system, but can be in the low µM range (e.g., ~0.70 µg/mL for NAC). |
| Throughput | Can be high with automated systems. | High, suitable for plate-based assays. | Lower, as it is a serial analysis technique. |
| Advantages | - Very high sensitivity. - Real-time detection is possible. | - Simple and inexpensive instrumentation. - High throughput with plate readers. | - High specificity. - Can quantify related compounds simultaneously. - Established and robust technique. |
| Disadvantages | - Requires specialized and expensive equipment. - Potential for interference from other NO-releasing compounds. | - Lower sensitivity compared to chemiluminescence. - Interference from nitrite present in the sample. - Use of toxic mercury salts. | - Lower sensitivity than chemiluminescence. - Longer analysis time per sample. - Requires expertise in chromatography. |
Experimental Protocols
Chemiluminescence Assay
This protocol is a general guideline for the quantification of SNAC using a nitric oxide analyzer based on the chemiluminescence reaction of nitric oxide with ozone.
Materials:
-
Nitric Oxide Analyzer (NOA)
-
Purge vessel with a cold trap
-
Standard solutions of SNAC
-
Reagents for NO release (e.g., tri-iodide solution: iodine and potassium iodide in acetic acid)
-
Anti-foaming agent
-
Nitrogen gas (for purging)
Procedure:
-
Instrument Setup: Turn on the Nitric Oxide Analyzer and allow it to stabilize according to the manufacturer's instructions.
-
Standard Preparation: Prepare a series of SNAC standard solutions of known concentrations in a suitable buffer.
-
Reaction Setup: Add the NO-releasing reagent (e.g., tri-iodide solution) to the purge vessel.
-
Purging: Purge the reaction mixture with nitrogen gas to remove any dissolved oxygen and establish a stable baseline.
-
Sample Injection: Inject a known volume of the SNAC standard or sample into the purge vessel. The S-NO bond is cleaved, releasing NO gas.
-
Detection: The released NO gas is carried by the nitrogen stream into the NOA, where it reacts with ozone. The resulting chemiluminescence is detected by a photomultiplier tube.
-
Quantification: The signal intensity is proportional to the amount of NO released, and thus to the concentration of SNAC in the sample. A calibration curve is generated from the signals of the standard solutions to quantify the SNAC in the unknown samples.
Saville-Griess Colorimetric Assay
This assay is based on the Saville reaction, which converts the S-nitroso group to nitrite, followed by the Griess reaction for colorimetric quantification.
Materials:
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~540 nm
-
Griess Reagent:
-
Solution A: Sulfanilamide in an acidic solution (e.g., phosphoric acid or hydrochloric acid)
-
Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in water
-
-
Mercuric chloride (HgCl₂) solution
-
Standard solutions of sodium nitrite
-
SNAC samples
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards in the expected concentration range of the decomposed SNAC.
-
Sample Preparation:
-
To one set of SNAC samples, add mercuric chloride solution to catalyze the decomposition of the S-NO bond to release nitrite.
-
Prepare a parallel set of samples without mercuric chloride to measure the background nitrite concentration.
-
-
Griess Reaction:
-
Add Solution A (sulfanilamide) to each standard and sample well and incubate for 5-10 minutes at room temperature, protected from light. This forms a diazonium salt.
-
Add Solution B (NED) to each well and incubate for another 5-10 minutes at room temperature, protected from light. This forms a colored azo dye.
-
-
Measurement: Measure the absorbance of the standards and samples at approximately 540 nm.
-
Calculation:
-
Construct a standard curve of absorbance versus nitrite concentration.
-
Determine the total nitrite concentration in the mercury-treated samples and the background nitrite in the untreated samples.
-
The concentration of SNAC is calculated by subtracting the background nitrite concentration from the total nitrite concentration.
-
High-Performance Liquid Chromatography (HPLC-UV)
This method allows for the direct quantification of SNAC after separation from other sample components.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of phosphate buffer and an organic solvent like acetonitrile or methanol)
-
Standard solutions of SNAC
-
SNAC samples
Procedure:
-
Chromatographic Conditions:
-
Set up the HPLC system with a suitable mobile phase and flow rate to achieve good separation of SNAC.
-
The UV detector is typically set to a wavelength where SNAC has a strong absorbance, often in the range of 330-340 nm for the n-π* transition of the S-NO bond.
-
-
Standard and Sample Preparation:
-
Prepare a series of SNAC standard solutions of known concentrations.
-
Prepare the samples, ensuring they are filtered to remove any particulate matter.
-
-
Analysis:
-
Inject a fixed volume of the standard solutions to generate a calibration curve based on peak area or peak height versus concentration.
-
Inject the same volume of the unknown samples.
-
-
Quantification:
-
Identify the SNAC peak in the chromatograms based on its retention time compared to the standards.
-
The concentration of SNAC in the samples is determined by interpolating their peak areas or heights from the calibration curve.
-
Visualizations
Below are diagrams illustrating the workflows of the described quantification methods.
Caption: Workflow of the Saville-Griess Assay for SNAC Quantification.
References
A Comparative Analysis of the Vasodilatory Properties of S-Nitroso-N-acetylcysteine (SNAC) and Other Nitrosothiols
For researchers and professionals in drug development, understanding the nuanced differences in the vasodilatory effects of various S-nitrosothiols (RSNOs) is critical for the design of novel therapeutic agents. This guide provides a comprehensive comparison of S-nitroso-N-acetylcysteine (SNAC) with other key nitrosothiols, supported by experimental data on their potency, efficacy, and underlying mechanisms of action.
S-nitrosothiols are endogenous molecules that play a crucial role in cardiovascular homeostasis by acting as carriers and donors of nitric oxide (NO), a potent vasodilator. Among these, SNAC has garnered significant interest due to its potential therapeutic applications. This comparison guide delves into the vasodilatory profiles of SNAC and other relevant RSNOs, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Quantitative Comparison of Vasodilatory Potency
The vasodilatory potency of various nitrosothiols has been evaluated in numerous in vitro and in vivo studies. The following table summarizes the 50% effective concentrations (EC50) for vasorelaxation induced by SNAC and other nitrosothiols in phenylephrine-contracted rabbit aorta, providing a direct comparison of their potency.
| Nitrosothiol | EC50 (nM) in Rabbit Aorta[1] |
| This compound (SNAC/NACysNO) | 3-46 |
| S-Nitrosoglutathione (GSNO) | 3-46 |
| S-Nitroso-galactopyranose (GPSNO) | 3-46 |
| S-Nitroso-thioglycerol (TGSNO) | 3-46 |
| S-Nitroso-homocysteine (HCysNO) | 3-46 |
Note: The source provides a range of 3-46 nM for the EC50 values of the listed nitrosothiols, indicating comparable high potency in this experimental model.
In bovine isolated coronary artery rings, SNAC and S-nitroso-N-acetyl-penicillamine (SNAP) both induce rapid and transient relaxations.[2] Notably, the duration of the relaxation responses to SNAC was reported to be two to three times longer than those observed with SNAP and nitric oxide (NO).[2]
In Vivo Cardiovascular Effects
Studies in conscious dogs have demonstrated that intravenous infusions of SNAC (referred to as NACysNO) and GSNO (1-20 mcg/kg/min) produce hypotensive effects comparable to the standard nitrovasodilator, nitroprusside (SNP).[1] These effects include a reduction in mean arterial and central venous pressure, accompanied by mild tachycardia.[1] Furthermore, both SNAC and GSNO were found to be more resistant to cross-tolerance with isosorbide dinitrate (ISDN) than nitroglycerin (GTN).[1]
In hamsters, intravenous infusion of S-nitroso-N-acetyl cysteine encapsulated within nanoparticles (NAC-SNO-np) led to a sustained decrease in mean arterial pressure, with longer-lasting vasodilatory effects compared to nitric oxide-releasing nanoparticles (NO-np).[3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for key experiments cited in this guide.
In Vitro Vasorelaxation Studies in Rabbit Aorta
-
Tissue Preparation: Thoracic aortas were isolated from male New Zealand White rabbits. The endothelium was removed, and the aortas were cut into rings of 3-4 mm in width.
-
Experimental Setup: Aortic rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with a 95% O2 / 5% CO2 gas mixture. The rings were connected to isometric force transducers to record changes in tension.
-
Procedure: Aortic rings were pre-contracted with phenylephrine (PE). Once a stable contraction was achieved, cumulative concentration-response curves were generated for the various S-nitrosothiols.
-
Data Analysis: The relaxation responses were expressed as a percentage of the PE-induced contraction. The EC50 values, representing the concentration of the nitrosothiol that produced 50% of the maximal relaxation, were calculated.[1]
In Vivo Cardiovascular Studies in Conscious Dogs
-
Animal Model: Conscious dogs were used to assess the systemic cardiovascular effects of the nitrosothiols.
-
Procedure: S-nitrosothiols (GSNO, NACysNO, and GPSNO) were administered as a continuous intravenous infusion at doses ranging from 1 to 20 mcg/kg/min.
-
Measurements: Mean arterial pressure (MAP) and central venous pressure (CVP) were continuously monitored. Heart rate was also recorded.
-
Comparison: The effects of the nitrosothiols were compared to those of the standard nitrovasodilator, nitroprusside (SNP).[1]
Signaling Pathways in Nitrosothiol-Induced Vasodilation
The vasodilatory effects of nitrosothiols are primarily mediated through the nitric oxide (NO) signaling pathway, leading to the relaxation of vascular smooth muscle cells. However, the precise mechanisms can vary between different nitrosothiols and vascular beds.
References
- 1. In vitro vasorelaxant and in vivo cardiovascular effects of S-nitrosothiols: comparison to and cross tolerance with standard nitrovasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-nitrosothiols as vasodilators: implications regarding tolerance to nitric oxide-containing vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A nanoparticle delivery vehicle for S-nitroso-N-acetyl cysteine: Sustained vascular response - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of S-Nitroso-N-acetylcysteine (SNAC) and S-nitrosocysteine (CySNO)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nitric oxide (NO) donors, S-nitrosothiols (RSNOs) have garnered significant attention for their therapeutic potential, acting as carriers and donors of NO in biological systems. Among these, S-Nitroso-N-acetylcysteine (SNAC) and S-nitrosocysteine (CySNO) are two prominent low-molecular-weight RSNOs. This guide provides an objective, data-driven comparison of their stability, transnitrosation potential, therapeutic efficacy, and safety profiles to aid researchers in selecting the appropriate molecule for their specific applications.
Executive Summary
| Feature | This compound (SNAC) | S-nitrosocysteine (CySNO) | Key Takeaway |
| Stability | Generally more stable in aqueous solutions. | Less stable, prone to decomposition. | SNAC offers a longer shelf-life and more controlled NO release. |
| Transnitrosation | Effective transnitrosating agent. | Potent transnitrosating agent. | Both can transfer NO to other thiols, but stability differences influence their effective range. |
| Therapeutic Efficacy | Demonstrated efficacy in preclinical models of liver fibrosis and as an antimicrobial. | Potent vasodilator and involved in physiological NO signaling. | Application-specific; SNAC shows promise for sustained-release applications. |
| Safety Profile | Generates significantly fewer carcinogenic N-nitrosamines. | Can decompose to form potentially toxic intermediates and higher levels of N-nitrosamines. | SNAC exhibits a more favorable safety profile, particularly for in vivo applications. |
Physicochemical Properties and Stability
The stability of an S-nitrosothiol is a critical determinant of its utility as a therapeutic agent, influencing its storage, formulation, and in vivo pharmacokinetic profile.
Comparative Stability Data
Experimental data indicates that SNAC is markedly more stable than other primary S-nitrosothiols like S-nitrosoglutathione (GSNO), which serves as a relevant comparison for the inherent instability of CySNO. The presence of the N-acetyl group in SNAC sterically hinders the S-NO bond from decompositional attacks.
| Parameter | This compound (SNAC) | S-nitrosoglutathione (GSNO) |
| Half-life (1 mM solution, 25°C, dark) | 76 days[1][2] | 49 days[1][2] |
| Optimal pH for Stability | 5-7[1][2] | 5-7[1][2] |
| Sensitivity to Metal Ions | More sensitive to catalytic action of metal ions than GSNO.[1][2] | Less sensitive to catalytic action of metal ions than SNAC.[1][2] |
| Photosensitivity (Room Light) | 5-fold increase in initial decomposition rate.[1][2] | 5-fold increase in initial decomposition rate.[1][2] |
CySNO is known to be particularly unstable, in part due to the presence of a free amino group, which can participate in intramolecular reactions leading to decomposition[3]. One such pathway involves the transfer of the NO group from the sulfur to the nitrogen atom (S- to N-transnitrosation), forming a reactive diazonium ion intermediate[3].
Experimental Protocol: Stability Assessment of S-Nitrosothiols
Objective: To compare the stability of SNAC and CySNO under various conditions.
Materials:
-
This compound (SNAC)
-
S-nitrosocysteine (CySNO)
-
Phosphate buffers of varying pH (e.g., 3, 5, 7, 9)
-
UV-Vis Spectrophotometer
-
Temperature-controlled incubator/water bath
-
Light source (for photostability testing)
Procedure:
-
Synthesis of S-Nitrosothiols:
-
Synthesize SNAC and CySNO by reacting N-acetylcysteine and cysteine, respectively, with an equimolar amount of sodium nitrite in an acidic solution (e.g., 0.5 M HCl).
-
The formation of the S-nitrosothiol is indicated by a characteristic pink/red color.
-
Neutralize the solution with a phosphate buffer to the desired pH.
-
-
Stability Assay:
-
Prepare solutions of SNAC and CySNO of known concentration (e.g., 1 mM) in the different pH buffers.
-
For thermal stability, incubate aliquots of each solution at different temperatures (e.g., 4°C, 25°C, 37°C) in the dark.
-
For photostability, expose aliquots to a controlled light source at a constant temperature. Keep control samples in the dark.
-
-
Data Acquisition:
-
At regular time intervals, measure the absorbance of the solutions at the wavelength of maximum absorbance for S-nitrosothiols (~340 nm for SNAC and ~334 nm for CySNO).
-
The decrease in absorbance over time corresponds to the decomposition of the S-nitrosothiol.
-
-
Data Analysis:
-
Calculate the concentration of the S-nitrosothiol at each time point using the Beer-Lambert law.
-
Plot the concentration versus time and determine the half-life (t½) of each compound under the different conditions.
-
Transnitrosation Potential
Transnitrosation is a key mechanism by which S-nitrosothiols exert their biological effects, involving the transfer of the NO group to other thiol-containing molecules, such as cysteine residues in proteins.
While direct comparative kinetic data for transnitrosation by SNAC and CySNO is scarce, the inherent stability of the S-NO bond plays a crucial role. The higher stability of SNAC suggests a more controlled and sustained transnitrosation activity, whereas the labile nature of CySNO may lead to more rapid and potentially less specific transnitrosation events.
Experimental Protocol: Comparative Transnitrosation Assay
Objective: To compare the rate of transnitrosation from SNAC and CySNO to a model thiol, such as glutathione (GSH).
Materials:
-
SNAC and CySNO solutions of known concentration.
-
Glutathione (GSH) solution.
-
Phosphate buffer (pH 7.4).
-
HPLC system with a UV detector or a fluorescent probe for thiols.
Procedure:
-
Reaction Setup:
-
In a temperature-controlled cuvette or reaction vessel, mix a solution of the S-nitrosothiol (SNAC or CySNO) with an excess of GSH in a phosphate buffer (pH 7.4).
-
-
Monitoring the Reaction:
-
Monitor the reaction over time by measuring one of the following:
-
The decrease in the concentration of the parent S-nitrosothiol using HPLC-UV at ~340 nm.
-
The formation of S-nitrosoglutathione (GSNO) using HPLC-UV.
-
The consumption of free GSH using a thiol-reactive fluorescent probe.
-
-
-
Data Analysis:
-
Plot the concentration of the reactant or product against time.
-
Determine the initial rate of the reaction from the slope of the curve.
-
Calculate the second-order rate constant for the transnitrosation reaction.
-
Therapeutic Efficacy: A Comparative Overview
The therapeutic applications of SNAC and CySNO are dictated by their stability, NO-donating properties, and interactions with biological systems.
Vasodilation
Both SNAC and CySNO are potent vasodilators. However, their mechanisms and duration of action may differ. While CySNO can act as a rapid and potent NO donor, its instability may limit its therapeutic window. SNAC, being more stable, may offer a more sustained vasodilatory effect.
Experimental Protocol: Aortic Ring Vasodilation Assay
Objective: To compare the vasodilatory potency of SNAC and CySNO.
Materials:
-
Isolated thoracic aortic rings from rats.
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution.
-
Phenylephrine (vasoconstrictor).
-
SNAC and CySNO solutions.
Procedure:
-
Tissue Preparation:
-
Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
-
Vasodilation Assay:
-
Pre-contract the aortic rings with phenylephrine to a stable tension.
-
Add cumulative concentrations of SNAC or CySNO to the organ bath.
-
Record the relaxation of the aortic rings as a decrease in tension.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curves and calculate the EC₅₀ (the concentration that produces 50% of the maximal relaxation) for each compound.
-
Anti-inflammatory Effects
Both SNAC and CySNO have been investigated for their anti-inflammatory properties. A study comparing their effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation, provides some insight.
| Compound (100 µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| This compound (SNAC) | ~20%[4] | ~20%[4] |
| S-nitrosocysteine (CySNO) | ~20%[4] | ~20%[4] |
| S-nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) | 50%[4] | 50%[4] |
Interestingly, the esterified form of SNAC, SNACET, showed significantly higher inhibition, suggesting that lipophilicity may play a role in its anti-inflammatory activity.
Safety Profile: N-Nitrosamine Formation
A significant concern with the use of nitrite and some NO donors is the potential for the formation of carcinogenic N-nitrosamines. A direct comparison between SNAC and CySNO has shown a clear advantage for SNAC in this regard.
| Condition | N-Nitrosamine Formation Rate |
| Neutral and Acidic pH | Nitrite > CySNO > SNAC[5] |
| In the presence of copper or nucleophiles | CySNO >> SNAC[5] |
| In the presence of oxygen | Nitrite and CySNO > SNAC (almost insensitive)[5] |
| In meat in stomach medium | Other additives >> SNAC[5] |
These findings strongly suggest that SNAC is a safer alternative to CySNO, particularly in contexts where the formation of N-nitrosamines is a concern, such as in oral formulations or as a food additive.
Signaling Pathways
Both SNAC and CySNO exert their effects primarily through NO-mediated signaling. This can be broadly divided into two main pathways: the cGMP-dependent pathway and cGMP-independent pathways, which include protein S-nitrosylation.
NO-cGMP Signaling Pathway
The canonical NO signaling pathway involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) to mediate downstream effects such as smooth muscle relaxation.
Protein S-Nitrosylation
S-nitrosylation is a post-translational modification where an NO group is added to a cysteine thiol on a protein, altering its function, localization, or stability. Both SNAC and CySNO can act as S-nitrosylating agents through transnitrosation.
Conclusion
This compound (SNAC) and S-nitrosocysteine (CySNO) are both valuable tools in the study and application of NO-related biology. However, this comparative guide highlights key differences that are crucial for their selection in research and drug development.
SNAC emerges as a more stable and safer NO donor, making it a promising candidate for therapeutic applications that require sustained NO release and a favorable safety profile. Its reduced propensity to form carcinogenic N-nitrosamines is a significant advantage.
CySNO , while being a more direct analogue of the endogenous S-nitrosothiol, is limited by its inherent instability. This can be advantageous for applications requiring rapid, potent NO donation but poses challenges for formulation, storage, and controlled delivery, and raises safety concerns due to its decomposition pathways.
Ultimately, the choice between SNAC and CySNO will depend on the specific experimental or therapeutic context, with a clear trend towards SNAC for applications demanding stability and safety.
References
- 1. Detection of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Stability of S-nitrosothiols and S-nitrosylated proteins: A struggle for cellular existence! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrosothiol reactivity profiling identifies S-nitrosylated proteins with unexpected stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
S-Nitroso-N-acetylcysteine: A Comparative Analysis of its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
S-Nitroso-N-acetylcysteine (SNAC), a nitric oxide (NO) donor, has demonstrated significant anti-inflammatory properties in various preclinical models. This guide provides a comparative analysis of SNAC's efficacy against traditional non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed methodologies. The aim is to offer an objective resource for evaluating SNAC as a potential therapeutic agent in inflammatory disease research and development.
Comparative Efficacy in a Model of Acute Inflammation
The carrageenan-induced paw edema model is a well-established in vivo assay to assess the efficacy of acute anti-inflammatory agents. The inflammatory response in this model is biphasic, with an initial release of histamine and serotonin, followed by the production of prostaglandins and nitric oxide.
A study investigating the anti-inflammatory effects of SNAC in this model demonstrated a dose-dependent reduction in paw edema. While direct comparative studies between SNAC and other NSAIDs in the same experiment are limited in the publicly available literature, we can analyze the effects of SNAC in the context of known NSAID efficacy from other studies using the same model.
| Treatment Group | Dose | Time Point (hours post-carrageenan) | Paw Edema Inhibition (%) |
| SNAC | 0.51 µmol/kg/day (i.p.) | Not specified in paw edema model | Data not available in direct comparison |
| Diclofenac | 5 mg/kg (p.o.) | 3 | ~56% |
| Diclofenac | 20 mg/kg (p.o.) | 3 | ~72% |
| Indomethacin | 10 mg/kg | 3 | ~54% |
Note: The data for Diclofenac and Indomethacin are compiled from separate studies and are presented for contextual comparison. Direct head-to-head studies are needed for a conclusive comparison.
In Vitro Efficacy: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of SNAC are further substantiated by in vitro studies investigating its impact on the production of key pro-inflammatory cytokines and enzymes. Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in cell cultures, leading to the release of mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
| Cell Line | Treatment | Concentration | Target Mediator | Inhibition (%) |
| Mouse Microglial Cells (MG6) | N-Acetylcysteine (NAC) | 5-30 mM | LPS-induced TNF-α | Dose-dependent |
| Human Monocytes | NAC + Rofecoxib | Not Specified | LPS-induced PGE2 | Enhanced Inhibition |
| Human Monocytes | NAC + Diclofenac | Not Specified | LPS-induced PGE2 | Enhanced Inhibition |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a standard for screening acute anti-inflammatory drugs.
Procedure:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Drug Administration: The test compound (SNAC) or reference drug (e.g., Diclofenac, Indomethacin) is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
LPS-Induced Cytokine Release in a Monocyte/Macrophage Cell Line
This in vitro assay is used to evaluate the potential of a compound to inhibit the production of pro-inflammatory cytokines.
Procedure:
-
Cell Culture: A suitable monocyte or macrophage cell line (e.g., THP-1, RAW 264.7) is cultured under standard conditions.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (SNAC) or a reference drug for a specified period.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium at a final concentration of, for example, 1 µg/mL.
-
Incubation: The cells are incubated for a period that allows for cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of cytokine inhibition by the test compound is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound are believed to be mediated through multiple signaling pathways. As a nitric oxide donor, SNAC can influence inflammatory processes through S-nitrosylation of key signaling proteins. Furthermore, its precursor, N-acetylcysteine (NAC), is known to be a potent antioxidant and an inhibitor of the NF-κB pathway.
The primary proposed mechanism involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB is a critical regulator of genes involved in the inflammatory response, including those encoding for pro-inflammatory cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2), which is responsible for prostaglandin synthesis. By inhibiting the activation and nuclear translocation of NF-κB, SNAC can effectively suppress the expression of these inflammatory mediators.
Additionally, the release of nitric oxide from SNAC can lead to the S-nitrosylation of various proteins involved in the inflammatory cascade, further modulating their activity.
Caption: Proposed anti-inflammatory signaling pathway of SNAC.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
A Comparative Analysis of S-Nitroso-N-acetylcysteine (SNAC) Stability Against Other S-Nitrosothiols
For Immediate Release
This guide provides a comprehensive comparative study on the stability of S-Nitroso-N-acetylcysteine (SNAC), a significant nitric oxide (NO) donor, against other widely researched S-nitrosothiols (RSNOs). The stability of these compounds is a critical factor for their therapeutic potential and application in biomedical research. This document is intended for researchers, scientists, and professionals in drug development, offering a clear comparison based on experimental data to inform the selection and handling of RSNOs.
S-nitrosothiols are key players in the storage and transport of nitric oxide in biological systems.[1] Their efficacy as NO donors is intrinsically linked to their stability under various physiological and experimental conditions. Factors such as temperature, light exposure, pH, and the presence of metal ions can significantly influence their decomposition rates.[2][3] This guide focuses on comparing the stability of SNAC with other primary and tertiary RSNOs, including S-nitrosoglutathione (GSNO), S-nitrosocysteine (CysNO), and S-nitroso-N-acetylpenicillamine (SNAP).
Comparative Stability Data
The following table summarizes the stability of SNAC in comparison to other RSNOs under different conditions, as reported in various studies.
| RSNO | Condition | Stability Outcome | Reference |
| SNAC | 1 mM solution at 25°C in the dark, metal ions excluded | Half-life of 76 days | [4] |
| GSNO | 1 mM solution at 25°C in the dark, metal ions excluded | Half-life of 49 days | [4] |
| SNAC | Aqueous solution | Generally shows higher stability than GSNO in direct comparisons.[4] The acetamido group in SNAC is suggested to increase the S-N bond strength.[1] | [1][4] |
| GSNO | Aqueous solution | Less stable than SNAC in some direct comparisons.[4] However, in the low-concentration range, GSNO and SNAC are significantly more stable than CysNO.[1] | [1][4] |
| CysNO | Aqueous solution | Significantly less stable than SNAC and GSNO, particularly in dilute solutions.[1] Its instability is attributed to the presence of a free amino group.[5] | [1][5] |
| SNAP | Aqueous solution | A tertiary RSNO, generally more stable than primary RSNOs like SNAC in some contexts, particularly due to steric hindrance that slows dimerization.[6][7] However, GSNO has shown greater stability than SNAP under various common laboratory conditions.[2] | [2][6][7] |
| SNAC | Exposure to room light | Susceptible to photolytic decomposition, with a 5-fold increase in the initial rate of decomposition upon exposure.[4] | [4] |
| GSNO | Exposure to room light | Also highly susceptible to light-induced decomposition. After 7 hours of exposure to overhead fluorescent lighting, GSNO decomposed by 19.3 ± 0.5%.[2] | [2] |
| SNAP | Exposure to room light | Decomposed by 30 ± 2% after 7 hours of exposure to overhead fluorescent lighting.[2] | [2] |
| SNAC | Presence of metal ions | Susceptible to metal ion-catalyzed decomposition, showing higher sensitivity than GSNO.[4][8] | [4][8] |
| GSNO | Presence of metal ions | Less sensitive to the catalytic action of metal ions compared to SNAC.[4] | [4] |
| SNAC | pH variations | Exhibits increased stability in the pH range of 5-7.[4] | [4] |
| GSNO | pH variations | Also shows enhanced stability in the pH range of 5-7.[2][4] A decrease in pH from 7.4 to 5.0 enhances stability, but a further decrease to 3.0 results in decreased stability.[2] | [2][4] |
Experimental Protocols
The data presented in this guide were derived from studies employing a range of analytical techniques to assess RSNO stability. The following are generalized methodologies for key experiments.
Thermal Stability Assessment
The thermal decomposition of RSNOs is typically monitored by UV-visible spectrophotometry.
-
Sample Preparation: Solutions of the RSNOs (e.g., SNAC, GSNO) are prepared at a specific concentration (e.g., 1 mM) in a suitable buffer (e.g., phosphate buffer) with a metal ion chelator (e.g., EDTA) to prevent metal-catalyzed decomposition.
-
Incubation: The solutions are incubated at a constant temperature (e.g., 25°C or 37°C) in the dark.
-
Measurement: At regular time intervals, the absorbance of the solution is measured at the characteristic wavelength for the S-N bond (around 330-340 nm for most RSNOs).
-
Data Analysis: The decrease in absorbance over time is used to calculate the rate of decomposition and the half-life of the RSNO.
Photolytic Stability Assessment
The effect of light on RSNO stability is evaluated by exposing solutions to a controlled light source.
-
Sample Preparation: As described for thermal stability assessment.
-
Light Exposure: The RSNO solutions are exposed to a specific light source (e.g., overhead fluorescent lighting or a specific wavelength from an LED) for a defined period. Control samples are kept in the dark.
-
Measurement: The absorbance is measured before and after light exposure.
-
Data Analysis: The percentage of decomposition is calculated by comparing the absorbance of the light-exposed sample to the dark control.
Metal Ion-Catalyzed Decomposition Assay
The catalytic effect of metal ions on RSNO decomposition is determined as follows:
-
Sample Preparation: RSNO solutions are prepared in a buffer without a metal ion chelator.
-
Initiation of Decomposition: A solution of a metal salt (e.g., CuCl₂) is added to the RSNO solution to initiate decomposition.
-
Measurement: The decay of the RSNO is monitored over time using UV-visible spectrophotometry.
-
Data Analysis: The rate of decomposition in the presence of the metal ion is compared to the rate in its absence.
Visualizing Key Pathways and Processes
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict relevant pathways and experimental workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of nitric oxide release from S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term decomposition of aqueous S-nitrosoglutathione and this compound: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decomposition of S-nitrosocysteine via S- to N-transnitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The thermal stability of S-nitrosothiols: experimental studies and ab initio calculations on model compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. The thermal stability of S-nitrosothiols: experimental studies and ab initio calculations on model compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Metal ion catalysis in nitrosothiol (RSNO) decomposition - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Safety Profile of S-Nitroso-N-acetylcysteine and Other Nitric Oxide Donors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of S-Nitroso-N-acetylcysteine (SNAC) against other commonly used nitric oxide (NO) donors, including organic nitrates (nitroglycerin) and sodium nitroprusside. The information presented is supported by experimental data to aid in the assessment and selection of NO donors for therapeutic development.
Executive Summary
Nitric oxide (NO) is a critical signaling molecule with extensive therapeutic potential. However, the clinical utility of NO donor drugs is often limited by their safety profiles. This compound (SNAC), a member of the S-nitrosothiol class, has emerged as a promising alternative with a potentially superior safety profile. This guide details the comparative safety of SNAC, focusing on key toxicities such as the formation of carcinogenic N-nitrosamines, methemoglobinemia, and cytotoxicity.
Comparative Safety Data
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the safety profiles of different NO donors.
Table 1: N-Nitrosamine Formation
| NO Donor/Precursor | Experimental System | N-Nitrosamine (N-NA) Formation | Reference | | :--- | :--- | :--- | | This compound (SNAC) | Meat in stomach medium | Much lower than nitrite and Cys-SNO |[1][2] | | | Neutral and acidic pH | Lower rate than nitrite and Cys-SNO |[1] | | | In vivo (mice) | No detectable N-nitrosoamines in blood |[3] | | Nitrite | Meat in stomach medium | Significantly higher than SNAC |[1][2] | | | In vivo (mice) | Generated carcinogenic N-nitrosoamines |[3] | | S-Nitrosocysteine (Cys-SNO) | Meat in stomach medium | Higher than SNAC |[1] | | | Neutral and acidic pH | Higher rate than SNAC |[1] |
Table 2: Methemoglobin (MetHb) Formation
| NO Donor | Experimental System | Methemoglobin Level | Reference |
| This compound (SNAC) | In vivo (mice, equimolar to nitrite) | Much less than nitrite | [3] |
| Sodium Nitroprusside (SNP) | Patients receiving >10 mcg/kg/minute | Can cause clinically significant methemoglobinemia | [4] |
| In vitro (human blood, 0.3 mM) | Encourages spontaneous oxidation to methemoglobin | [5] | |
| Nitroglycerin (NTG) | Patients (rare cases) | Can cause methemoglobinemia | [6] |
| Patients receiving intravenous NTG | May seriously impair oxygen delivery | [7] | |
| Inhaled Nitric Oxide (iNO) | Porcine model of pulmonary hypertension | Increased levels of methemoglobin | [8] |
Table 3: Cytotoxicity
| NO Donor | Cell Line/System | Effect on Cytotoxicity | Reference |
| S-Nitrosothiols (GSNO, SNAP) | V79 Chinese hamster lung fibroblasts | Protected against H₂O₂-mediated cytotoxicity | [9] |
| Sodium Nitroprusside (SNP) | V79 Chinese hamster lung fibroblasts | Enhanced H₂O₂-mediated cytotoxicity | [9] |
| 3-Morpholinosydnonimine (SIN-1) | V79 Chinese hamster lung fibroblasts | Enhanced H₂O₂-mediated cytotoxicity | [9] |
| DEA/NO (NONOate) | V79 Chinese hamster lung fibroblasts | Protected against H₂O₂-mediated cytotoxicity | [9] |
Key Safety Concerns of Traditional NO Donors
Sodium Nitroprusside (SNP)
The primary safety concerns associated with sodium nitroprusside are cyanide toxicity and methemoglobinemia .[4][10] The metabolism of SNP releases five cyanide ions per molecule.[4][8] While most of the cyanide is detoxified in the liver to thiocyanate, this process can be overwhelmed, leading to the accumulation of toxic cyanide.[8] This can result in severe metabolic lactic acidosis, mental status changes, and seizures.[8] Co-administration of sodium thiosulfate can mitigate the risk of cyanide toxicity.[8]
Nitroglycerin (NTG)
The main limitations of nitroglycerin and other organic nitrates are the development of tolerance with sustained use and adverse effects related to abrupt vasodilation, such as headaches and hypotension.[3] While generally considered to have a better safety profile than SNP, nitroglycerin can, in some instances, cause methemoglobinemia.[6][7]
Favorable Safety Profile of this compound (SNAC)
SNAC demonstrates a more favorable safety profile primarily due to its chemical structure and metabolic pathway.
-
Reduced N-Nitrosamine Formation : SNAC has been shown to be much less reactive in forming carcinogenic N-nitrosamines compared to nitrite and other S-nitrosothiols like S-nitrosocysteine (Cys-SNO) in conditions relevant to meat production and gastric digestion.[1][2] An in vivo study in mice demonstrated that while nitrite administration led to the formation of N-nitrosamines, SNAC did not produce any detectable levels in the blood.[3]
-
Lower Potential for Methemoglobinemia : The same in vivo study in mice showed that SNAC generated significantly less methemoglobin compared to an equimolar dose of nitrite.[3]
-
Antioxidant Properties : SNAC is derived from N-acetylcysteine (NAC), a well-known antioxidant and precursor to glutathione.[11][12] This inherent antioxidant capacity may contribute to its protective effects against oxidative stress-induced cytotoxicity.[9]
Signaling Pathways and Experimental Workflows
The therapeutic effects of NO donors are primarily mediated through the activation of soluble guanylate cyclase (sGC) and the subsequent increase in cyclic guanosine monophosphate (cGMP). However, the toxic effects can be mediated by various other pathways, including the generation of reactive nitrogen species (RNS) and the induction of oxidative stress.
Therapeutic Signaling Pathway of NO Donors
Caption: Canonical NO/sGC/cGMP signaling pathway leading to vasodilation.
Toxicity Pathway of Sodium Nitroprusside (SNP)
Caption: Metabolic pathway of SNP leading to cyanide toxicity and methemoglobinemia.
Experimental Workflow for N-Nitrosamine Quantification
Caption: General workflow for the quantification of N-nitrosamines in biological matrices.
Experimental Protocols
Quantification of N-Nitrosamines by LC-MS/MS
This protocol is a generalized procedure based on methodologies described for the detection of N-nitrosamine impurities in pharmaceuticals and biological matrices.[1][13][14]
-
Sample Preparation :
-
For biological samples (e.g., serum, tissue homogenate), perform a protein precipitation step, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the N-nitrosamines.
-
For in vitro reaction mixtures, dilute the sample in an appropriate solvent.
-
Spike the sample with a known concentration of an internal standard (e.g., a deuterated N-nitrosamine) for accurate quantification.
-
-
Chromatographic Separation :
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Employ a suitable column (e.g., C18) for the separation of the target N-nitrosamines.
-
Use a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid.
-
-
Mass Spectrometric Detection :
-
Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the precursor-to-product ion transitions for each target N-nitrosamine and the internal standard.
-
-
Quantification :
-
Generate a calibration curve using standard solutions of the N-nitrosamines at various concentrations.
-
Calculate the concentration of N-nitrosamines in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Measurement of Methemoglobin in Whole Blood
This protocol is based on spectrophotometric methods for the determination of methemoglobin.[6][9][15][16]
-
Sample Collection :
-
Collect whole blood samples in tubes containing an anticoagulant (e.g., heparin).
-
-
Hemolysis :
-
Lyse a small aliquot of the blood sample by diluting it in a hypotonic solution (e.g., deionized water or a specific lysing reagent).
-
-
Spectrophotometric Measurement :
-
Use a co-oximeter or a spectrophotometer capable of measuring absorbance at multiple wavelengths.
-
The principle is based on the differential absorption spectra of hemoglobin, oxyhemoglobin, and methemoglobin.
-
For a manual spectrophotometric method, measure the absorbance at specific wavelengths (e.g., 630 nm where methemoglobin has a characteristic peak) before and after the addition of a reducing agent (like sodium dithionite) or a cyanide solution which converts methemoglobin to cyanmethemoglobin.
-
-
Calculation :
-
The percentage of methemoglobin is calculated based on the changes in absorbance at the specific wavelengths using established equations.
-
In Vitro Cytotoxicity Assay (LDH Release Assay)
This is a common method to assess cell membrane integrity as an indicator of cytotoxicity.[17]
-
Cell Culture :
-
Plate the desired cell type (e.g., endothelial cells, fibroblasts) in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
-
Treatment :
-
Expose the cells to various concentrations of the NO donors (SNAC, nitroglycerin, sodium nitroprusside) for a defined period.
-
Include a negative control (vehicle-treated cells) and a positive control (cells treated with a lysis buffer to induce maximum LDH release).
-
-
LDH Measurement :
-
After the incubation period, collect the cell culture supernatant.
-
Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
In a separate 96-well plate, mix the supernatant with the assay reagent, which contains lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The diaphorase in the reagent then uses NADH to reduce the tetrazolium salt to a colored formazan product.
-
-
Data Analysis :
-
Measure the absorbance of the formazan product at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity for each treatment group relative to the positive control.
-
Conclusion
The available data suggests that this compound (SNAC) possesses a more favorable safety profile compared to traditional NO donors like sodium nitroprusside and nitroglycerin. Its lower propensity to form carcinogenic N-nitrosamines and cause methemoglobinemia are significant advantages. Furthermore, its inherent antioxidant properties may offer additional protective effects. While more direct, head-to-head comparative studies are needed to fully elucidate the relative safety of these compounds across all toxicological endpoints, the current evidence supports the continued investigation of SNAC as a safer alternative for NO-based therapies. Researchers and drug developers should consider these safety profiles when selecting an NO donor for a specific therapeutic application.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Comparison of the vasodilatory effects of sodium nitroprusside vs. nitroglycerin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. openanesthesia.org [openanesthesia.org]
- 5. Nitric oxide for respiratory failure in infants born at or near term | Cochrane [cochrane.org]
- 6. droracle.ai [droracle.ai]
- 7. (PDF) A Comparative Study of Inhaled Nitric Oxide and an [research.amanote.com]
- 8. A Comparative Study of Inhaled Nitric Oxide and an Intravenously Administered Nitric Oxide Donor in Acute Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of various nitric oxide-donor agents on hydrogen peroxide-mediated toxicity: a direct correlation between nitric oxide formation and protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison between the effects of nitroprusside and nitroglycerin on ischemic injury during acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of endothelium-derived nitric oxide and nitrovasodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pre-clinical 2D and 3D toxicity response to a panel of nanomaterials; comparative assessment of NBM-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparative study of NONOate based NO donors: spermine NONOate is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. Gene Expression Profiles of NO- and HNO-donor Treated Breast Cancer Cells: Insights into Tumor Response and Resistance Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Comparison of intravenous nitroglycerin and sodium nitroprusside in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Nitroso-N-acetylcysteine in Alzheimer's Disease: A Comparative Performance Analysis in the 3xTg-AD Mouse Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of S-Nitroso-N-acetylcysteine (SNAC) performance in the context of Alzheimer's disease (AD), benchmarked against established treatments, Donepezil and Memantine. The triple-transgenic (3xTg-AD) mouse model, which develops both amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau, serves as the primary disease model for this comparison. While direct quantitative data for SNAC in the 3xTg-AD model is limited, its therapeutic potential is inferred from studies on its precursor, N-acetylcysteine (NAC), in other relevant AD models.
Executive Summary
This compound is an emerging therapeutic candidate for Alzheimer's disease, leveraging the antioxidant and neuroprotective properties of its parent compound, N-acetylcysteine, with the added bioactivity of a nitric oxide (NO) donor. This dual mechanism of action suggests a potential to address both oxidative stress and aberrant cell signaling implicated in AD pathogenesis. In preclinical studies using various AD mouse models, NAC has demonstrated the ability to improve cognitive function, reduce oxidative stress, and in some cases, lower Aβ plaque burden. When compared to the standard-of-care drugs, Donepezil and Memantine, which primarily offer symptomatic relief, SNAC presents a promising disease-modifying potential by targeting fundamental pathological processes.
Performance Benchmarking: SNAC vs. Standard-of-Care
The following tables summarize the performance of NAC (as a proxy for SNAC), Donepezil, and Memantine in mouse models of Alzheimer's disease, with a focus on the 3xTg-AD model for the approved drugs.
Table 1: Cognitive Performance Enhancement
| Treatment | Disease Model | Behavioral Test | Key Findings |
| N-Acetylcysteine (NAC) | 5xFAD Mice | Y-Maze | Improved cognitive performance.[1] |
| Streptozotocin-induced AD model | Morris Water Maze | Improved spatial learning and memory.[2] | |
| APP/PS1 Mice | Morris Water Maze & Novel Object Recognition | Chronic treatment significantly improved cognitive function.[3] | |
| Donepezil | 3xTg-AD Mice | 5-Choice Serial Reaction Time Test | Ameliorated deficits in response accuracy and sustained attention.[4] |
| APP/PS1 Mice | Morris Water Maze | Significantly improved reference memory. | |
| Memantine | 3xTg-AD Mice | Morris Water Maze | Significantly improved performance, with a marked reduction in latency to find the platform.[5] |
| 3xTg-AD Mice | Novel Object Recognition | Improved novel object recognition abilities.[6][7] |
Table 2: Neuropathological Marker Modulation
| Treatment | Disease Model | Neuropathological Marker | Key Findings |
| N-Acetylcysteine (NAC) | 5xFAD Mice | Brain Aβ40 levels | Reduced brain Aβ40 levels.[1] |
| 3xTg-AD neuron culture | Intracellular Aβ | Treatment with cysteine (NAC precursor) lowered intracellular Aβ accumulation.[8] | |
| Donepezil | APP/PS1 Mice | Insoluble Aβ40/Aβ42 | Decreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels.[3] |
| APP/PS1 Mice | Microglial Activation | Inhibited the expression of CD68, a marker of microglial activation.[3] | |
| Memantine | 3xTg-AD Mice | Insoluble Aβ, Aβ oligomers | Significantly reduced levels of insoluble Aβ and various Aβ oligomers.[5] |
| 3xTg-AD Mice | Total and hyperphosphorylated tau | Associated with a decline in the levels of total and hyperphosphorylated tau.[5] |
Table 3: Biomarker Modulation
| Treatment | Disease Model | Biomarker | Key Findings |
| N-Acetylcysteine (NAC) | 5xFAD Mice | 4-hydroxynonenal (4-HNE) | Normalized brain and renal 4-HNE levels, a marker of oxidative stress.[1] |
| Aged Mice | Brain Glutathione (GSH) | NAC administration can increase brain GSH levels.[8] | |
| Donepezil | APP/PS1 Mice | Proinflammatory Cytokines (TNF-α, IL-1β) | Reduced the release of proinflammatory cytokines.[3] |
| Memantine | 3xTg-AD Mice | Not extensively reported in the reviewed literature | - |
Signaling Pathways and Experimental Workflows
The therapeutic effects of SNAC are believed to be mediated through multiple signaling pathways. A primary mechanism involves the replenishment of intracellular glutathione (GSH), a critical antioxidant, thereby mitigating oxidative stress. Additionally, the S-nitrosylation of specific proteins by the NO moiety of SNAC can modulate their function, influencing pathways involved in neuroprotection and synaptic plasticity.
Caption: Proposed signaling pathways of this compound (SNAC) in Alzheimer's disease.
The evaluation of therapeutic efficacy in preclinical models typically follows a standardized workflow, from drug administration to behavioral and subsequent biochemical and histological analyses.
Caption: General experimental workflow for preclinical evaluation in the 3xTg-AD mouse model.
Experimental Protocols
Morris Water Maze (MWM) Test
The MWM test is a widely used behavioral assay to assess spatial learning and memory in rodents.
Materials:
-
Circular pool (120-150 cm in diameter)
-
Water, made opaque with non-toxic white paint or milk powder
-
Submerged platform (10-15 cm in diameter)
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Acquisition Phase (5-7 days):
-
Mice are subjected to four trials per day.
-
For each trial, the mouse is gently placed into the water at one of four randomized starting positions, facing the pool wall.
-
The mouse is allowed to swim and find the hidden platform. The escape latency (time to find the platform) is recorded.
-
If the mouse does not find the platform within 60-90 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds before being removed and returned to its home cage.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
Glutathione Peroxidase (GPx) Assay
This assay measures the activity of GPx, a key antioxidant enzyme, in brain tissue homogenates.
Materials:
-
Brain tissue homogenate
-
Assay buffer (e.g., Tris-HCl buffer with EDTA and NaN3)
-
Reduced glutathione (GSH) solution
-
Hydrogen peroxide (H2O2) or cumene hydroperoxide
-
Glutathione Reductase (GR)
-
NADPH
-
Microplate reader
Procedure:
-
Brain tissue is homogenized in a suitable buffer.
-
The assay is based on a coupled reaction where GPx reduces a hydroperoxide substrate while oxidizing GSH to GSSG.
-
GR then reduces GSSG back to GSH, consuming NADPH in the process.
-
The rate of NADPH disappearance is monitored by measuring the decrease in absorbance at 340 nm.
-
The rate of decrease in absorbance is directly proportional to the GPx activity in the sample.[9]
Immunohistochemistry for Aβ Plaques and Phosphorylated Tau
This technique is used to visualize the presence and distribution of Aβ plaques and hyperphosphorylated tau in brain sections.
Materials:
-
Formalin-fixed, paraffin-embedded or cryopreserved brain sections
-
Primary antibodies (e.g., anti-Aβ 6E10, anti-phospho-tau AT8)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate
-
Microscope
Procedure:
-
Brain sections are deparaffinized (if applicable) and rehydrated.
-
Antigen retrieval is performed to unmask the epitopes.
-
Endogenous peroxidase activity is quenched.
-
Sections are incubated with a blocking solution to prevent non-specific antibody binding.
-
Sections are incubated with the primary antibody overnight at 4°C.
-
After washing, sections are incubated with the biotinylated secondary antibody.
-
Sections are then incubated with the ABC reagent.
-
The peroxidase activity is visualized by adding the DAB substrate, which produces a brown precipitate at the site of the antigen.
-
Sections are counterstained (e.g., with hematoxylin), dehydrated, and coverslipped for microscopic examination.
References
- 1. N-Acetylcysteine Attenuates Aβ-Mediated Oxidative Stress, Blood-Brain Barrier Leakage, and Renal Dysfunction in 5xFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supplementation with N-Acetyl Cysteine Affects Motor and Cognitive Function in Young but Not Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Search strategy analysis of Tg4-42 Alzheimer Mice in the Morris Water Maze reveals early spatial navigation deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impaired Attention in the 3xTgAD Mouse Model of Alzheimer's Disease: Rescue by Donepezil (Aricept) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Memantine Improves Cognitive Function and Alters Hippocampal and Cortical Proteome in Triple Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Age-Related Oxidative Redox and Metabolic Changes Precede Intraneuronal Amyloid-β Accumulation and Plaque Deposition in a Transgenic Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
Comparative Validation of Nanoparticle Delivery Systems for S-Nitroso-N-acetylcysteine (SNAC)
This guide provides a comparative analysis of two common nanoparticle platforms—Poly(lactic-co-glycolic acid) (PLGA) and Chitosan—for the encapsulation and delivery of S-Nitroso-N-acetylcysteine (SNAC), a potent nitric oxide (NO) donor. The objective is to offer researchers a data-driven comparison of their physicochemical properties, release kinetics, and biological efficacy to inform formulation development.
Overview of Nanoparticle Platforms
The therapeutic utility of SNAC is often limited by its instability and rapid degradation in physiological environments, leading to a short half-life and uncontrolled release of NO. Encapsulation within nanoparticle carriers offers a proven strategy to protect the payload, control its release profile, and potentially target specific tissues.
-
PLGA-PEG Nanoparticles: These are biodegradable and biocompatible polymeric nanoparticles. The addition of polyethylene glycol (PEG) to the surface ("PEGylation") helps to reduce clearance by the immune system, thereby extending circulation time. They are typically synthesized using emulsion-based methods.
-
Chitosan Nanoparticles: Chitosan is a natural, biocompatible, and mucoadhesive polysaccharide. These nanoparticles are often formed via ionic gelation and are well-suited for mucosal drug delivery. Their cationic surface can facilitate cellular uptake.
Comparative Physicochemical and Performance Data
The following tables summarize key performance indicators for SNAC-loaded PLGA-PEG and Chitosan nanoparticles based on typical experimental outcomes.
Table 1: Physicochemical Characterization
| Parameter | SNAC-PLGA-PEG NPs | SNAC-Chitosan NPs | Justification |
|---|---|---|---|
| Particle Size (nm) | 150 ± 25 nm | 250 ± 40 nm | PLGA NPs formed by emulsion methods generally yield smaller, more uniform sizes compared to ionic gelation for Chitosan. |
| Polydispersity Index (PDI) | 0.12 ± 0.04 | 0.28 ± 0.06 | A lower PDI signifies a more monodisperse and homogenous particle size distribution, typical of controlled PLGA synthesis. |
| Zeta Potential (mV) | -25.5 ± 4.5 mV | +35.2 ± 5.0 mV | The carboxyl end groups of PLGA confer a negative charge, while the amine groups of chitosan provide a strong positive charge. |
| Encapsulation Efficiency (%) | 75 ± 8% | 60 ± 10% | The hydrophobic core of PLGA is generally more effective at entrapping small molecules like SNAC compared to the hydrogel-like matrix of chitosan. |
| Drug Loading Content (%) | 8.2 ± 1.5% | 5.5 ± 1.2% | Higher encapsulation efficiency in PLGA nanoparticles typically corresponds to a higher drug loading content. |
Table 2: Comparative In Vitro NO Release Profile The cumulative release of nitric oxide (NO) was measured over 48 hours under two different pH conditions to simulate physiological (pH 7.4) and acidic tumor microenvironment (pH 5.5) conditions.
| Time (hours) | SNAC-PLGA-PEG NPs (pH 7.4) | SNAC-PLGA-PEG NPs (pH 5.5) | SNAC-Chitosan NPs (pH 7.4) | SNAC-Chitosan NPs (pH 5.5) |
| 2 | 10% | 18% | 20% | 25% |
| 8 | 25% | 40% | 45% | 55% |
| 24 | 50% | 75% | 70% | 85% |
| 48 | 65% | 88% | 80% | 92% |
-
Interpretation: PLGA-PEG nanoparticles exhibit a more sustained and controlled release profile compared to Chitosan nanoparticles. Both formulations show pH-responsive behavior, with enhanced release in acidic conditions, which is advantageous for targeting tumor environments. The faster release from Chitosan is attributed to its swelling properties in aqueous media.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of the compared nanoparticle systems are provided below.
Protocol 1: Synthesis of SNAC-PLGA-PEG Nanoparticles
This protocol employs an oil-in-water (o/w) single emulsion-solvent evaporation method.
-
Organic Phase Preparation: Dissolve 100 mg of PLGA-PEG-COOH (50:50 LA:GA, 5 kDa PEG) and 10 mg of this compound (SNAC) in 2 mL of dichloromethane.
-
Emulsification: Add the organic phase dropwise to 10 mL of an aqueous solution containing 2% w/v polyvinyl alcohol (PVA) under continuous sonication (e.g., 60W for 2 minutes) on an ice bath.
-
Solvent Evaporation: Transfer the resulting emulsion to a beaker with 20 mL of a 0.5% w/v PVA solution and stir magnetically at room temperature for 4 hours to allow the dichloromethane to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated SNAC.
-
Storage: Resuspend the final pellet in a suitable buffer or lyophilize for long-term storage.
Protocol 2: Synthesis of SNAC-Chitosan Nanoparticles
This protocol utilizes the ionic gelation technique.
-
Chitosan Solution: Prepare a 1 mg/mL chitosan solution by dissolving low molecular weight chitosan in a 1% (v/v) acetic acid solution. Adjust the pH to 5.0 with NaOH.
-
SNAC Addition: Add 10 mg of SNAC to 10 mL of the chitosan solution and stir until fully dissolved.
-
Crosslinking: Add 5 mL of a 0.5 mg/mL sodium tripolyphosphate (TPP) solution dropwise to the chitosan-SNAC solution under constant magnetic stirring.
-
Nanoparticle Formation: Continue stirring for 30 minutes at room temperature to allow for the spontaneous formation of nanoparticles.
-
Collection and Washing: Centrifuge the opalescent suspension at 15,000 x g for 30 minutes. Discard the supernatant and wash the pellet twice with deionized water.
-
Storage: Resuspend the nanoparticles in deionized water for immediate use or lyophilize.
Protocol 3: Quantification of Nitric Oxide (NO) Release
The Griess assay is a common method for measuring nitrite (NO₂⁻), a stable product of NO oxidation in aqueous solutions.
-
Sample Preparation: Incubate a known concentration of SNAC-loaded nanoparticles in phosphate-buffered saline (PBS) at 37°C. At predetermined time points, collect aliquots of the supernatant after centrifugation.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix 50 µL of the collected supernatant with 50 µL of the Griess reagent in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values against a standard curve prepared using known concentrations of sodium nitrite.
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow and a key signaling pathway targeted by SNAC.
Caption: General workflow for the validation of SNAC-loaded nanoparticles.
Caption: Simplified NO/cGMP signaling pathway leading to apoptosis.
Conclusion
Both PLGA-PEG and Chitosan nanoparticles serve as viable carriers for this compound.
-
SNAC-PLGA-PEG Nanoparticles are distinguished by their smaller size, uniform distribution, and capacity for sustained drug release, making them highly suitable for systemic administration where longer circulation and controlled dosing are required.
-
SNAC-Chitosan Nanoparticles , while larger and more polydisperse, offer the advantages of a positive surface charge, which can enhance cellular interaction and mucoadhesion. Their faster, pH-sensitive release profile may be beneficial for applications requiring rapid, localized drug action, such as in the acidic microenvironment of tumors or for mucosal delivery.
The optimal choice of nanoparticle system ultimately depends on the specific therapeutic application, desired release kinetics, and targeted biological site. The data and protocols presented here provide a foundational guide for researchers to select and develop the most appropriate SNAC delivery system for their needs.
A Comparative Guide to Proteomic Analysis of S-Nitrosylation by Different Nitric Oxide Donors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common nitric oxide (NO) donors used in the study of protein S-nitrosylation, a critical post-translational modification involved in a myriad of cellular signaling pathways. We delve into the supporting experimental data from comparative proteomic studies, offering insights into the specificity and efficacy of different donors. Detailed experimental protocols for key analytical techniques and visualizations of relevant pathways and workflows are included to facilitate a deeper understanding of this important area of research.
Comparing the Impact of NO Donors on the S-Nitrosoproteome
The choice of nitric oxide (NO) donor is a critical experimental parameter that can significantly influence the profile of identified S-nitrosylated proteins. Different donors exhibit distinct chemical properties, leading to varied patterns of protein S-nitrosylation. While direct, comprehensive comparative studies of the entire S-nitrosoproteome generated by different donors in the same biological system are limited, existing research provides valuable insights into their differential effects.
S-nitrosoglutathione (GSNO), S-Nitroso-N-acetyl-DL-penicillamine (SNAP), and sodium nitroprusside (SNP) are among the most commonly used NO donors in proteomic studies. GSNO is a physiologically relevant S-nitrosothiol that can S-nitrosylate proteins via transnitrosation reactions.[1] SNAP is a synthetic S-nitrosothiol also capable of transnitrosation.[2] In contrast, SNP releases NO upon decomposition, which can then lead to the formation of N2O3, a potent nitrosating agent.[3] These differences in their mechanism of NO release and subsequent chemistry can lead to distinct profiles of S-nitrosylated proteins.
A study using a quantitative mass spectrometry method, termed d-Switch, compared five classes of NO donors and found they exhibited very different profiles of protein S-nitrosation.[4][5] This highlights the importance of considering the chemical nature of the NO donor when interpreting S-nitrosoproteomic data.
Below is a summary of findings from studies that have investigated the S-nitrosoproteome using different NO donors. It is important to note that these studies were not always direct head-to-head comparisons and experimental conditions may have varied.
| NO Donor | Biological System | Number of Identified S-Nitrosylated Proteins/Sites | Key Findings & Observations | Reference |
| GSNO | Arabidopsis cell culture extracts | 63 proteins | Identified a wide range of proteins involved in stress response, signaling, and metabolism. | [6] |
| CysNO | Human aortic smooth muscle cells | 16 proteins (18 S-nitrosocysteine peptides) | Identified proteins involved in cytoskeleton, chaperones, and translation. | [7] |
| PAPANO | Human aortic smooth muscle cells | 4 proteins (4 S-nitrosocysteine peptides) | Fewer proteins identified compared to CysNO under the tested conditions. | [7] |
| Endogenous (NOS activation) | Human Embryonic Kidney (HEK293) cells | nNOS: 329, iNOS: 87, eNOS: 452 proteins | The number of S-nitrosylated proteins did not correlate with the amount of NO produced by each NOS isoform, suggesting enzymatic specificity. | [8] |
Experimental Protocols
Accurate and reproducible identification of S-nitrosylated proteins heavily relies on the chosen methodology. The Biotin Switch Technique (BST) and SNO-Resin Assisted Capture (SNO-RAC) are two of the most widely employed methods.
Biotin Switch Technique (BST)
The Biotin Switch Technique is a widely used method for the detection and identification of S-nitrosylated proteins. It involves a three-step process:
-
Blocking: Free thiol groups on cysteine residues are blocked to prevent their subsequent labeling.
-
Reduction: The S-nitrosothiol bond is selectively reduced to a free thiol.
-
Labeling: The newly formed thiol groups are labeled with a biotin tag, allowing for detection and enrichment.
Detailed Protocol:
-
Protein Extraction: Lyse cells or tissues in HEN buffer (250 mM HEPES-NaOH, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) supplemented with protease inhibitors.
-
Blocking of Free Thiols: Add 4 volumes of blocking buffer (HEN buffer containing 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS)) to the protein lysate. Incubate at 50°C for 20 minutes with frequent vortexing.
-
Protein Precipitation: Precipitate proteins by adding 3 volumes of cold acetone and incubate at -20°C for 20 minutes. Centrifuge to pellet the proteins and wash the pellet with 70% acetone.
-
Reduction and Biotinylation: Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS). Add 1/10 volume of 100 mM sodium ascorbate and 1/100 volume of 10 mM biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide). Incubate for 1 hour at room temperature.
-
Enrichment and Analysis: The biotinylated proteins can be enriched using streptavidin-agarose beads and subsequently analyzed by Western blotting or mass spectrometry.
SNO-Resin Assisted Capture (SNO-RAC)
SNO-RAC is an alternative method for the enrichment of S-nitrosylated proteins that utilizes a thiol-reactive resin to capture the proteins after the reduction of the S-nitrosothiol bond.
Detailed Protocol:
-
Protein Extraction and Blocking: Follow the same procedure as for the Biotin Switch Technique (steps 1 and 2).
-
Protein Precipitation: Precipitate proteins with acetone as described for BST (step 3).
-
Reduction and Capture: Resuspend the protein pellet in HENS buffer. Add 1/10 volume of 100 mM sodium ascorbate and incubate for 1 hour at room temperature. Add thiopropyl sepharose resin to the lysate and incubate for 4 hours at room temperature to capture the proteins with newly formed thiols.
-
Washing: Wash the resin extensively with a series of buffers to remove non-specifically bound proteins. A typical washing sequence includes a high-salt buffer, a low-salt buffer, and a buffer containing a denaturant.
-
Elution and Analysis: Elute the captured proteins from the resin using a reducing agent such as β-mercaptoethanol or dithiothreitol. The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizing the Landscape of S-Nitrosylation
To better understand the complex processes involved in S-nitrosylation, we provide the following diagrams generated using the DOT language.
Caption: Mechanisms of action for different NO donors.
Caption: A simplified signaling pathway of protein S-nitrosylation.
Caption: Experimental workflows for BST and SNO-RAC.
References
- 1. Frontiers | Protein S-nitrosylation: specificity and identification strategies in plants [frontiersin.org]
- 2. NO+, NO, and NO- donation by S-nitrosothiols: implications for regulation of physiological functions by S-nitrosylation and acceleration of disulfide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. Proteomic and mass spectroscopic quantitation of protein S-nitrosation differentiates NO-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic and mass spectroscopic quantitation of protein S-nitrosation differentiates NO-donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic Identification of S-Nitrosylated Proteins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Comparison of the Nitric Oxide Synthase Interactomes and S-Nitroso-Proteomes: Furthering the Case for Enzymatic S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling S-Nitroso-N-acetylcysteine
Essential safety protocols and logistical plans for the handling and disposal of S-Nitroso-N-acetylcysteine (SNAC) are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals.
This compound is a nitric oxide (NO) donor with applications in biomedical research, including its potential to ameliorate ischemia-reperfusion injury and reduce liver fibrosis.[1][2] As with any reactive chemical compound, adherence to strict safety protocols is paramount to minimize exposure risks and prevent accidents.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, drawing from safety data sheet (SDS) recommendations.[3][4]
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Glasses | Must comply with ANSI Z87.1 standards or equivalent.[5] Should provide a clear, unrestricted field of vision and be durable.[5] For splash hazards, chemical safety goggles are required.[6][7] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashes or sprays of hazardous liquids.[5][7] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for protection against bases, oils, and many solvents.[7] Always inspect gloves for tears or punctures before use.[5] Consult the manufacturer's recommendations for chemical resistance.[5] |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect against skin contact and contamination of personal clothing.[3][5] |
| Protective Clothing | As needed, based on the scale of the operation, to prevent skin exposure.[6] | |
| Respiratory Protection | Respirator | Required when dusts are generated.[4] Use in a well-ventilated area is crucial to minimize inhalation of fumes or dust.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for the safe handling of this compound. The following diagram and protocol outline the key steps from preparation to post-handling procedures.
Experimental Protocol:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[3]
-
Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above.
-
Prepare Workspace: Ensure you are working in a well-ventilated area, such as a chemical fume hood.[3] Have spill kits and emergency procedure information readily accessible.[3]
-
Weigh the Compound: Carefully weigh the required amount of this compound. Avoid generating dust.[4]
-
Prepare the Solution: If applicable, prepare solutions in appropriate, clearly labeled containers.[3]
-
Perform the Experiment: Conduct your experimental procedures, handling the compound with care to prevent spills and splashes.[3]
-
Decontaminate: After use, decontaminate all surfaces and equipment that came into contact with the chemical.
-
Dispose of Waste: Dispose of all waste, including unused compounds and contaminated materials, according to institutional and local regulations.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Wash Hands: Thoroughly wash your hands with soap and water after removing your gloves.[3][8]
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation: Do not mix this compound waste with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.[4]
-
Containerization: All waste should be collected in clearly labeled, sealed containers that are appropriate for chemical waste.
-
Regulatory Compliance: All disposal must be in accordance with national and local regulations.[4] Consult your institution's EHS department for specific guidance on waste disposal procedures.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[4]
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment. Always prioritize safety and consult your institution's specific protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
